Product packaging for Lanthionine ketimine(Cat. No.:CAS No. 83711-67-5)

Lanthionine ketimine

Cat. No.: B1215708
CAS No.: 83711-67-5
M. Wt: 189.19 g/mol
InChI Key: XIVVIYYWXOMYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanthionine ketimine (LK) is a naturally occurring sulfur amino acid metabolite found in the mammalian brain and central nervous system . This compound, first identified as a natural metabolite in the 1980s, is formed through alternative reactions of the transsulfuration pathway, notably involving the enzyme cystathionine-β-synthase . Its cell-penetrating ester derivative, this compound ethyl ester (LKE), is widely used to study its pharmacological potential. Extensive preclinical research highlights LK's multi-faceted mechanisms of action. A primary molecular target is collapsin response mediator protein-2 (CRMP2), a key brain protein that regulates microtubule dynamics, neurite outgrowth, and axon guidance . Interaction with CRMP2 is a proposed mechanism for LK's observed neurotrophic effects, which include potentiation of growth factor-dependent neurite outgrowth . Furthermore, LK and LKE have been shown to stimulate autophagy through the mTORC1 pathway, a crucial cellular clearance process implicated in neurodegenerative diseases . The compound's research value is demonstrated in several disease models . LKE treatment slows disease progression in a mouse model of amyotrophic lateral sclerosis (ALS) and provides neuroprotection in models of cerebral ischemia, reducing stroke lesions and improving functional outcomes . In the context of multiple sclerosis, LKE accelerates remyelination in the cuprizone model and reduces clinical signs and neurodegeneration in the experimental autoimmune encephalomyelitis (EAE) model . It also promotes locomotor recovery after spinal cord injury by reducing neuroinflammation and promoting axon growth . Additional properties include anti-oxidant and anti-inflammatory actions, such as suppressing microglial activation . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4S B1215708 Lanthionine ketimine CAS No. 83711-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83711-67-5

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

InChI

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)

InChI Key

XIVVIYYWXOMYOD-UHFFFAOYSA-N

SMILES

C1C(N=C(CS1)C(=O)O)C(=O)O

Canonical SMILES

C1C(N=C(CS1)C(=O)O)C(=O)O

Other CAS No.

83923-11-9

physical_description

Solid

Synonyms

lanthionine ketimine

Origin of Product

United States

Foundational & Exploratory

The Origin of Lanthionine Ketimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring, sulfur-containing amino acid metabolite found in the mammalian brain and central nervous system.[1] Initially identified in the early 1980s, LK is now recognized not as a mere metabolic byproduct, but as a bioactive molecule with significant neurotrophic and neuroprotective properties.[2][3] Though historically named a ketimine, it exists in equilibrium primarily as its enamine tautomer, lanthionine ketenamine.[2] Its synthetic, cell-penetrating derivative, lanthionine ketimine ethyl ester (LKE), has shown therapeutic potential in various animal models of neurodegenerative diseases, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[2][3] This guide provides an in-depth overview of the origins, biosynthesis, and foundational experimental data related to this compound.

Discovery and Early Identification

The discovery of this compound is rooted in the study of sulfur-containing metabolites. The initial breakthrough came from the laboratory of Doriano Cavallini, which was investigating molecules excreted by patients with cystathioninuria, a condition characterized by the absence of the enzyme cystathionase.[2] This research led to the identification of related sulfur-containing cyclic ketimines.

  • 1983: this compound was first recognized as a natural metabolite by Cavallini and his colleagues, who published on its synthesis and chemical properties.[1]

  • 1985: The same group identified 1,4-thiomorpholine-3,5-dicarboxylic acid (TDMA), the reduced form of this compound, in extracts from bovine brain.[2]

  • 1987: The presence of these molecules was subsequently confirmed in human urine samples.[2]

These early studies established LK as an endogenous compound within the mammalian system, paving the way for investigations into its biochemical origins and physiological function.

Biosynthesis of this compound

This compound originates from the transsulfuration pathway, a critical metabolic route for the synthesis of the amino acid cysteine.[2] Its formation involves a multi-step enzymatic process that diverts from the canonical pathway.

The key steps are:

  • Formation of Lanthionine: The enzyme cystathionine-β-synthase (CβS), which typically condenses homocysteine and serine to form cystathionine, can utilize alternative substrates.[1][2] In an alternate reaction, CβS catalyzes the condensation of two molecules of cysteine (or one molecule of cysteine and one of serine) to form the thioether amino acid, L-lanthionine.[1][4]

  • Transamination: L-lanthionine serves as a substrate for the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2]

  • Cyclization and Dehydration: GTK catalyzes a transamination reaction between L-lanthionine and an α-keto acid (e.g., α-ketoglutarate). This reaction produces an α-ketoacid derivative of lanthionine.[2][5] This intermediate is unstable and rapidly undergoes an intramolecular cyclization and subsequent dehydration to yield the stable cyclic structure of this compound.[2][5]

A hypothetical alternative pathway involving the glutathione-binding protein lanthionine synthase-like protein-1 (LANCL1) has been proposed, but it has not been proven.[1]

G cluster_0 Cysteine 2x L-Cysteine Lanthionine L-Lanthionine Cysteine->Lanthionine AlphaKeto α-Keto Acid Intermediate Lanthionine->AlphaKeto LK This compound AlphaKeto->LK CBS Cystathionine-β-synthase (CβS) CBS_label GTK Glutamine Transaminase K (GTK) GTK_label Reaction2 Intramolecular Cyclization & Dehydration Reaction2_label CBS_label->Lanthionine GTK_label->AlphaKeto Reaction2_label->LK

Biosynthesis of this compound.

Quantitative Data

Quantitative analysis has established the presence of this compound and related metabolites in various biological samples. High-performance liquid chromatography (HPLC) methods were developed for their detection.[2]

CompoundSourceConcentration
This compound (LK) Mammalian Brain1-3 nmol/g tissue[6]
This compound (LK) Human Brain1.1 ± 0.3 nmol/g tissue[2]
Cystathionine Ketimine (CK) Human Urine1.6–12 μmol/g creatinine[2]
Cystathionine Ketimine (CK) Human Brain2.3 ± 0.8 nmol/g tissue[2]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of LK and its derivatives is crucial for experimental studies. A common laboratory protocol involves the condensation of a cysteine derivative with 3-bromopyruvic acid.[1][5]

Protocol: Synthesis of this compound Ethyl Ester (LKE) Adapted from Hensley et al., 2010a.[5]

  • Preparation of Reactants:

    • Dissolve 3-bromopyruvic acid (1.56 g, 8.41 mmol) in 10 mL of water with stirring.

    • Prepare a separate solution of L-cysteine ethyl ester hydrochloride (1.48 g, 8.01 mmol) in 8 mL of water.

  • Condensation Reaction:

    • Add the L-cysteine ethyl ester hydrochloride solution to the stirring 3-bromopyruvic acid solution over a period of 30 seconds.

    • A precipitate will form. Continue stirring for a specified duration (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the precipitate thoroughly with water to remove unreacted starting materials and water-soluble byproducts.

  • Solubilization (if required):

    • The dried precipitate can be re-solubilized in an aqueous medium by the slow, dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH), with careful pH monitoring.[1]

G Reactants L-Cysteine Ethyl Ester HCl + 3-Bromopyruvic Acid (in Water) Step1 Condensation Reaction Reactants->Step1 Precipitate Crude LKE (Precipitate) Step1->Precipitate Step2 Filtration & Aqueous Wash Precipitate->Step2 Product Purified LKE Step2->Product

Workflow for the chemical synthesis of LKE.
Affinity Chromatography for Target Identification

To identify the biological targets of LK, researchers have employed affinity chromatography.[6] This involves immobilizing LK on a solid support and using it as bait to "capture" binding proteins from a biological sample.

Protocol: Preparation of an LK-Affinity Column Adapted from Hensley et al., 2010.[6]

  • Matrix Selection: A commercially available resin with primary amine groups, such as diaminodipropylamine (DADPA)-agarose, is used as the solid support.

  • Immobilization Chemistry (Mannich Reaction):

    • This compound is conjugated to the amine groups of the agarose (B213101) resin.

    • The reaction is expected to proceed via the enamine tautomer of LK, which reacts with formaldehyde (B43269) and the primary amine on the resin to form a stable covalent bond.[5]

  • Washing and Equilibration: The resin is washed extensively to remove any non-covalently bound LK. It is then equilibrated with a suitable buffer for protein binding experiments.

  • Application and Elution: A brain lysate is passed over the column. Proteins that bind to LK are retained. After washing away non-specific binders, the captured proteins are eluted for identification by mass spectrometry.

Biological Role and Signaling

While the full scope of LK's function is still under investigation, research has revealed its involvement in key neuronal processes. A primary binding partner for LK is the Collapsin Response Mediator Protein-2 (CRMP2), a protein integral to microtubule dynamics, axonal transport, and neurite growth.[1][7][8]

The interaction with CRMP2 is believed to mediate many of LK's observed effects:

  • Neuroprotection: LKE protects neurons against oxidative stress.[6]

  • Anti-inflammation: LKE can suppress the activation of microglia, the resident immune cells of the brain.[1][9]

  • Autophagy Stimulation: LKE has been shown to stimulate autophagy, a cellular recycling process, by acting on the mTORC1 pathway.[4][10] This is significant as dysfunctional autophagy is implicated in many neurodegenerative diseases.[10]

G LK This compound (LK) or LKE CRMP2 CRMP2 LK->CRMP2 Binds mTORC1 mTORC1 Pathway LK->mTORC1 Modulates Microglia Microglial Activation LK->Microglia Inhibits Neuroprotection Neuroprotection CRMP2->Neuroprotection Contributes to Neurite Neurite Outgrowth CRMP2->Neurite Promotes Autophagy Autophagy Stimulation mTORC1->Autophagy Regulates

Simplified signaling relationships of LK.

Conclusion

This compound has transitioned from a chemical curiosity found in patients with a rare metabolic disorder to a significant endogenous neuromodulator. Its origin is firmly linked to an alternative branch of the transsulfuration pathway, involving the enzymes CβS and GTK. The ability of its synthetic analogs to modulate critical cellular pathways like autophagy and CRMP2 signaling underscores its potential as a lead compound for the development of novel therapeutics targeting a range of neurodegenerative and neuroinflammatory diseases. Further research into its precise biological targets and mechanisms of action will continue to be a priority for drug development professionals.

References

Lanthionine ketimine discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lanthionine (B1674491) Ketimine: Discovery, History, and Core Mechanisms

Abstract

Lanthionine ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Initially identified as a product of alternative transsulfuration pathways, research has evolved to recognize LK and its synthetic, cell-penetrating derivative, this compound ethyl ester (LKE), as potent neurotrophic and neuroprotective agents.[1][2] This document provides a comprehensive overview of the discovery of LK, its biochemical synthesis, key signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from foundational and preclinical studies are summarized, and core biological and experimental processes are visualized through detailed diagrams. This guide is intended for researchers and professionals in neuroscience and drug development.

Discovery and Historical Timeline

The story of this compound begins not with a direct search, but through the meticulous study of metabolic disorders.

  • 1980s - The Cavallini School: The journey started in the laboratory of Doriano Cavallini, who was investigating the unique molecules excreted by patients with cystathioninuria, a genetic disorder affecting the transsulfuration pathway.[2] This research led to the identification of several novel sulfur-containing cyclic ketimines.[2]

  • 1983-1985 - First Identification: Cavallini and his colleagues formally recognized this compound as a natural metabolite in 1983.[1] By 1985, they had successfully identified its reduced form, 1,4-thiomorpholine-3,5-dicarboxylic acid (TDMA), in extracts from bovine brain.[2]

  • 1987 - Presence in Humans: The same group later reported the presence of these molecules in human urine samples, confirming LK as an endogenous human metabolite.[2]

  • Nomenclature: While historically named this compound, the molecule exists in equilibrium primarily as its enamine tautomer. Therefore, a more chemically accurate name is lanthionine ketenamine, though the abbreviation "LK" is universally retained.[2]

  • 2010 - A Therapeutic Leap: A significant advancement came when Hensley's group developed a synthetic, cell-permeable ethyl ester prodrug of LK, known as LKE.[2] This derivative demonstrated significant neuroprotective activity, renewing interest in LK's biochemistry and therapeutic potential.[2] Subsequent research has shown LKE to be effective in multiple preclinical models of neurodegenerative diseases, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), stroke, Parkinson's disease, and spinal cord injury.[2][3][4][5]

Biochemistry and Biosynthesis

This compound is not a direct product of a dedicated enzymatic pathway but rather arises from the interplay of transsulfuration and amino acid metabolism.

The formation begins with the amino acid lanthionine. Lanthionine is synthesized when the enzyme cystathionine-β-synthase (CBS), a key component of the transsulfuration pathway, catalyzes an alternative reaction condensing two molecules of cysteine (or one cysteine and one serine).[1][6][7]

Subsequently, lanthionine serves as a substrate for the enzyme glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2][8] This enzyme catalyzes a transamination reaction to produce the corresponding α-keto acid of lanthionine. This intermediate is unstable and rapidly undergoes an intramolecular cyclization and dehydration to form the stable cyclic structure of this compound.[2][7]

G Cys1 L-Cysteine Lan Lanthionine Cys1->Lan  Cystathionine-β-synthase (CBS) Cys2 L-Cysteine / L-Serine Cys2->Lan  Cystathionine-β-synthase (CBS) aKA Lanthionine α-keto acid (intermediate) Lan->aKA  Glutamine Transaminase K (GTK) Lan->aKA aKG α-ketoglutarate LK This compound (LK) aKA->LK Spontaneous Cyclization & Dehydration Glu Glutamate aKG:e->Glu:w  Transamination aKG->Glu G LKE This compound Ester (LKE) CRMP2_P CRMP2-P (Inactive) LKE->CRMP2_P Reduces Phosphorylation CRMP2 CRMP2 (Active) CRMP2_P->CRMP2 Dephosphorylation Tubulin Tubulin Dimers CRMP2->Tubulin Binds Microtubule Microtubule Assembly & Axonal Stability Tubulin->Microtubule Promotes Growth Neurite Outgrowth & Axon Growth Microtubule->Growth G LKE This compound Ester (LKE) mTORC1 mTORC1 Complex LKE->mTORC1 Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Vps34 Vps34 Complex ULK1->Vps34 Activates Phagophore Phagophore Formation Vps34->Phagophore Initiates Autophagy Autophagy Phagophore->Autophagy G start Prepare Brain Protein Lysate column Incubate with LK-Agarose Column start->column wash Wash Column (Remove non-binders) column->wash elute Elute with High [LK] wash->elute ms Proteomic Analysis (Mass Spectrometry) elute->ms id Identify Binding Partners (CRMP2, STXBP1, LanCL1) ms->id

References

The Endogenous Function of Lanthionine Ketimine in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian brain. Initially considered a metabolic byproduct of the transsulfuration pathway, emerging evidence has illuminated its significant role as a neuroactive molecule. This technical guide provides a comprehensive overview of the core functions of LK in the brain, detailing its biosynthesis, mechanisms of action, and physiological significance. Particular focus is given to its neuroprotective, neurotrophic, and anti-inflammatory properties. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating molecular pathways and experimental workflows through diagrams to serve as a resource for researchers and professionals in neuroscience and drug development.

Introduction

Lanthionine ketimine (LK), chemically known as 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid, is a naturally occurring metabolite in the mammalian central nervous system (CNS).[1] For years, its presence was noted without a clear understanding of its function. However, recent investigations have revealed that LK and its cell-permeable synthetic derivative, this compound Ethyl Ester (LKE), possess potent neuroprotective, neurotrophic, and anti-inflammatory activities.[2][3] These properties have positioned LK as a molecule of interest in the context of neurodegenerative diseases and brain injury. This guide aims to provide an in-depth technical understanding of the endogenous functions of LK in the brain.

Biosynthesis of this compound

This compound is synthesized in the brain through a series of enzymatic reactions linked to the transsulfuration pathway. The biosynthesis primarily involves two key enzymes: cystathionine-β-synthase (CβS) and glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2]

The process begins with an alternative reaction catalyzed by CβS, which condenses two molecules of cysteine to form lanthionine. Subsequently, GTK catalyzes the transamination of lanthionine, leading to the formation of an α-keto acid intermediate. This intermediate then undergoes spontaneous intramolecular cyclization and dehydration to yield this compound.[2] It is important to note that LK exists in tautomeric equilibrium with its enamine form.[2]

This compound Biosynthesis Biosynthesis of this compound cluster_transsulfuration Transsulfuration Pathway (Alternative Reaction) cluster_transamination Transamination and Cyclization Cysteine1 Cysteine Lanthionine Lanthionine Cysteine1->Lanthionine Cysteine2 Cysteine Cysteine2->Lanthionine alpha_Keto_Acid α-Keto Acid Intermediate Lanthionine->alpha_Keto_Acid Transamination CBS Cystathionine-β-synthase (CβS) CBS->Lanthionine H2S released LK This compound alpha_Keto_Acid->LK Spontaneous Cyclization & Dehydration GTK Glutamine Transaminase K (GTK) GTK->alpha_Keto_Acid

Fig. 1: Biosynthesis pathway of this compound in the brain.

Mechanism of Action

The neuroprotective and neurotrophic effects of this compound are mediated through its interaction with specific intracellular proteins, leading to the modulation of key signaling pathways.

Interaction with Collapsin Response Mediator Protein-2 (CRMP2)

A primary molecular target of LK is the Collapsin Response Mediator Protein-2 (CRMP2), a protein crucial for neuronal development, axon guidance, and microtubule dynamics.[4][5] LK has been shown to bind to CRMP2, although the precise binding kinetics are still under investigation.[5] This interaction is believed to modulate CRMP2's function, promoting neurite outgrowth and providing neuroprotection.[3] The cell-permeable ester derivative, LKE, has been instrumental in elucidating these effects in cellular and animal models.[3]

Stimulation of Autophagy via the mTORC1 Pathway

LKE has been demonstrated to stimulate autophagy, a cellular process for degrading and recycling damaged organelles and proteins, which is often impaired in neurodegenerative diseases.[6] This effect is mediated through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[6] LKE treatment leads to changes in the phosphorylation state of multiple proteins in the mTORC1 pathway, in a manner similar to the effects of rapamycin.[6] Specifically, LKE appears to act near mTORC1, potentially affecting its localization and subsequent activity.[7]

LK_mTORC1_Signaling This compound and mTORC1 Signaling LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to mTORC1 mTORC1 CRMP2->mTORC1 Modulates localization/activity Autophagy Autophagy Stimulation mTORC1->Autophagy Inhibits

Fig. 2: Simplified signaling pathway of LKE-mediated autophagy via mTORC1.

Physiological Functions and Therapeutic Potential

The multifaceted actions of LK translate into significant physiological functions within the brain, highlighting its therapeutic potential for a range of neurological disorders.

Neuroprotection

LKE has demonstrated robust neuroprotective effects in various in vitro and in vivo models of neuronal injury and disease. It protects neurons from oxidative stress induced by agents like hydrogen peroxide and glutamate (B1630785) excitotoxicity.[3] In animal models of Alzheimer's disease, LKE treatment has been shown to reduce amyloid-β deposition and tau hyperphosphorylation, leading to improved cognitive function.[8] Furthermore, in models of stroke, LKE administration reduces infarct volume and improves functional recovery.[5]

Neurotrophic Effects

LK and LKE promote neurite outgrowth and neuronal differentiation.[3] In cultured neurons, LKE treatment increases the number and length of neurites, an effect consistent with its interaction with CRMP2.[4] This neurotrophic activity suggests a role for endogenous LK in neuronal plasticity and repair.

Anti-inflammatory Effects

LKE exhibits anti-inflammatory properties by suppressing the activation of microglia, the resident immune cells of the brain.[1] In models of neuroinflammation, LKE has been shown to reduce the production of pro-inflammatory cytokines.[2] This anti-inflammatory action contributes to its overall neuroprotective effects, particularly in conditions with a significant neuroinflammatory component like multiple sclerosis and Parkinson's disease.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the concentration, binding, and functional effects of this compound and its derivatives.

Table 1: Concentration and Binding Affinity of this compound

ParameterValueSpecies/TissueReference
Endogenous Concentration1.1 ± 0.3 nmol/gHuman Cerebral Cortex[10]
Binding Site Concentration (Bmax)260 ± 12 fmol/mg proteinBovine Brain Membranes[11]
Dissociation Constant (Kd)58 ± 14 nMBovine Brain Membranes[11]

Table 2: Effective Concentrations of LKE in In Vitro Assays

AssayCell TypeEffective ConcentrationEffectReference
Neuroprotection (vs. H₂O₂)NSC-34 cellsNot specifiedProtection against oxidative challenge[4]
Neuroprotection (vs. t-BuOOH)Primary cortical neurons200 µM (pretreatment)Protection against oxidative stress[12]
Neurite OutgrowthNSC-34 cellsSerum-dependentIncreased neurite number and length[4]
Autophagy StimulationRG2 glioma, SH-SY5Y cellsNot specifiedIncreased autophagic flux[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of this compound.

Detection of this compound in Brain Tissue by HPLC

This method relies on the derivatization of LK with phenylisothiocyanate (PITC), which forms an adduct that can be selectively detected by its absorbance at 380 nm.

  • Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, typically with an acid like perchloric acid. The supernatant is collected after centrifugation.[13]

  • Derivatization: The extract is incubated with PITC under alkaline conditions to form the phenylthiocarbamyl (PTC) derivative of LK.

  • HPLC Analysis: The derivatized sample is injected into a reverse-phase HPLC system. The separation is achieved using a C18 column with a suitable mobile phase gradient. Detection is performed at 380 nm.[10]

  • Quantification: The concentration of LK is determined by comparing the peak area to a standard curve generated with known concentrations of LK.[10]

Affinity Chromatography for Identifying LK-Binding Proteins

This technique is used to isolate proteins from brain lysates that bind to LK.

  • Column Preparation: this compound is chemically coupled to a solid support matrix, such as agarose (B213101) beads, to create an affinity column.[14]

  • Sample Application: A brain lysate is prepared and passed over the LK-coupled column. Proteins with affinity for LK will bind to the matrix, while non-binding proteins will flow through.[14]

  • Washing: The column is washed with a series of buffers to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the column, typically by changing the pH or ionic strength of the buffer, or by using a competitive ligand.

  • Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry.[2]

Affinity_Chromatography_Workflow Workflow for Affinity Chromatography Start Start Prep_Column Prepare LK-coupled Affinity Column Start->Prep_Column Prep_Lysate Prepare Brain Lysate Start->Prep_Lysate Apply_Lysate Apply Lysate to Column Prep_Column->Apply_Lysate Prep_Lysate->Apply_Lysate Wash_Column Wash Column to Remove Non-specific Binders Apply_Lysate->Wash_Column Elute_Proteins Elute Bound Proteins Wash_Column->Elute_Proteins Identify_Proteins Identify Proteins (e.g., Mass Spectrometry) Elute_Proteins->Identify_Proteins End End Identify_Proteins->End

Fig. 3: Experimental workflow for identifying LK-binding proteins.
Co-Immunoprecipitation to Validate LK-CRMP2 Interaction

This method is used to confirm the interaction between LK and its putative binding partner, CRMP2, in a cellular context.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: An antibody specific to CRMP2 is added to the cell lysate and incubated to allow the antibody to bind to CRMP2 and its interacting partners.

  • Capture: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of proteins that co-precipitated with CRMP2 is detected by Western blotting using specific antibodies.[15]

Neurite Outgrowth Assay

This assay quantifies the effect of LKE on the growth of neuronal processes.

  • Cell Culture: Neuronal cells (e.g., primary neurons or a neuronal cell line) are cultured on a suitable substrate.[16]

  • Treatment: The cells are treated with various concentrations of LKE or a vehicle control.

  • Fixation and Staining: After a defined incubation period, the cells are fixed and stained with a neuronal marker (e.g., anti-β-III tubulin) to visualize the neurites.[16]

  • Imaging and Quantification: Images of the stained cells are captured using a microscope. The length and number of neurites per neuron are quantified using image analysis software.[17]

Microglia Activation Assay

This assay assesses the effect of LKE on the activation state of microglia.

  • Cell Culture: Primary microglia or a microglial cell line are cultured.

  • Treatment: The cells are treated with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of LKE.

  • Immunocytochemistry: The cells are fixed and stained with an antibody against a marker of microglial activation, such as Iba1 (ionized calcium-binding adapter molecule 1).[18][19]

  • Analysis: The morphology of the microglia (e.g., ramified vs. amoeboid) and the intensity of Iba1 staining are analyzed to determine the extent of activation.[18][19]

Autophagic Flux Assay

This assay measures the rate of autophagy in cells treated with LKE.

  • Treatment: Cells are treated with LKE in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1. Bafilomycin A1 prevents the degradation of autophagosomes, allowing for the measurement of their accumulation.[20][21]

  • Western Blotting: The levels of LC3-II, a protein marker for autophagosomes, are measured by Western blotting. An increase in LC3-II levels in the presence of bafilomycin A1 indicates an increase in autophagic flux.[20]

  • Fluorescence Microscopy: Alternatively, cells can be transfected with a fluorescently tagged LC3 reporter (e.g., mCherry-GFP-LC3). The accumulation of autophagosomes can be visualized and quantified by fluorescence microscopy.[22]

Conclusion

This compound has emerged from relative obscurity to be recognized as a significant endogenous neuromodulator with considerable therapeutic potential. Its neuroprotective, neurotrophic, and anti-inflammatory properties, mediated in part through interactions with CRMP2 and the modulation of the mTORC1-autophagy pathway, make it a compelling target for drug development in the context of neurodegenerative diseases and brain injury. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers seeking to further unravel the complexities of this compound's function in the brain and explore its promise for novel therapeutic strategies. Further research is warranted to fully elucidate its physiological roles and to translate these findings into clinical applications.

References

Lanthionine Ketimine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring, sulfur-containing amino acid metabolite found in the mammalian brain and central nervous system. It is an endogenous molecule whose biosynthesis is intricately linked to the transsulfuration pathway. While its precise physiological roles are still under investigation, research has highlighted its neurotrophic and neuroprotective properties, making it and its derivatives, such as lanthionine ketimine-5-ethyl ester (LKE), promising candidates for therapeutic development in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, experimental methodologies for its study, and its known interactions with cellular signaling cascades.

The this compound Biosynthesis Pathway

The primary route for this compound biosynthesis is a two-step enzymatic process that functions as an offshoot of the canonical transsulfuration pathway. This pathway utilizes enzymes with established roles in sulfur amino acid metabolism.

Step 1: Lanthionine Synthesis by Cystathionine-β-synthase (CβS)

The initial step is the formation of lanthionine. This reaction is catalyzed by cystathionine-β-synthase (CβS) , a key enzyme in the transsulfuration pathway. In a deviation from its primary function of condensing serine and homocysteine to form cystathionine, CβS can catalyze the condensation of two molecules of cysteine to produce lanthionine and hydrogen sulfide (B99878) (H₂S). Alternatively, CβS can condense a molecule of cysteine with a molecule of serine, yielding lanthionine and water.

Step 2: Transamination by Glutamine Transaminase K (GTK)

The lanthionine formed in the first step then serves as a substrate for glutamine transaminase K (GTK) , also known as kynurenine (B1673888) aminotransferase-1 (KAT-1). GTK is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of lanthionine in the presence of an α-keto acid. This reaction forms an α-keto acid intermediate of lanthionine, which then undergoes a rapid, spontaneous intramolecular cyclization and dehydration to yield the stable cyclic imino acid, this compound.

This compound Biosynthesis cluster_step1 Step 1: Lanthionine Formation cluster_step2 Step 2: Ketimine Formation Cysteine1 Cysteine CBS Cystathionine-β-synthase (CβS) Cysteine1->CBS Cysteine2 Cysteine Cysteine2->CBS Serine Serine Serine->CBS Lanthionine Lanthionine Lanthionine_in_step2 Lanthionine CBS->Lanthionine alpha_Keto_Acid α-Keto Acid GTK Glutamine Transaminase K (GTK) alpha_Keto_Acid->GTK Lanthionine_alpha_Keto_Acid Lanthionine α-Keto Acid (intermediate) Lanthionine_Ketimine This compound Lanthionine_alpha_Keto_Acid->Lanthionine_Ketimine Spontaneous cyclization & dehydration GTK->Lanthionine_alpha_Keto_Acid Lanthionine_in_step2->GTK

Diagram 1: The two-step enzymatic pathway of this compound biosynthesis.
Hypothesized Role of LANCL1

It was once hypothesized that the lanthionine synthetase C-like protein 1 (LANCL1) could be involved in lanthionine biosynthesis, possibly through a glutathione (B108866) (GSH)-dependent mechanism. This hypothesis was based on the homology of LANCL1 to bacterial LanC enzymes. However, studies using LANCL1 knockout mice have shown that these animals have similar brain concentrations of this compound as wild-type mice. This finding strongly suggests that LANCL1 is not essential for this compound biosynthesis in mammals.

Hypothesized LANCL1 Pathway Protein_Dha Protein-bound Dehydroalanine (Dha) LANCL1 LANCL1 Protein_Dha->LANCL1 GSH Glutathione (GSH) GSH->LANCL1 GSH_Dha_Adduct Glutathione-Lanthionine Adduct LANCL1->GSH_Dha_Adduct Proteolysis Proteolysis GSH_Dha_Adduct->Proteolysis Lanthionine Lanthionine Proteolysis->Lanthionine Transamination Transamination Lanthionine->Transamination LK This compound Transamination->LK

Diagram 2: Hypothesized and now less likely pathway of lanthionine synthesis involving LANCL1.

Quantitative Data

The concentration of this compound has been quantified in various biological tissues. The following table summarizes the reported concentrations.

Tissue/FluidSpeciesConcentrationReference
Cerebral CortexHuman1.1 ± 0.3 nmol/g
BrainRat0.008 nmol/g
CerebellumBovine0.6–1.0 nmol/g

Experimental Protocols

Detection and Quantification of this compound by HPLC-UV with Phenylisothiocyanate (PITC) Derivatization

This method is suitable for the quantification of this compound in brain tissue extracts.

a. Sample Preparation (Brain Tissue)

  • Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Deproteinize the homogenate by adding an equal volume of a deproteinizing agent (e.g., 10% trichloroacetic acid).

  • Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant for derivatization.

b. PITC Derivatization

  • To the supernatant, add a solution of phenylisothiocyanate (PITC) in a coupling buffer (e.g., a mixture of ethanol, water, and triethylamine).

  • Incubate the mixture at room temperature for a sufficient time to allow for the derivatization reaction to complete (e.g., 20 minutes).

  • Dry the derivatized sample under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried residue in the HPLC mobile phase for analysis.

c. HPLC-UV Analysis

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate (B1210297) buffer, pH 6.4) and an organic solvent (e.g., acetonitrile).

  • Detection: The PITC-derivatized this compound adduct can be selectively detected by its absorbance at 380 nm.

  • Quantification: Generate a standard curve using known concentrations of synthetic this compound derivatized in the same manner as the samples.

HPLC_Workflow Start Brain Tissue Sample Homogenization Homogenization Start->Homogenization Deproteinization Deproteinization (e.g., TCA) Homogenization->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization PITC Derivatization Supernatant->Derivatization Drying Drying Derivatization->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution HPLC HPLC-UV Analysis (380 nm) Reconstitution->HPLC End Quantification HPLC->End

Diagram 3: Experimental workflow for HPLC-UV detection of this compound.
UHPLC-MS/MS Analysis of this compound and its Derivatives

This method is highly sensitive and specific, suitable for pharmacokinetic studies of this compound derivatives like LKE in biological matrices such as serum, whole blood, and brain tissue.

a. Sample Preparation

  • For serum, whole blood, or brain homogenates, perform protein precipitation by adding a cold organic solvent (e.g., methanol) containing an internal standard (e.g., tolbutamide).

  • Vortex the mixture vigorously.

  • Centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the UHPLC mobile phase.

b. UHPLC-MS/MS Analysis

  • Column: A reverse-phase C18 column suitable for UHPLC.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile), both containing a modifier such as formic acid to improve ionization.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound (or its derivative) and the internal standard must be determined and optimized for maximum sensitivity and specificity.

Signaling Pathways Involving this compound

This compound and its cell-penetrating ester, LKE, have been shown to modulate key cellular signaling pathways, particularly those involved in neuronal function and cell survival.

Interaction with CRMP2

This compound has been identified as a binding partner for Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a crucial protein in neuronal development, regulating microtubule dynamics and neurite outgrowth. The interaction of LK with CRMP2 is thought to be central to its neurotrophic effects.

Regulation of the mTORC1 Pathway and Autophagy

LKE has been demonstrated to stimulate autophagy , a cellular recycling process that is often impaired in neurodegenerative diseases. This effect is mediated through the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway. LKE treatment leads to a decrease in the colocalization of mTOR with lysosomes, which is a necessary step for mTORC1 activation and the subsequent suppression of autophagy. By inhibiting mTORC1 activity, LKE promotes autophagy. Interestingly, the effect of LKE on mTOR localization appears to be dependent on CRMP2, suggesting a novel mechanism where CRMP2 may be involved in the intracellular trafficking of components of the mTORC1 pathway.

LK_mTORC1_Pathway cluster_legend Legend LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 binds mTOR_Localization Decreased mTOR colocalization with lysosomes CRMP2->mTOR_Localization influences mTORC1 mTORC1 Activity mTOR_Localization->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits activates_node Activates inhibits_node Inhibits edge_activates edge_activates->activates_node edge_inhibits edge_inhibits->inhibits_node

Diagram 4: this compound's influence on the mTORC1 and autophagy pathway via CRMP2.

Conclusion

The biosynthesis of this compound represents a fascinating intersection of primary and specialized metabolic pathways in the central nervous system. The elucidation of this pathway and the growing understanding of LK's biological activities are opening new avenues for research and therapeutic development. The experimental protocols outlined herein provide a foundation for researchers to further investigate the roles of this intriguing molecule in health and disease. Future work is needed to fully characterize the kinetics of the biosynthetic enzymes and to further unravel the downstream signaling effects of this compound.

Natural Sources of Lanthionine Ketimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in mammals. It is increasingly recognized for its neurotrophic and neuroprotective properties, making it a molecule of significant interest in the development of therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the known natural sources of LK, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates. Quantitative data from various biological matrices are presented in a structured format to facilitate comparative analysis. Furthermore, this guide includes detailed diagrams of relevant biochemical pathways and experimental workflows to provide a clear visual representation of the underlying processes.

Natural Occurrence of Lanthionine Ketimine

This compound is a naturally occurring metabolite primarily identified in the mammalian central nervous system. Its presence has been confirmed in various biological samples, including brain tissue and urine. While research into its distribution is ongoing, current data indicates its endogenous nature and potential physiological significance.

Animal Sources

The primary documented natural sources of this compound are within the mammalian system. It is considered a metabolite that arises from the transsulfuration pathway.

  • Mammalian Brain: LK has been detected and quantified in both human and bovine brain tissues. In the human cerebral cortex, its concentration is approximately 1.1 ± 0.3 nmol/g of tissue.[1][2] The concentration in the bovine brain has been reported to be in the range of 0.5 to 1 nmol/g.

  • Human Urine: As a metabolic byproduct, this compound is excreted in urine. Studies have reported its concentration in human urine to be between 0.53 and 2.2 µmol/g of creatinine.[1] The excretion of LK appears to be independent of a vegetarian or mixed diet.[3]

Plant Sources

The investigation of this compound in plant sources is less extensive than in mammalian systems. However, there is evidence to suggest its presence in some vegetables.

  • Shallots: One study has detected a related sulfur-containing compound, aminoethylcysteine (B1238168) ketimine decarboxylated dimer (AECK-DD), in shallots, suggesting that plants also possess the metabolic pathways that could lead to the formation of such cyclic ketimines.[1] While direct quantification of LK in shallots or other vegetables is not yet widely reported, the precursors for its synthesis, cysteine and serine, are abundant in many vegetables.[1]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and related compounds in various natural sources. This data is compiled from multiple studies to provide a comparative overview for researchers.

Table 1: Concentration of this compound in Mammalian Tissues
Sample Concentration
Human Brain (Cerebral Cortex)1.1 ± 0.3 nmol/g tissue[1][2]
Bovine Brain0.5 - 1.0 nmol/g tissue
Table 2: Concentration of this compound and Related Metabolites in Human Urine
Metabolite Concentration (µmol/g creatinine)
This compound (LK)0.53 - 2.2[1]
1,4-Thiomorpholine-3,5-dicarboxylic acid (TMDA)0.21 - 1.8[1]
Cyclothionine0.56 - 2.0[1]
Cystathionine (B15957) Ketimine (CK)1.6 - 12[1]

Experimental Protocols

Accurate quantification of this compound from biological matrices is crucial for research and development. The following sections provide detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the two most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis

This protocol is a representative method based on established procedures for the analysis of this compound and similar compounds.

3.1.1. Sample Preparation (from Brain Tissue)

  • Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Deproteinization: Precipitate proteins by adding a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) (typically in a 2:1 or 3:1 ratio of solvent to homogenate volume).

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the small molecule metabolites, including this compound.

  • Derivatization (Optional but Recommended for UV Detection): For UV detection, derivatize the sample with phenylisothiocyanate (PITC). This adduct allows for selective absorption measurement at 380 nm.[2]

  • Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC system.

3.1.2. HPLC System and Conditions

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: An aqueous buffer, such as a phosphate (B84403) buffer, often with a small percentage of an organic modifier like acetonitrile.

    • Solvent B: A mixture of organic solvents, for example, water:acetonitrile:methanol (e.g., 20:20:60 v/v/v).[4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for instance, 45°C, to ensure reproducible retention times.[4]

  • Detection:

    • UV Detection: If derivatized with PITC, monitor the absorbance at 380 nm.[2]

    • Fluorometric Detection: An alternative method involves a fluorometric assay based on the interaction of LK with copper at pH 11.5, with excitation at 353 nm and emission at 462 nm.

Mass Spectrometry (MS) Protocol for this compound Analysis

This protocol outlines a general workflow for the sensitive and specific quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

3.2.1. Sample Preparation

  • Extraction: Perform protein precipitation from the biological sample (e.g., serum, brain homogenate) using a cold organic solvent like methanol.

  • Centrifugation: Pellet the precipitated proteins by centrifugation.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Derivatization (Optional): To improve chromatographic separation and ionization efficiency, methylation of LK can be performed using diazomethane.

  • Solvent Evaporation and Reconstitution: Dry the sample under nitrogen and reconstitute in the initial mobile phase.

3.2.2. UHPLC-MS/MS System and Conditions

  • UHPLC Column: A C18 reversed-phase column suitable for UHPLC is recommended (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) for high specificity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined through initial infusion experiments.

Signaling Pathways and Molecular Interactions

This compound is not merely a metabolic byproduct; it actively participates in and modulates key cellular signaling pathways, particularly within the nervous system.

Biosynthesis and Metabolism of this compound

This compound is synthesized as an offshoot of the transsulfuration pathway. Its formation and subsequent metabolism involve several key enzymes.

G cluster_transsulfuration Transsulfuration Pathway cluster_lk_formation LK Formation cluster_metabolism LK Metabolism Homocysteine Homocysteine Lanthionine Lanthionine Homocysteine->Lanthionine Cystathionine-β-synthase (CβS) Serine Serine Serine->Lanthionine Cysteine Cysteine Cysteine->Lanthionine CβS Lanthionine_keto_acid Lanthionine α-keto acid Lanthionine->Lanthionine_keto_acid Glutamine Transaminase K (GTK) LK This compound (LK) Lanthionine_keto_acid->LK Intramolecular Cyclization & Dehydration TMDA 1,4-Thiomorpholine- 3,5-dicarboxylic acid (TMDA) LK->TMDA NAD(P)H-dependent reductase G cluster_mTOR mTORC1 Pathway Modulation cluster_CRMP2 CRMP2 Pathway Interaction cluster_other Other Protein Interactions LK This compound (LK) mTORC1 mTORC1 LK->mTORC1 Inhibition CRMP2 CRMP2 LK->CRMP2 Binding & Modulation of Phosphorylation STXBP1 STXBP1 LK->STXBP1 Binding LanCL1 LanCL1 LK->LanCL1 Binding Autophagy Autophagy mTORC1->Autophagy Inhibition pCRMP2 Phospho-CRMP2 CRMP2->pCRMP2 Neurite_Outgrowth Neurite Outgrowth Axon Guidance CRMP2->Neurite_Outgrowth Promotion pCRMP2->Neurite_Outgrowth Inhibition

References

Lanthionine Ketimine: A Technical Guide to its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain and central nervous system.[1][2][3] Its synthetic, cell-penetrating derivative, lanthionine ketimine ethyl ester (LKE), has emerged as a promising therapeutic candidate due to its potent neurotrophic, neuroprotective, and anti-inflammatory properties demonstrated in a range of preclinical models of neurodegenerative diseases and injury.[4][5][6][7] While LK was initially considered a metabolic byproduct of the transsulfuration pathway, accumulating evidence suggests it is a purposeful neurochemical with significant biological activities.[6][7][8] This guide provides an in-depth technical overview of the core mechanisms underlying the neuroprotective effects of this compound and its derivatives, focusing on its molecular targets, signaling pathways, and the experimental evidence that substantiates its therapeutic potential.

Core Neuroprotective Mechanisms

The neuroprotective action of this compound (LK) and its ester (LKE) is multifaceted, involving direct interaction with key intracellular proteins, modulation of fundamental cellular processes like autophagy, and suppression of detrimental neuroinflammatory and oxidative stress pathways.

Modulation of Collapsin Response Mediator Protein 2 (CRMP2)

A primary mechanism of LK/LKE's action is its interaction with Collapsin Response Mediator Protein 2 (CRMP2), an abundant brain protein that regulates microtubule dynamics, axonal transport, and neurite growth.[1][9]

  • Binding and Interaction: Affinity proteomics experiments have identified CRMP2 as a principal binding partner for LK.[1][10] This interaction alters CRMP2's association with other proteins; for instance, LK has been shown to decrease CRMP2's coprecipitation with β-tubulin while increasing its association with neurofibromin-1 in brain lysates.[10]

  • Phosphorylation Status: LKE treatment has been observed to reduce the hyperphosphorylation of CRMP2 in multiple disease models, including Alzheimer's disease and dementia with Lewy bodies.[5][6][11] This is significant because hyperphosphorylated CRMP2 is associated with the pathogenesis of neurodegenerative diseases.[6] By normalizing CRMP2 phosphorylation, LKE may restore its normal function in maintaining cytoskeletal integrity and axonal transport.[11]

  • Neurotrophic Effects: The interaction with CRMP2 is strongly linked to the neurotrophic effects of LKE, such as promoting growth factor-dependent neurite extension and elongation in neuronal cell cultures.[1][10][12]

Stimulation of Autophagy via mTORC1 Inhibition

LKE is a potent stimulator of autophagy, a critical cellular process for clearing misfolded proteins and damaged organelles, which is often impaired in neurodegenerative diseases.[5][13]

  • mTORC1 Pathway: LKE induces autophagy by inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[13][14] Treatment with LKE leads to changes in the phosphorylation status of multiple downstream targets of mTOR, including p70S6 kinase and ULK1, in a manner similar to the classical mTOR inhibitor, rapamycin.[13]

  • Mechanism of Inhibition: LKE appears to act near the mTORC1 complex. Immunofluorescence imaging has revealed that LKE specifically decreases the colocalization of mTOR with LAMP2-positive lysosomes, a necessary step for mTORC1 to suppress autophagy.[13] This effect may be mediated through CRMP2, as suppression of CRMP2 diminishes autophagy flux.[13]

  • Therapeutic Relevance: By enhancing autophagy, LKE facilitates the clearance of pathological protein aggregates, such as amyloid-β and phospho-Tau, which contributes to its beneficial effects in models of Alzheimer's disease and traumatic brain injury.[6][15]

Anti-inflammatory and Antioxidant Activities

LKE exhibits significant anti-neuroinflammatory and antioxidant properties, protecting neurons from multiple sources of stress.

  • Suppression of Microglial Activation: LKE inhibits the activation of microglia, the resident immune cells of the brain, when triggered by inflammatory cytokines.[1] In animal models of spinal cord injury and Alzheimer's disease, LKE treatment reduces the density of pro-inflammatory microglia/macrophages (Iba1-positive cells) and can shift their phenotype towards a more neurotrophic M2 character.[4][6][7]

  • Reduction of Oxidative Stress: LKE provides direct protection to neurons against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and glutamate (B1630785) excitotoxicity.[5][16][17] This protection is associated with a reduction in the production of reactive oxygen species (ROS).[16][17]

  • Cytokine Modulation: In a mouse model of multiple sclerosis, LKE was found to dose-dependently decrease the production of the pro-inflammatory cytokine IFNγ from splenic T cells.[5][9]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

LKE_Autophagy_Pathway cluster_membrane Lysosome mTORC1 mTORC1 LAMP2 LAMP2 ULK1_complex ULK1 Complex (ULK1, Atg13, FIP200) mTORC1->ULK1_complex Inhibits LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds CRMP2->mTORC1 Disrupts localization at lysosome Beclin1_complex Beclin-1 Complex (Beclin-1, Vps34) ULK1_complex->Beclin1_complex Activates LC3_conversion LC3-I to LC3-II (Lipidation) Beclin1_complex->LC3_conversion Promotes Autophagosome Autophagosome Formation LC3_conversion->Autophagosome

Caption: LKE stimulates autophagy by disrupting mTORC1 localization at the lysosome.

LKE_CRMP2_Pathway cluster_downstream Downstream Effects LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds Kinases Kinases (e.g., Cdk5, GSK3β) LKE->Kinases Inhibits? pCRMP2 Phospho-CRMP2 (Inactive) Microtubule Microtubule Dynamics CRMP2->Microtubule Promotes Axonal_Transport Axonal Transport CRMP2->Axonal_Transport Promotes Neurite Neurite Outgrowth CRMP2->Neurite Promotes pCRMP2->Microtubule Inhibits pCRMP2->Axonal_Transport Inhibits pCRMP2->Neurite Inhibits Kinases->CRMP2 Phosphorylates

Caption: LKE modulates CRMP2 function to promote neuronal health.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of LKE has been quantified in numerous in vitro and in vivo models. The tables below summarize key findings.

Table 1: In Vitro Neuroprotection and Neurotrophic Effects of LKE

Cell Line/TypeStressor/ConditionLKE ConcentrationOutcomeReference
SH-SY5Y Human Neuronal CellsSpontaneous (Media Change)1-50 µMDose-dependent reduction in cell death (LDH release).[16]
SH-SY5Y Human Neuronal CellsGlutamate (30 mM)50 µMReduction in cell death and reactive oxygen species (ROS) production.[16]
Primary Mouse Cortical NeuronsH₂O₂200-1000 µmol/LDose-dependent reversal of neuronal death.[18]
Primary Mouse Cortical Neuronst-BuOOH200 µmol/LSignificant reversal of cell death.[18]
NSC-34 Motor Neuron-like Cells3% Fetal Calf Serum (FCS)10 µM~25% increase in the average number of neurites per cell.[10]
RG2 Glioma & SH-SY5Y CellsBasal or Bafilomycin-A110 µMIncreased lipidation of LC3 (autophagy marker).[13]
Primary Mouse OPCsGlutamateNot specifiedSignificant reduction in Ca²⁺ influx and apoptotic cell death.[19]

Table 2: In Vivo Efficacy of LKE in Neurodegenerative Disease Models

Animal ModelDisease ModeledLKE AdministrationKey Pathological/Cognitive OutcomesReference
3xTg-AD MouseAlzheimer's Disease11-month treatment (diet)Diminished cognitive decline; ~40-50% reduction in Aβ(1-40); reduced phospho-Tau.[6][7]
SOD1G93A MouseAmyotrophic Lateral Sclerosis (ALS)Not specifiedImproved motor function, slowed disease progression, increased survival.[5]
EAE MouseMultiple Sclerosis100 ppm in chow (4 weeks)Significant reduction in clinical signs; reduced neurodegeneration in optic nerve and spinal cord.[9]
Mouse Spinal Cord InjurySpinal Cord Injury100 mg/kg/d (IP)Significant improvement in motor function over 4 weeks.[4]
α-Synuclein A53T Tg MouseDementia with Lewy BodiesChronic administrationSuppressed accumulation of Lewy bodies and neuroinflammation; improved memory.[11]
Mouse TBI ModelTraumatic Brain Injury (TBI)Post-injury administrationSpared cognition and reduced pathology over 5 weeks.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the literature.

Cell Viability and Cytotoxicity Assays
  • Objective: To quantify the protective effect of LKE against neuronal death.

  • Methodology (LDH Release Assay):

    • Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and culture until desired confluency.[16]

    • Induce stress (e.g., with glutamate or H₂O₂) in the presence or absence of various concentrations of LKE.

    • After the incubation period (e.g., 24-48 hours), collect an aliquot of the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available colorimetric assay kit (e.g., CytoTox 96®).[16] LDH activity is proportional to the number of lysed cells.

  • Methodology (MTT/MTS Assay):

    • Follow steps 1 and 2 from the LDH protocol.

    • After treatment, add an MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution) to the wells.[16][18]

    • Incubate for 1-4 hours to allow viable cells with active metabolism to convert the tetrazolium salt into a colored formazan (B1609692) product.

    • Measure the absorbance of the formazan product at the appropriate wavelength. Absorbance is directly proportional to the number of viable cells.

Western Blotting for Protein Phosphorylation and Expression
  • Objective: To measure changes in the levels and phosphorylation state of key signaling proteins (e.g., mTOR, CRMP2, LC3).

  • Methodology:

    • Treat cultured cells (e.g., RG2 glioma cells) or use tissue lysates from LKE-treated animals.[6][13]

    • Lyse cells/tissues in a buffer containing protease and phosphatase inhibitors.

    • Determine total protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target protein (e.g., anti-phospho-CRMP2, anti-LC3, anti-mTOR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band density and normalize to a loading control like actin or GAPDH.

Autophagy Flux Assay
  • Objective: To determine if LKE increases the formation of autophagosomes (autophagic flux) or merely blocks their clearance.

  • Methodology:

    • Culture cells (e.g., SH-SY5Y) and treat with LKE (e.g., 10 µM) in the presence or absence of an autophagy inhibitor like bafilomycin A1 (BafA1) for a defined period (e.g., 4 hours).[13] BafA1 blocks the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate if autophagy is active.

    • Lyse the cells and perform Western blotting for LC3 as described above.

    • An increase in the LC3-II band in the presence of LKE alone indicates a change in autophagic activity. A further accumulation of LC3-II in the LKE + BafA1 co-treated group compared to the BafA1-only group confirms an increase in autophagic flux.[13]

Immunofluorescence and Confocal Microscopy
  • Objective: To visualize the subcellular localization of proteins and assess cellular morphology.

  • Methodology:

    • Grow cells on glass coverslips or use cryosections from animal brain tissue.

    • Fix the cells/tissue with paraformaldehyde, then permeabilize with a detergent like Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA or serum).

    • Incubate with primary antibodies against target proteins (e.g., anti-mTOR, anti-LAMP2 to visualize lysosomes).[13]

    • Wash and incubate with fluorescently-labeled secondary antibodies.

    • Mount the coverslips onto slides with a mounting medium containing a nuclear counterstain like DAPI.

    • Image using a confocal microscope. Colocalization analysis can be performed to determine the spatial proximity of different proteins.

Conclusion

This compound and its cell-penetrating ester, LKE, represent a novel class of neuroprotective agents with a well-defined, multi-modal mechanism of action. By directly engaging with the CRMP2 protein, LKE restores critical neuronal functions related to cytoskeletal stability and axonal transport. Simultaneously, its ability to stimulate the clearance of toxic cellular waste via mTORC1-mediated autophagy, coupled with its potent anti-inflammatory and antioxidant effects, positions it as a highly promising therapeutic candidate. The robust and consistent data from a wide array of in vitro and in vivo preclinical models for conditions like Alzheimer's disease, multiple sclerosis, and spinal cord injury underscore its potential for clinical translation. Further research and development focusing on this unique sulfur amino acid metabolite are warranted to fully explore its therapeutic utility in treating complex neurodegenerative diseases.

References

The Role of Lanthionine Ketimine in Neuronal Survival: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) ketimine (LK) and its more cell-permeable ethyl ester derivative (LKE) are emerging as significant neuroprotective agents with therapeutic potential for a range of neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the current understanding of LK's role in promoting neuronal survival. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Lanthionine ketimine is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[2][3] While initially considered a metabolic byproduct of the transsulfuration pathway, recent research has unveiled its potent neurotrophic and neuroprotective properties.[1][2] Its synthetic, cell-penetrating derivative, this compound ethyl ester (LKE), has been instrumental in elucidating these effects in various in vitro and in vivo models of neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis, and stroke.[1]

Mechanisms of Action

The neuroprotective effects of this compound and its derivatives are multifaceted, involving a combination of direct antioxidant activity and modulation of key intracellular signaling pathways.

Antioxidant and Anti-inflammatory Effects

LKE provides robust protection against oxidative stress-induced neuronal death. It has been shown to protect embryonic cortical neurons from hydrogen peroxide and t-butyl hydroperoxide.[1] Furthermore, LK and LKE exhibit anti-inflammatory properties by limiting the expression of inducible nitric oxide synthase (iNOS) in microglia, thus protecting neurons from microglia-mediated toxicity.[1]

Modulation of the CRMP2 Signaling Pathway

A primary molecular target of LK is the Collapsin Response Mediator Protein 2 (CRMP2), a crucial protein involved in regulating microtubule dynamics, neurite outgrowth, and axonal transport.[2][4] LK binds to CRMP2 and modulates its phosphorylation state, which in turn influences its interaction with other proteins.[1][5][6] This interaction is believed to be central to the neurotrophic activities of LK, promoting neurite elongation and neuronal process extension.[2] In models of experimental autoimmune encephalomyelitis (EAE), LKE treatment was associated with a reduced ratio of phosphorylated CRMP2 to total CRMP2, correlating with reduced neurodegeneration.[1]

Stimulation of Autophagy via the mTORC1 Pathway

LKE has been identified as a potent stimulator of autophagy, a cellular process essential for the clearance of aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.[7][8] LKE exerts this effect by acting on the mTORC1 pathway. Specifically, LKE has been shown to decrease the colocalization of mTOR with lysosomes, which is a necessary step for mTORC1-mediated suppression of autophagy.[7] This mechanism is distinct from that of rapamycin, another mTOR inhibitor. The LK-binding protein CRMP2 appears to be necessary for this effect on mTOR localization and subsequent autophagy induction.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the neuroprotective effects of this compound Ethyl Ester (LKE).

Table 1: In Vitro Neuroprotection by LKE against Oxidative Stress

Cell TypeStressorLKE ConcentrationOutcomeReference
Mouse Embryonic Cortical NeuronsHydrogen Peroxide (H₂O₂)Dose-dependentSignificant reversal of neuronal death[5][9]
Mouse Embryonic Cortical Neuronst-butyl hydroperoxide (t-BuOOH)200 µmol/L (lowest protective concentration)Significant reversal of cell death[5][9]
SH-SY5Y Human Neuronal CellsSpontaneous (media change)Dose-dependentReduced cell death[10]
SH-SY5Y Human Neuronal CellsGlutamate50 µMReduced cell death and reactive oxygen species production[10]
Primary Mouse Cerebellar Granule NeuronsSpontaneous (media change)Dose-dependentReduced cell death[10]
Primary Mouse Cerebellar Granule NeuronsGlutamateNot specifiedReduced cell death[10]

Table 2: In Vivo Efficacy of LKE in Animal Models of Neurodegenerative Diseases

Disease ModelAnimalLKE AdministrationKey FindingsReference
Amyotrophic Lateral Sclerosis (ALS)SOD1G93A miceOrally bioavailableImproved motor function, slowed disease progression, increased survival[1]
Stroke (p-MCAO)Mice100 mg/kg p.o. (pre-treatment) or i.p. (post-treatment)Decreased infarct volume, improved functional recovery[1][5]
Alzheimer's Disease3xTg-AD miceNot specifiedDiminished cognitive decline, reduced amyloid-β deposition and phospho-Tau accumulation[6]
Multiple Sclerosis (EAE)C57Bl/6 mice100 ppm in chowSignificant reduction in clinical signs, reduced neurodegeneration[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

In Vitro Neuronal Viability Assay

Objective: To assess the protective effect of LKE against oxidative stress-induced neuronal death.

Materials:

  • Primary mouse embryonic cortical neurons or SH-SY5Y cells

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • This compound Ethyl Ester (LKE)

  • Hydrogen peroxide (H₂O₂) or t-butyl hydroperoxide (t-BuOOH)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Plate primary neurons or SH-SY5Y cells on poly-D-lysine coated plates and culture in appropriate medium.

  • LKE Treatment: Pre-treat the cells with varying concentrations of LKE for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Add H₂O₂ or t-BuOOH to the culture medium at a pre-determined toxic concentration.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot Analysis of CRMP2 Phosphorylation

Objective: To determine the effect of LKE treatment on the phosphorylation state of CRMP2 in neuronal cells or brain tissue.

Materials:

  • Neuronal cell lysates or brain tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-CRMP2 (e.g., pS522), anti-total-CRMP2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CRMP2, total CRMP2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated CRMP2 to total CRMP2.

Autophagy Flux Assay

Objective: To measure the effect of LKE on autophagic flux in neuronal cells.

Materials:

  • SH-SY5Y or other neuronal cell lines

  • This compound Ethyl Ester (LKE)

  • Bafilomycin A1

  • Cell lysis buffer

  • Primary antibodies: anti-LC3B, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Western blot materials (as described in 4.2)

Procedure:

  • Cell Treatment: Treat cells with LKE in the presence or absence of Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion) for a specified time.

  • Protein Extraction and Western Blotting: Perform protein extraction and Western blotting as described in section 4.2.

  • LC3-II Detection: Probe the membrane with an anti-LC3B antibody to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Data Analysis: Quantify the amount of LC3-II relative to a loading control. An increase in LC3-II in the presence of LKE, and a further accumulation in the presence of both LKE and Bafilomycin A1, indicates an increase in autophagic flux.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Lanthionine_Ketimine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cramp2 CRMP2 Pathway cluster_mTOR mTORC1/Autophagy Pathway cluster_antioxidant Antioxidant/Anti-inflammatory LKE This compound Ethyl Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to pCRMP2 p-CRMP2 (Inactive) LKE->pCRMP2 Inhibits phosphorylation mTORC1 mTORC1 LKE->mTORC1 Inhibits mTOR localization to lysosome ROS Reactive Oxygen Species (ROS) LKE->ROS Scavenges iNOS iNOS (in Microglia) LKE->iNOS Inhibits expression Microtubules Microtubule Dynamics Neurite Outgrowth Axonal Transport CRMP2->Microtubules Promotes NeuronalSurvival Neuronal Survival & Neuroprotection Microtubules->NeuronalSurvival Autophagy Autophagy mTORC1->Autophagy Inhibits Lysosome Lysosome mTORC1->Lysosome Colocalization (inhibited by LKE) Autophagy->NeuronalSurvival ROS->NeuronalSurvival Induces damage iNOS->NeuronalSurvival Induces damage

Caption: this compound Signaling Pathways in Neuronal Survival.

Experimental_Workflow_Neuroprotection_Assay start Start: Neuronal Cell Culture treatment LKE Pre-treatment (Dose-response) start->treatment stressor Induce Oxidative Stress (e.g., H₂O₂) treatment->stressor incubation Incubation (24 hours) stressor->incubation assay Cell Viability Assay (MTT Assay) incubation->assay analysis Data Analysis: % Viability vs Control assay->analysis end End: Assess Neuroprotection analysis->end

Caption: Workflow for In Vitro Neuroprotection Assay.

Experimental_Workflow_Autophagy_Flux start Start: Neuronal Cell Culture treatment_groups Control LKE Bafilomycin A1 LKE + Bafilomycin A1 start->treatment_groups incubation Incubation treatment_groups->incubation lysis Cell Lysis & Protein Extraction incubation->lysis western_blot Western Blot for LC3-I/II lysis->western_blot analysis Densitometry Analysis: Quantify LC3-II levels western_blot->analysis end End: Determine Autophagic Flux analysis->end

Caption: Workflow for Measuring Autophagic Flux.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of therapeutic agents for neurodegenerative diseases. Their multifaceted mechanism of action, encompassing antioxidant effects, modulation of the CRMP2 pathway, and induction of autophagy, offers multiple avenues for intervention in the complex pathology of these disorders. The preclinical data are compelling, demonstrating efficacy in various in vitro and in vivo models.

Future research should focus on several key areas:

  • Target Identification: While CRMP2 is a known binding partner, the full spectrum of LK's molecular targets remains to be elucidated.

  • Clinical Translation: Rigorous clinical trials are necessary to establish the safety and efficacy of LKE or other LK derivatives in human patients.

  • Pharmacokinetics and Pharmacodynamics: Further studies are needed to optimize the delivery and dosage of these compounds for clinical use.

  • Combination Therapies: Investigating the synergistic effects of LKE with other neuroprotective agents could lead to more effective treatment strategies.

The continued exploration of this compound's role in neuronal survival holds significant promise for the development of novel and effective treatments for a wide range of debilitating neurological conditions.

References

Lanthionine Ketimine and CRMP2 Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthionine (B1674491) ketimine (LK) and its cell-permeable ethyl ester prodrug, Lanthionine Ketimine Ester (LKE), have emerged as promising therapeutic compounds in the context of neurodegenerative diseases and neuronal injury. A key molecular target mediating their neurotrophic and neuroprotective effects is the Collapsin Response Mediator Protein 2 (CRMP2). This technical guide provides an in-depth overview of the LK/LKE-CRMP2 interaction, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data to support further research and drug development. The interaction involves direct binding of LK/LKE to CRMP2, modulating its phosphorylation state and its association with key cytoskeletal proteins, thereby influencing neuronal structure and function.

The this compound-CRMP2 Interaction

This compound is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Its therapeutic potential is significantly enhanced by its esterified form, LKE, which exhibits improved cell permeability. The neuroprotective and neurotrophic activities of LKE are largely attributed to its interaction with CRMP2, a crucial protein in neuronal development and regeneration.

Mechanism of Action

The interaction between LKE and CRMP2 is multifaceted:

  • Direct Binding: this compound has been shown to directly bind to CRMP2. This was initially identified through affinity proteomics experiments.[1]

  • Modulation of CRMP2 Phosphorylation: A critical aspect of LKE's mechanism is its ability to reduce the phosphorylation of CRMP2.[2] CRMP2 activity is tightly regulated by phosphorylation, primarily by kinases such as Cdk5 and GSK3β. Hyperphosphorylation of CRMP2 is often associated with pathological conditions and leads to an inhibition of its function. LKE has been observed to inhibit the elevation of CRMP2 phosphorylation in various disease models.[2]

  • Altered Protein-Protein Interactions: By binding to CRMP2 and reducing its phosphorylation, LKE modulates CRMP2's interaction with other proteins. This includes its association with tubulin dimers, which is fundamental for microtubule assembly and axonal growth.[3][4]

  • Downstream Signaling Effects: The modulation of CRMP2 activity by LKE triggers a cascade of downstream effects that contribute to its therapeutic properties. These include the promotion of neurite outgrowth, stabilization of the neuronal cytoskeleton, and a reduction in neuroinflammation.[5][6]

Quantitative Data

A critical aspect of understanding the LKE-CRMP2 interaction lies in the quantitative analysis of their binding and the functional consequences.

ParameterValueMethodSource
Binding Affinity (Kd) 58 ± 14 nM[35S]this compound Binding to Bovine Brain Membranes[7]

Table 1: this compound Binding Affinity. This table presents the dissociation constant (Kd) for the binding of radiolabeled this compound to bovine brain membranes, indicating a high-affinity interaction.

Cell LineStressorLKE ConcentrationOutcomeSource
Primary Cortical NeuronsHydrogen PeroxideDose-dependentSignificant reversal of neuronal death[8]
Primary Cortical Neuronst-BuOOH100 µmol/LSignificant protection against oxidative stress[8]
SH-SY5Y CellsSpontaneous (media change)Dose-dependentReduction in cell death[5][9]
SH-SY5Y CellsGlutamate50 µMReduction in cell death and reactive oxygen species[5][9]

Table 2: Neuroprotective Effects of LKE. This table summarizes the neuroprotective effects of LKE against various stressors in different neuronal cell models, highlighting its dose-dependent efficacy.

Cell Line/ModelLKE ConcentrationEffect on Neurite OutgrowthSource
Undifferentiated SH-SY5Y cellsNot specifiedIncreased process numbers and lengths[5][9]
Primary NeuronsNot specifiedIncreased process numbers and lengths[5][9]
Spinal Cord Injury Mouse Model100 mg/kg/d (i.p.)Promoted axon growth[6]

Table 3: Neurotrophic Effects of LKE. This table outlines the positive impact of LKE on neurite and axon growth in both in vitro and in vivo models.

Signaling Pathways and Experimental Workflows

LKE-CRMP2 Signaling Pathway

The interaction of LKE with CRMP2 initiates a signaling cascade that promotes neuronal health and regeneration.

LKE_CRMP2_Pathway LKE This compound Ester (LKE) CRMP2_p Phosphorylated CRMP2 (Inactive) LKE->CRMP2_p Inhibits phosphorylation CRMP2 CRMP2 (Active) CRMP2_p->CRMP2 Dephosphorylation Tubulin Tubulin Dimers CRMP2->Tubulin Binds to Microtubules Microtubule Assembly and Stabilization Tubulin->Microtubules Neurite Neurite Outgrowth and Axon Regeneration Microtubules->Neurite Neuroprotection Neuroprotection Neurite->Neuroprotection

Caption: LKE-CRMP2 signaling cascade promoting neuroprotection.

Experimental Workflow: Identification of LK-Binding Proteins

The identification of CRMP2 as a primary binding partner of this compound was achieved through affinity chromatography followed by mass spectrometry.

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_purification Affinity Purification cluster_analysis Analysis Lysate Brain Tissue Lysate Incubation Incubation of Lysate with LK-Beads Lysate->Incubation LK_beads This compound- conjugated Agarose (B213101) Beads LK_beads->Incubation Wash Wash Beads to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Identification Protein Identification (e.g., CRMP2) MS->Identification

Caption: Workflow for identifying LK-binding proteins.

Detailed Experimental Protocols

Affinity Chromatography for LK-Binding Protein Identification

This protocol outlines the general steps for identifying proteins that bind to this compound using affinity chromatography.

Materials:

  • This compound

  • Agarose beads (e.g., NHS-activated Sepharose)

  • Coupling buffers (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffers (e.g., alternating pH buffers: 0.1 M acetate (B1210297) buffer, pH 4.0, and 0.1 M Tris-HCl, pH 8.0, both containing 0.5 M NaCl)

  • Cell/tissue lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Binding/Wash buffer (e.g., PBS or Tris-buffered saline with mild detergent)

  • Elution buffer (e.g., high concentration of free this compound, low pH buffer like glycine-HCl, or SDS-PAGE sample buffer)

Procedure:

  • Ligand Immobilization:

    • Couple this compound to activated agarose beads according to the manufacturer's instructions. This typically involves incubating the ligand with the beads in a suitable coupling buffer.

    • Block any remaining active groups on the beads using a blocking buffer.

    • Wash the beads extensively to remove non-covalently bound ligand.

  • Sample Preparation:

    • Prepare a protein lysate from the tissue or cells of interest using an appropriate lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Affinity Pull-Down:

    • Incubate the clarified lysate with the this compound-conjugated beads for a defined period (e.g., 2-4 hours or overnight) at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated agarose beads.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with a binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads using an appropriate elution buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and identify the proteins by mass spectrometry.

Co-Immunoprecipitation of CRMP2 and Tubulin

This protocol is designed to investigate the effect of LKE on the interaction between CRMP2 and tubulin.

Materials:

  • Cells expressing endogenous or overexpressed CRMP2 and tubulin

  • LKE

  • Co-immunoprecipitation (Co-IP) lysis buffer (non-denaturing)

  • Anti-CRMP2 antibody for immunoprecipitation

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Anti-tubulin and anti-CRMP2 antibodies for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentration of LKE or vehicle control for a specified time.

    • Lyse the cells with Co-IP lysis buffer and clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the clarified lysate with an anti-CRMP2 antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and wash them several times with wash buffer to remove non-specific interactions.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with anti-tubulin and anti-CRMP2 antibodies to detect the co-immunoprecipitated proteins.

Immunocytochemistry for CRMP2 and F-actin

This protocol allows for the visualization of CRMP2 and F-actin distribution within cells, which can be altered by LKE treatment.

Materials:

  • Cells cultured on coverslips

  • LKE

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking solution (e.g., PBS with bovine serum albumin and/or normal goat serum)

  • Primary antibody against CRMP2

  • Fluorescently labeled secondary antibody

  • Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with LKE or vehicle control.

    • Fix the cells with 4% PFA in PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking solution.

  • Antibody and Phalloidin Staining:

    • Incubate the cells with the primary anti-CRMP2 antibody.

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

Neurite Outgrowth Assay

This assay quantifies the effect of LKE on the growth of neurites from neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, primary neurons)

  • LKE at various concentrations

  • Cell culture medium and supplements

  • Fixative (e.g., PFA)

  • Staining reagents (e.g., anti-β-III tubulin antibody or a general cell stain)

  • Microscope with imaging software for quantification

Procedure:

  • Cell Plating and Treatment:

    • Plate neuronal cells at a suitable density.

    • Treat the cells with a range of LKE concentrations or a vehicle control.

  • Incubation and Fixation:

    • Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).

    • Fix the cells.

  • Staining and Imaging:

    • Stain the cells to visualize neurites.

    • Capture images of multiple fields for each treatment condition.

  • Quantification:

    • Use image analysis software to measure neurite length, number of neurites per cell, and branching complexity.

    • Statistically analyze the data to determine the effect of LKE on neurite outgrowth.

Conclusion and Future Directions

The interaction between this compound and CRMP2 represents a significant therapeutic target for a range of neurological disorders. The ability of LKE to modulate CRMP2 phosphorylation and its subsequent interactions with the neuronal cytoskeleton provides a clear mechanism for its observed neuroprotective and neurotrophic effects. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate this interaction and to screen for novel compounds with similar or enhanced therapeutic properties.

Future research should focus on elucidating the precise binding site of LK on CRMP2, which could facilitate the design of more potent and specific modulators. Furthermore, a more comprehensive understanding of the in vivo pharmacokinetics and pharmacodynamics of LKE is necessary for its clinical translation. The continued exploration of the LKE-CRMP2 axis holds great promise for the development of novel therapies for neurodegenerative diseases.

References

Lanthionine Ketimine's Regulation of Autophagy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a critical cellular process for degrading and recycling damaged organelles and misfolded proteins, a process frequently impaired in neurodegenerative diseases. Lanthionine (B1674491) Ketimine (LK), a naturally occurring sulfur-containing amino acid metabolite in the brain, and its cell-penetrating ethyl ester (LKE), have emerged as potent stimulators of autophagy. This document provides an in-depth technical overview of the molecular mechanisms by which LKE regulates autophagy, focusing on its interaction with the mTORC1 signaling pathway. It presents quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals exploring LK and its analogs as potential therapeutics for neurodegenerative disorders.

Introduction to Lanthionine Ketimine and Autophagy

This compound (LK) is an endogenous metabolite formed in the brain from the transsulfuration pathway.[1] Due to its limited cell permeability, research has heavily focused on its synthetic, bioavailable derivative, this compound Ethyl Ester (LKE). LKE has demonstrated significant neurotrophic, anti-neuroinflammatory, and neuroprotective properties in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), and Multiple Sclerosis.[1][2][3][4]

A crucial element of LKE's neuroprotective effect is its ability to stimulate autophagy, a fundamental catabolic process responsible for cellular homeostasis.[1][5] In neurodegenerative conditions, the accumulation of toxic protein aggregates and dysfunctional organelles is often linked to deficient autophagic clearance.[5] By enhancing this process, LKE and its derivatives present a promising therapeutic strategy. This guide delineates the precise mechanism of LKE-induced autophagy, providing the technical details necessary for its study and therapeutic development.

Mechanism of Action: The mTORC1 Pathway

LKE stimulates autophagic flux by inhibiting the Mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and metabolism that acts as a primary brake on autophagy.[5][6] The mechanism is distinct from other mTOR inhibitors like rapamycin, suggesting a novel mode of action.

A Unique Mode of mTORC1 Inhibition

Studies in RG2 glioma and SH-SY5Y neuroblastoma cells have shown that LKE's effects on downstream autophagy markers are nearly identical to those of rapamycin.[5][7] However, the upstream mechanism differs significantly.

  • Independence from TSC Complex: The inhibitory effect of LKE on mTORC1 is not a result of activating the Tuberous Sclerosis Complex (TSC1/2), a key upstream regulator of mTOR. LKE treatment does not alter the phosphorylation status of TSC2 at sites targeted by the major upstream kinases Akt and AMPK.[5] This localizes LKE's site of action to be at or near the mTORC1 complex itself.

  • mTOR Delocalization from the Lysosome: The key mechanistic insight is that LKE prevents the activation of mTORC1 by disrupting its localization. mTORC1 activation requires its translocation to the lysosomal surface. Confocal immunofluorescence imaging has revealed that LKE treatment specifically decreases the colocalization of mTOR with the lysosomal marker LAMP2.[5][7] This prevents mTORC1 from engaging with its activators, thereby keeping it in an inhibited state and permitting the initiation of autophagy. Rapamycin does not affect this localization, highlighting LKE's unique mechanism.[5][6]

Downstream Signaling Events

Once mTORC1 is inhibited, the signaling cascade proceeds in a manner that robustly initiates autophagy:

  • ULK1 Complex Activation: mTORC1 normally suppresses autophagy by phosphorylating and inactivating the UNC-51-like kinase 1 (ULK1) complex. LKE treatment, by inhibiting mTORC1, leads to decreased inhibitory phosphorylation of ULK1 at serine 757, thereby activating the complex to initiate autophagosome formation.[5][7]

  • Beclin-1 Modulation: Treatment with LKE, similar to rapamycin, results in the appearance of a truncated form of Beclin-1, a core component of the class III PI3K complex essential for the nucleation of the autophagosomal membrane.[5]

  • LC3 Lipidation: The most prominent marker of autophagosome formation is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II). LKE treatment significantly increases the levels of LC3-II, indicating a potent induction of autophagosome synthesis.[5][7]

The Role of CRMP2

Collapsin Response Mediator Protein 2 (CRMP2) has been identified as a binding partner for this compound.[8][9] This interaction appears crucial for LKE's effect on autophagy. Genetic suppression of CRMP2 using shRNA results in diminished autophagic flux.[5][7] This suggests that CRMP2-mediated intracellular trafficking may be integral to LKE's ability to control the subcellular localization of mTOR, providing a potential link between the LK-binding protein and the observed autophagy induction.[5][7]

Data Presentation: Quantitative Effects on Autophagy

The following tables summarize quantitative data from key studies on the effects of LKE and its analogs on autophagy markers.

Table 1: Effect of LKE on LC3-II Levels and Autophagic Flux

Cell Line Treatment Concentration Duration Effect on LC3-II / Autophagic Flux Reference
SH-SY5Y Neuroblastoma LKE 10 µM 4 hours - 4 days 2 to 3-fold increase in LC3-II [5]
RG2 Glioma LKE + Bafilomycin A1 10 µM 4 hours 3.5 to 4-fold increase in LC3-II (increased flux) [5]

| NSC-34 Motor Neuron-like | 2-n-octyl-LK-P + Bafilomycin A1 | Not specified | Not specified | Significant increase in LC3-II and LC3-II/LC3-I ratio |[10] |

Table 2: Pharmacologically Relevant Concentrations of LKE

Model System Administration Achieved Concentration Observation Reference
3xTg-AD Mice Chronic oral administration 10-15 µM (Blood and Brain) No adverse effects observed [5]

| Cell Culture (RG2, SH-SY5Y) | Direct application | 10 µM | Potent stimulation of autophagy |[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of autophagy. The following are standard protocols used in the study of LKE's effects.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y, rat glioma RG2, and mouse motor neuron-like NSC-34 cells are commonly used.[5][10][11]

  • Reagents:

    • This compound Ethyl Ester (LKE)

    • Rapamycin (Positive control for mTORC1 inhibition)

    • Bafilomycin A1 (Lysosomal inhibitor for autophagic flux assays)

  • Procedure: Cells are cultured under standard conditions. For experiments, cells are treated with the desired concentration of LKE (e.g., 10 µM) or Rapamycin (e.g., 50 nM) for specified durations (e.g., 4 to 24 hours). For flux analysis, a parallel set of cells is co-treated with Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the experiment.[5][10]

Autophagy Flux Analysis via LC3 Turnover (Western Blot)

This assay quantifies the rate of autophagosome synthesis by measuring the accumulation of LC3-II when its lysosomal degradation is blocked.

  • Principle: An increase in LC3-II in the presence of a lysosomal inhibitor like Bafilomycin A1, compared to treatment with the stimulus alone, indicates a true increase in autophagic flux rather than a blockage of degradation.[12][13]

  • Methodology:

    • Treatment: Treat cells with LKE with and without Bafilomycin A1 as described above.

    • Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel (e.g., 12-15%) and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with a primary antibody against LC3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantification: Densitometrically quantify the bands for LC3-I and LC3-II. Normalize the LC3-II signal to a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by comparing the LC3-II levels in LKE-treated cells versus LKE + Bafilomycin A1-treated cells.

Analysis of mTOR Signaling Pathway (Western Blot)
  • Principle: To determine the phosphorylation status and total protein levels of key signaling intermediates.

  • Methodology: Follow the Western Blot protocol described above, using primary antibodies specific for both the phosphorylated and total forms of target proteins, including:

    • p-mTOR (Ser2448) and total mTOR

    • p-ULK1 (Ser757) and total ULK1

    • p-p70S6K (Thr389) and total p70S6K

    • p-TSC2 (Ser939, Ser1387) and total TSC2

mTOR and Lysosome Colocalization (Immunofluorescence)
  • Principle: To visually assess the proximity of mTOR to lysosomes.

  • Methodology:

    • Cell Plating: Grow cells on glass coverslips.

    • Treatment: Treat with LKE as required.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 or saponin.

    • Blocking: Block with a suitable buffer (e.g., BSA or normal goat serum in PBS).

    • Antibody Incubation: Incubate with primary antibodies against mTOR and a lysosomal marker (e.g., LAMP2) simultaneously, followed by incubation with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

    • Mounting and Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium.

    • Analysis: Acquire images using a confocal microscope. Analyze the degree of signal overlap (colocalization) between the mTOR and LAMP2 channels using image analysis software.

Tandem Fluorescent mCherry-GFP-LC3 Reporter Assay

This is a powerful method to visualize and quantify autophagic flux in living or fixed cells.

  • Principle: The tandem reporter LC3 protein fluoresces yellow (mCherry + GFP) in neutral pH autophagosomes. Upon fusion with acidic lysosomes, the GFP signal is quenched, while the acid-stable mCherry remains, resulting in red-only puncta. The ratio of red puncta to yellow puncta provides a ratiometric measure of autophagic flux.[14][15]

  • Methodology:

    • Transfection: Transfect cells with the mCherry-GFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.

    • Treatment: Treat the transfected cells with LKE or control vehicle.

    • Imaging: Image the cells using a fluorescence microscope equipped with filters for GFP and mCherry.

    • Quantification: Count the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell. An increase in the number of red puncta and the red/yellow ratio indicates an increase in autophagic flux.[10][11]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts discussed.

LKE_Autophagy_Pathway cluster_mTOR mTORC1 Regulation LKE_node LKE CRMP2 CRMP2 LKE_node->CRMP2 Binds? mTOR_Lysosome_Complex mTOR on Lysosome (Active mTORC1) CRMP2->mTOR_Lysosome_Complex Delocalizes mTOR mTOR_Cytosol mTOR in Cytosol (Inactive mTORC1) mTOR_Lysosome_Complex->mTOR_Cytosol ULK1_P ULK1-P (S757) (Inactive) mTOR_Lysosome_Complex->ULK1_P Phosphorylates (Inhibits) ULK1_Active ULK1 (Active) mTOR_Cytosol->ULK1_Active Autophagy_Machinery Beclin-1 Complex LC3-I to LC3-II ULK1_Active->Autophagy_Machinery Initiates Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome TSC2 TSC Complex TSC2->mTOR_Lysosome_Complex Not Affected by LKE Autophagy_Flux_Workflow start Plate Cells treat_control Treat with LKE start->treat_control treat_baf Treat with LKE + Bafilomycin A1 start->treat_baf lyse_cells Lyse Cells & Quantify Protein treat_control->lyse_cells treat_baf->lyse_cells western Western Blot (Anti-LC3, Anti-Actin) lyse_cells->western quantify Densitometry: Quantify LC3-II / Actin western->quantify analysis Compare LC3-II Accumulation (Flux = LKE+Baf / LKE) quantify->analysis Tandem_LC3_Logic autophagosome Autophagosome (Neutral pH) gfp GFP (On) gfp->autophagosome Fusion with Lysosome mcherry mCherry (On) mcherry->autophagosome Fusion with Lysosome autolysosome Autolysosome (Acidic pH) gfp_quenched GFP (Quenched) autolysosome->gfp_quenched Fusion with Lysosome mcherry_on mCherry (On) autolysosome->mcherry_on Fusion with Lysosome p1->autolysosome Fusion with Lysosome

References

Downstream Signaling of Lanthionine Ketimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine ketimine (LK) and its cell-permeable ethyl ester (LKE) are endogenous sulfur-containing molecules that have garnered significant interest for their neuroprotective, neurotrophic, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by LK and LKE. Central to its mechanism of action is the interaction with Collapsin Response Mediator Protein 2 (CRMP2) and the subsequent inhibition of the mTORC1 signaling pathway, leading to the induction of autophagy. This document details the molecular targets, signaling cascades, and cellular outcomes of LK/LKE activity. Furthermore, it provides a compilation of quantitative data from preclinical studies and detailed protocols for key experimental procedures to facilitate further research and drug development in this area.

Core Signaling Pathways

The primary downstream signaling pathways affected by this compound (LK) and its ethyl ester (LKE) are the mTORC1 pathway, leading to autophagy, and pathways related to neuroprotection and neuroinflammation.

Inhibition of mTORC1 Signaling and Induction of Autophagy

A key mechanism of LKE's action is the stimulation of autophagy through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] LKE treatment leads to changes in the phosphorylation state of multiple proteins in the mTORC1 pathway, including mTOR itself and its downstream effectors like p70S6 kinase (p70S6K) and Unc-51 like autophagy activating kinase 1 (ULK1), in a manner similar to the mTOR inhibitor rapamycin.[2] This inhibition of mTORC1 signaling promotes the initiation of autophagy, a cellular process for degrading and recycling cellular components, which is often impaired in neurodegenerative diseases.

mTORC1_Pathway LKE This compound Ethyl Ester (LKE) mTORC1 mTORC1 LKE->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits p70S6K p70S6K mTORC1->p70S6K activates Autophagy Autophagy ULK1->Autophagy induces Protein_Synth Protein Synthesis p70S6K->Protein_Synth promotes CRMP2_Pathway LKE This compound Ethyl Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 binds to pCRMP2 p-CRMP2 (Inactive) LKE->pCRMP2 inhibits phosphorylation Microtubule_Dynamics Microtubule Dynamics & Neurite Outgrowth CRMP2->Microtubule_Dynamics promotes pCRMP2->Microtubule_Dynamics inhibits Cdk5_GSK3b Cdk5 / GSK3β Cdk5_GSK3b->CRMP2 phosphorylates Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Treatment with LKE B Cell Lysis A->B C Protein Quantification B->C D Sample Denaturation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Signal Detection I->J K Densitometry & Normalization J->K CoIP_Workflow A Prepare Cell/Tissue Lysate B Pre-clear with Control IgG & Beads A->B C Incubate with anti-CRMP2 Antibody B->C D Capture Complexes with Protein A/G Beads C->D E Wash Beads D->E F Elute Bound Proteins E->F G Analyze by Western Blot F->G

References

Lanthionine Ketimine Metabolites: A Technical Guide to their Physiological Roles and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring, sulfur-containing amino acid metabolite found within the mammalian central nervous system. Initially considered a metabolic byproduct of the transsulfuration pathway, emerging research has illuminated its significant physiological roles, particularly in neuromodulation and cellular protection. The intrinsic properties of LK, coupled with the development of its cell-permeable synthetic derivative, lanthionine ketimine ethyl ester (LKE), have positioned these compounds as promising therapeutic leads for a range of neurological disorders. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and mechanisms of action of this compound and its metabolites, with a focus on experimental data and methodologies relevant to drug discovery and development.

Biosynthesis and Metabolism

This compound is an endogenous metabolite derived from the transsulfuration pathway. This metabolic route is primarily responsible for the synthesis of the amino acid cysteine from homocysteine. LK is formed through what are considered alternative or "promiscuous" reactions of key enzymes in this pathway.

The biosynthesis begins with the condensation of two molecules of cysteine, or one molecule of cysteine and one of serine, a reaction catalyzed by the enzyme cystathionine-β-synthase (CβS). This produces the non-proteinogenic amino acid lanthionine. Subsequently, lanthionine undergoes transamination, a reaction catalyzed by glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1). This transamination leads to the formation of an α-keto acid which then undergoes a rapid intramolecular cyclization and dehydration to yield this compound. It is important to note that while historically named a ketimine, LK exists in equilibrium with its enamine tautomer, with the enamine form being predominant.

Other related sulfur-containing cyclic ketimines, such as cystathionine (B15957) ketimine (CK) and S-aminoethyl-L-cysteine ketimine (AECK), are also generated through similar metabolic pathways involving the transsulfuration pathway.

G cluster_transsulfuration Transsulfuration Pathway cluster_lk_formation LK Formation Homocysteine Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine-β-synthase (CβS) Serine Serine Serine->Cystathionine Cysteine Cysteine Lanthionine Lanthionine Cysteine->Lanthionine Cystathionine-β-synthase (CβS) (alternative reaction) Cystathionine->Cysteine Cystathionine-γ-lyase (CγL) Lanthionine α-keto acid Lanthionine α-keto acid Lanthionine->Lanthionine α-keto acid Glutamine Transaminase K (GTK) LK This compound (LK) Lanthionine α-keto acid->LK Intramolecular cyclization & dehydration

Biosynthesis of this compound.

Physiological Roles of this compound and its Metabolites

Neuromodulation and Neuroprotection

This compound and its derivatives exhibit potent neurotrophic and neuroprotective properties. The cell-permeable ester, LKE, has been shown to potentiate growth factor-dependent neurite extension in cultured neuronal cells. In models of neurodegenerative diseases, LKE has demonstrated significant therapeutic potential. For instance, in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), administration of LKE improved motor function and extended survival. Furthermore, in a mouse model of Alzheimer's disease, LKE treatment was associated with a reduction in microglial activation, amyloid burden, and phospho-tau accumulation, leading to an attenuation of cognitive decline.

The neuroprotective effects of LK and LKE also extend to acute neurological insults. In a mouse model of permanent middle cerebral artery occlusion (stroke), LKE treatment reduced infarct volume and improved functional recovery. These protective effects are, at least in part, attributed to the ability of these compounds to shield neurons from oxidative stress.

Anti-inflammatory Effects

Neuroinflammation is a key pathological feature of many neurodegenerative diseases. LKE has been shown to possess significant anti-inflammatory properties, primarily through the suppression of microglial activation. Microglia are the resident immune cells of the central nervous system, and their chronic activation can lead to the release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. LKE has been demonstrated to inhibit the activation of microglia that is triggered by inflammatory stimuli. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), LKE treatment reduced the clinical signs of the disease and decreased the production of the pro-inflammatory cytokine IFNγ from splenic T cells in a dose-dependent manner.

Cellular Stress Response

This compound and its metabolites play a role in the cellular response to stress, particularly oxidative stress. LKE has been shown to protect neuronal cells from toxicity induced by hydrogen peroxide. Beyond direct antioxidant effects, LKE has been identified as a potent inducer of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. A decline in autophagic efficiency is implicated in the pathogenesis of several neurodegenerative diseases. LKE stimulates autophagy in a manner functionally similar to rapamycin, a well-known autophagy inducer.

Mechanism of Action

Interaction with Collapsin Response Mediator Protein 2 (CRMP2)

A key molecular target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2), a protein crucial for neuronal development, axon guidance, and synaptic plasticity. Affinity proteomics experiments have identified CRMP2 as a primary binding partner of LK. The interaction of LK with CRMP2 appears to modulate its function. For instance, in brain lysates, LK was found to alter the binding of CRMP2 to its other protein partners. The neurotrophic effects of LKE, such as the promotion of neurite outgrowth, are consistent with its interaction with CRMP2. Furthermore, the therapeutic benefits of LKE in animal models of neurological disorders are often associated with changes in CRMP2 phosphorylation and activity.

Modulation of the mTOR Signaling Pathway

The induction of autophagy by LKE is mediated through its interaction with the mTOR (mechanistic target of rapamycin) signaling pathway. Specifically, LKE inhibits the mTOR complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. LKE treatment leads to changes in the phosphorylation status of several downstream targets of mTORC1, including p70S6 kinase and ULK1, in a manner that is nearly identical to that of rapamycin. Interestingly, the mechanism of mTORC1 inhibition by LKE appears to be distinct from that of rapamycin. LKE has been shown to decrease the colocalization of mTOR with lysosomes, a critical step for mTORC1 activation. This effect may be mediated through CRMP2, as suppression of CRMP2 has been shown to diminish autophagic flux.

G cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates Lysosome Lysosome mTORC1->Lysosome Localization for activation p70S6K p70S6K mTORC1->p70S6K Phosphorylates (activates) ULK1 ULK1 mTORC1->ULK1 Phosphorylates (inhibits) Autophagy Autophagy p70S6K->Autophagy Inhibits ULK1->Autophagy Initiates LKE This compound Ethyl Ester (LKE) LKE->mTORC1 Inhibits mTOR localization to lysosome

LKE-mediated modulation of the mTOR signaling pathway.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
This compound Concentration in Brain1.1 ± 0.3 nmol/g tissueHuman
Cystathionine Ketimine Concentration in Brain2.3 ± 0.8 nmol/g tissueHuman
[35S]this compound Binding to Brain Membranes (Kd)58 ± 14 nMBovine
[35S]this compound Binding Site Concentration (Bmax)260 ± 12 fmol/mg proteinBovine Brain Membranes
LKE concentration for neuroprotection against tert-BuOOH4 to 100 µMHuman monocytic U937 cells

Experimental Methodologies

Synthesis of this compound Ethyl Ester (LKE)

LKE can be synthesized by the condensation of L-cysteine ethyl ester hydrochloride with 3-bromopyruvic acid in an aqueous solution. The resulting precipitate is then filtered, washed, and can be resolubilized in an aqueous medium by titration with a base such as sodium hydroxide.

In Vitro Assays
  • Neurite Outgrowth Assays: The neurotrophic effects of LKE are often assessed using cultured neuronal cell lines such as NSC-34 motor neuron-like cells or primary dorsal root ganglia neurons. Following treatment with LKE, changes in neurite length and number are quantified using microscopy and image analysis software.

  • Neuroprotection Assays: To evaluate the neuroprotective properties of LKE, neuronal cells are exposed to toxins such as hydrogen peroxide or conditioned media from activated microglia. Cell viability is then measured using assays like the MTS assay.

  • Anti-inflammatory Assays: The anti-inflammatory effects of LKE are studied using microglial cell lines. The cells are stimulated with inflammogens in the presence or absence of LKE, and the production of pro-inflammatory mediators like nitric oxide and cytokines is quantified.

  • Autophagy Assays: The induction of autophagy by LKE is monitored by observing the lipidation of LC3 (microtubule-associated protein 1 light chain 3) via Western blotting. The use of autophagy flux inhibitors like bafilomycin-A1 can help to distinguish between increased autophagosome formation and decreased degradation.

In Vivo Studies in Animal Models

LKE has been evaluated in a variety of animal models of neurological diseases:

  • ALS: In the SOD1G93A mouse model, LKE is administered to assess its effects on motor function, disease progression, and survival.

  • Alzheimer's Disease: In transgenic mouse models of Alzheimer's disease, LKE is administered, and cognitive function is evaluated using behavioral tests. Brain tissue is analyzed for amyloid plaques, neurofibrillary tangles, and markers of neuroinflammation.

  • Multiple Sclerosis: In the EAE mouse model, LKE is typically provided in the chow, and the severity of clinical signs is monitored.

  • Spinal Cord Injury: Following surgically induced spinal cord injury in mice, LKE is administered, and locomotor recovery is assessed over time. Histological analysis is performed to evaluate neuroinflammation and axonal regrowth.

  • Stroke: In mouse models of cerebral ischemia, LKE is administered before or after the ischemic event, and infarct volume and neurological deficits are measured.

Biochemical Assays
  • Affinity Chromatography: To identify the binding partners of LK, LK is chemically linked to a solid support matrix. Brain lysates are then passed over this matrix, and the proteins that bind to LK are eluted and identified using mass spectrometry.

  • Quantification of this compound: The levels of LK and other related ketimines in biological samples such as brain tissue and plasma can be quantified using techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet, electrochemical, or mass spectrometry detection.

Conclusion

This compound and its metabolites are emerging as important players in the neurochemical landscape of the mammalian brain. No longer considered mere metabolic curiosities, these compounds exhibit significant neuroprotective, anti-inflammatory, and neurotrophic activities. The development of the cell-permeable derivative, LKE, has provided a valuable pharmacological tool to probe the therapeutic potential of modulating the this compound system. The mechanisms of action, involving key cellular players like CRMP2 and the mTOR signaling pathway, offer exciting avenues for the development of novel therapeutics for a range of devastating neurological disorders. Further research is warranted to fully elucidate the pharmacokinetics and safety profile of LKE and to explore the physiological roles of other related this compound metabolites.

Structural Analysis of Lanthionine Ketimine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) ketimine (LK) and its synthetic analogs, particularly the ethyl ester derivative (LKE), represent a promising class of naturally derived sulfur-containing compounds with significant therapeutic potential for neurodegenerative diseases. This technical guide provides an in-depth analysis of the structure, synthesis, and biological activity of LK and its analogs. It summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes the critical signaling pathways involved in their mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Lanthionine ketimine (LK) is a naturally occurring metabolite found in the mammalian brain, arising from the transsulfuration pathway.[1] Although historically named a ketimine, LK predominantly exists in the more stable enamine tautomeric form, correctly referred to as lanthionine ketenamine.[1] LK and its cell-penetrating analog, this compound ethyl ester (LKE), have garnered significant interest due to their potent neuroprotective, neurotrophic, and anti-inflammatory properties demonstrated in various preclinical models of neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1] This guide delves into the structural characteristics, synthesis, and biological evaluation of these compelling molecules.

Physicochemical and Structural Properties

This compound is a heterocyclic compound with the chemical formula C₆H₇NO₄S.[2] Its structure is characterized by a 1,4-thiazine ring with two carboxylic acid groups. The ethyl ester analog, LKE, is synthesized to improve cell permeability and bioavailability.[1]

PropertyThis compound (LK)This compound Ethyl Ester (LKE)Reference(s)
IUPAC Name 3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid(5R)-5-(ethoxycarbonyl)-3,6-dihydro-2H-1,4-thiazine-3-carboxylic acid[2]
Molecular Formula C₆H₇NO₄SC₈H₁₁NO₄S[2]
Molar Mass 189.19 g/mol 217.24 g/mol [2]
Appearance White powderWhite solid[2][3]
Melting Point 160 °C (decomposes)Not explicitly reported[2]
Solubility in Water 30 g/LNot explicitly reported[2]
Tautomerism Exists primarily as the enamine tautomerAssumed to also exist as the enamine[1]

Synthesis of this compound and Analogs

Enzymatic Synthesis of this compound

This compound is endogenously produced via a branch of the transsulfuration pathway. The process involves the enzymatic conversion of L-lanthionine, which is formed from the condensation of two cysteine molecules or one cysteine and one serine molecule, catalyzed by cystathionine-β-synthase (CβS).[1][4] The subsequent transamination of L-lanthionine is catalyzed by glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1), leading to an α-keto acid that spontaneously cyclizes to form this compound.[1]

Enzymatic Synthesis of this compound Cysteine 2x L-Cysteine Lanthionine L-Lanthionine Cysteine->Lanthionine Cystathionine-β-synthase (CβS) alpha_keto α-keto acid intermediate Lanthionine->alpha_keto Glutamine Transaminase K (GTK) LK This compound (LK) alpha_keto->LK Spontaneous Cyclization Chemical Synthesis and Analysis Workflow for LKE cluster_synthesis Synthesis cluster_analysis Analysis start Start Materials: L-cysteine ethyl ester 3-bromopyruvic acid reaction Condensation Reaction (Aqueous solution, overnight stirring) start->reaction filtration Vacuum Filtration reaction->filtration drying High Vacuum Drying filtration->drying product This compound Ethyl Ester (LKE) drying->product hplc HPLC product->hplc Purity nmr NMR (1H, 13C) product->nmr Structure ms Mass Spectrometry product->ms Molecular Weight LKE-Induced Autophagy via mTOR Pathway LKE This compound Ethyl Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds/Modulates mTORC1 mTORC1 LKE->mTORC1 Inhibits CRMP2->mTORC1 Influences Localization p70S6K p70S6 Kinase mTORC1->p70S6K Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits

References

Lanthionine Ketimine: A Potential Biomarker in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian brain.[1] Initially considered a metabolic byproduct of the transsulfuration pathway, emerging evidence suggests that LK and its cell-penetrating ethyl ester derivative, lanthionine ketimine ester (LKE), possess significant neurotrophic, neuroprotective, and anti-inflammatory properties.[1][2][3][4][5] These characteristics have positioned LK as a molecule of interest in the context of neurodegenerative diseases, not only as a potential therapeutic agent but also as a biomarker for disease state and progression. This technical guide provides a comprehensive overview of the core knowledge surrounding LK, with a focus on its biochemical pathways, analytical quantification, and its burgeoning role as a potential biomarker.

Core Concepts

Biosynthesis of this compound

This compound is formed from L-lanthionine through the action of glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2] L-lanthionine itself is synthesized in the brain from two molecules of cysteine by the enzyme cystathionine-β-synthase (CβS), a key enzyme in the transsulfuration pathway.[2]

Key Molecular Interactions

Proteomic studies have identified several key binding partners for LK, shedding light on its potential mechanisms of action. These include:

  • Collapsin Response Mediator Protein 2 (CRMP2): A crucial protein involved in neuronal development, axonal growth, and microtubule dynamics.[2][6] LK and LKE have been shown to bind to CRMP2, influencing its interaction with other proteins such as tubulin and neurofilaments.[7] Notably, LKE has been observed to reduce the phosphorylation of CRMP2, a post-translational modification often associated with neurodegenerative conditions.[2][8][9][10]

  • Lanthionine Synthetase-like Protein 1 (LANCL1): A glutathione-binding protein that has been shown to interact with and inhibit cystathionine (B15957) β-synthase (CBS).[11][12][13] The interaction between LK and LANCL1 suggests a potential feedback mechanism in the transsulfuration pathway.[11][12]

  • Syntaxin-Binding Protein 1 (STXBP1): A protein essential for synaptic vesicle fusion and neurotransmitter release.[2] The functional consequences of the LK-STXBP1 interaction are still under investigation.

Signaling Pathways

This compound and the mTORC1 Pathway

A significant aspect of LKE's neuroprotective effect is its ability to stimulate autophagy, the cellular process for clearing damaged organelles and protein aggregates. LKE achieves this by modulating the mTORC1 signaling pathway.[14] Specifically, LKE has been shown to decrease the localization of mTOR to the lysosome, a critical step for mTORC1 activation.[14] This leads to the de-repression of autophagy, promoting cellular homeostasis.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Rheb Rheb Rheb->mTORC1 Activates LKE LKE LKE->mTORC1 Inhibits (delocalization)

LKE's modulation of the mTORC1 signaling pathway.
This compound and CRMP2 Signaling

LKE's interaction with CRMP2 has significant downstream effects on neuronal structure and function. By reducing CRMP2 phosphorylation, LKE can promote neurite outgrowth and axonal stability. This is particularly relevant in neurodegenerative diseases where axonal damage is a common pathology.

CRMP2_Pathway LKE LKE CRMP2 CRMP2 LKE->CRMP2 Binds to GSK3b GSK3β LKE->GSK3b Inhibits Phosphorylation pCRMP2 Phosphorylated CRMP2 Tubulin Tubulin CRMP2->Tubulin Binds to pCRMP2->Tubulin Reduced Binding Microtubule Microtubule Tubulin->Microtubule Polymerizes into Axon Axon Microtubule->Axon Supports Structure GSK3b->CRMP2 Phosphorylates

LKE's influence on CRMP2 phosphorylation and microtubule dynamics.

Quantitative Data

The concentration of this compound and its related metabolites has been quantified in various biological matrices. The following tables summarize the available data.

CompoundMatrixConcentrationReference
This compound (LK)Human Urine0.53–2.2 µmol/g creatinine[2]
This compound (LK)Human Brain1.1 ± 0.3 nmol/g tissue[2]
Cystathionine Ketimine (CK)Human Urine1.6–12 µmol/g creatinine[2]
CompoundAnimal ModelMatrixConcentrationTreatmentReference
This compound Ester (LKE)MouseSerum277.42 nM300 ppm in chow for 3 days[15]
This compound Ester (LKE)MouseWhole Blood38 nM300 ppm in chow for 3 days[15]
This compound Ester (LKE)3xTg-AD MouseBlood/Brain10-15 µMChronic oral administration[16]

Experimental Protocols

Quantification of this compound Ester (LKE) in Mouse Tissues by UHPLC-MS/MS

This protocol is adapted from a validated method for the analysis of LKE in mouse serum, whole blood, and brain tissue.[15]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_quant Quantification Tissue_Homogenization Tissue Homogenization Protein_Precipitation Protein Precipitation (Cold Methanol) Tissue_Homogenization->Protein_Precipitation Methylation Methylation of LK (Diazomethane) Protein_Precipitation->Methylation UHPLC UHPLC Separation (C18 Reversed-Phase) Methylation->UHPLC MSMS Tandem Mass Spectrometry (Positive Ion ESI, SRM) UHPLC->MSMS Quantification Quantification against Standard Curve MSMS->Quantification

Workflow for LKE quantification in biological samples.

1. Sample Preparation:

  • Tissue Homogenization: Homogenize brain tissue in an appropriate buffer.

  • Protein Precipitation: Extract LKE from serum, whole blood, or brain homogenate by protein precipitation with cold methanol.

  • Derivatization (for LK): To enhance chromatographic separation and ionization of LK, perform methylation using diazomethane.[15]

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI).

    • Detection: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer.

    • Internal Standard: Use an appropriate internal standard, such as tolbutamide, for accurate quantification.[15]

3. Quantification:

  • Generate a standard curve with known concentrations of LKE.

  • Quantify the amount of LKE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification of this compound in Human Plasma by LC-MS/MS (Adapted Protocol)

This protocol is a proposed adaptation based on a general method for amino acid quantification in human plasma.[17]

1. Sample Preparation:

  • Deproteinization: Mix 100 µL of plasma with 10 µL of 30% sulfosalicylic acid.

  • Incubation and Centrifugation: Refrigerate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.

  • Dilution: Mix 50 µL of the supernatant with 450 µL of an internal standard solution in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A mixed-mode chromatographic column is recommended for underivatized amino acids.

    • Mobile Phase: A gradient using ammonium (B1175870) formate (B1220265) in water (pH 2.8) and a mixture of ammonium formate in water and acetonitrile.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Selected Reaction Monitoring (SRM).

    • Internal Standard: An isotopically labeled LK would be ideal.

3. Quantification:

  • Establish a calibration curve using aqueous standards.

  • Determine the concentration of LK in plasma samples based on the standard curve.

This compound as a Biomarker

The neuroprotective and anti-inflammatory properties of LK and LKE, coupled with their involvement in key pathological pathways of neurodegeneration, make them strong candidates for biomarker development.

  • Alzheimer's Disease: LKE has been shown to diminish cognitive decline, reduce amyloid-β deposition, and decrease phospho-Tau accumulation in a mouse model of Alzheimer's disease.[3][16] Altered levels of LK in the cerebrospinal fluid (CSF) or plasma of AD patients could potentially serve as a diagnostic or prognostic marker.

  • Parkinson's Disease: In a mouse model of Parkinson's disease, LKE protected dopaminergic neurons and suppressed microglial activation.[8][9][10] Monitoring LK levels could provide insights into disease progression and the response to therapy.

  • Multiple Sclerosis: LKE has demonstrated beneficial effects in a mouse model of multiple sclerosis by reducing neurodegeneration and promoting remyelination.[5][18][19][20] LK could potentially be a marker of demyelination and remyelination processes.

Conclusion

This compound is emerging from the shadow of being a mere metabolic curiosity to a molecule of significant interest in the field of neurodegeneration. Its multifaceted roles in neuroprotection, autophagy, and inflammation, mediated through interactions with key proteins like CRMP2 and modulation of signaling pathways like mTORC1, underscore its potential as a therapeutic target and a biomarker. The development and validation of robust analytical methods for the quantification of LK in human biological fluids are crucial next steps to fully realize its potential in clinical applications. Further research into the functional consequences of its interaction with STXBP1 and a more comprehensive analysis of its levels in various neurodegenerative diseases will undoubtedly solidify its position in the landscape of neuroscience and drug development.

References

In Vitro Evidence for the Neurotrophic Effects of Lanthionine Ketimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthionine (B1674491) ketimine (LK) and its cell-permeable ethyl ester (LKE) are emerging as promising therapeutic candidates for neurodegenerative diseases and neuronal injury. Extensive in vitro research has demonstrated their significant neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the key experimental evidence, detailed methodologies, and the underlying molecular mechanisms of LK/LKE's action. The information presented herein is intended to facilitate further research and drug development efforts in this field.

Quantitative Data Summary

The neurotrophic and neuroprotective effects of Lanthionine Ketimine Ethyl Ester (LKE) have been quantified across various in vitro models. The following tables summarize the key findings, providing a clear comparison of its efficacy in promoting neuronal survival, neurite outgrowth, and oligodendrocyte maturation.

Table 1: Neuroprotective Effects of LKE on Neuronal Viability
Cell TypeStressorLKE ConcentrationOutcomeReference
Primary Mouse NeuronsHydrogen Peroxide (H₂O₂)Dose-dependentSignificant reversal of neuronal death[1]
Primary Mouse Neuronstert-Butyl hydroperoxide (t-BuOOH)200 µmol/LSignificant reversal of cell death[1]
SH-SY5Y Human Neuronal CellsSpontaneous (media change)Dose-dependentReduced cell death[2][3]
SH-SY5Y Human Neuronal CellsGlutamate50 µMReduced cell death and production of reactive oxygen species[2]
NSC-34 Motor Neuron-like CellsHydrogen Peroxide (H₂O₂)Not specifiedProtective against oxidative challenge[4]
Table 2: Neurotrophic Effects of LKE on Neurite Outgrowth
Cell TypeLKE ConcentrationOutcomeReference
Undifferentiated SH-SY5Y CellsNot specifiedInduced neuritogenesis (increased process numbers and lengths)[2][3]
Primary Mouse Cerebellar Granule NeuronsNot specifiedInduced neuritogenesis (increased process numbers and lengths)[2]
NSC-34 Motor Neuron-like CellsNot specifiedSignificantly increased neurite number and length (serum-dependent)[4]
Primary Rat OPCsNot specifiedIncreased process number and length[5][6]
Table 3: Effects of LKE on Oligodendrocyte Progenitor Cell (OPC) Maturation
Cell TypeLKE ConcentrationOutcomeReference
Primary Mouse OPCsNot specifiedStimulated proliferation and increased the number of Olig2+, CC1+, and PLP+ cells[7][8]
Primary Mouse OPCsNot specifiedReduced cell death (caspase-3 expressing cells)[7]
in vitro (cell type not specified)Not specifiedIncreased maturation of oligodendrocyte progenitor cells[9]

Key Experimental Protocols

This section provides detailed methodologies for core experiments used to evaluate the neurotrophic effects of LKE in vitro.

Cell Culture and LKE Treatment (SH-SY5Y Cells)

The human neuroblastoma SH-SY5Y cell line is a widely used model for neurobiological studies.

  • Cell Maintenance:

    • Culture SH-SY5Y cells in a T-75 flask with MEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), Glutamine, Non-Essential Amino Acids (NEAA), and Sodium Pyruvate.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Passage the cells when they reach 85% confluency, typically every 3-5 days.[10]

  • LKE Treatment:

    • Prepare a stock solution of LKE in a suitable solvent (e.g., sterile water or DMSO) and sterilize through a 0.22 µm filter.

    • On the day of the experiment, dilute the LKE stock solution to the desired final concentrations in the cell culture medium.

    • Replace the existing medium of the SH-SY5Y cells with the medium containing the various concentrations of LKE or vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[2]

Neurite Outgrowth Assay

This assay quantifies the ability of LKE to promote the growth of neurites, a key indicator of its neurotrophic potential.

  • Cell Plating: Seed SH-SY5Y cells or primary neurons in a 96-well plate or on coverslips coated with an appropriate substrate (e.g., poly-D-lysine or laminin).

  • Treatment: After allowing the cells to adhere, treat them with varying concentrations of LKE or a vehicle control for a specified duration (e.g., 72 hours).[5]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite length and the number of neurites per cell using automated image analysis software (e.g., ImageJ with the NeuronJ plugin).[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Induction of Stress and Treatment:

    • Induce cellular stress using a neurotoxic agent (e.g., H₂O₂ or glutamate) for a specified duration.

    • Co-treat the cells with different concentrations of LKE. Include control wells with untreated cells, cells treated with the stressor alone, and cells treated with LKE alone.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated CRMP2, to elucidate the signaling pathways involved in LKE's action.

  • Cell Lysis: After treatment with LKE, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-CRMP2 Ser522) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

The neurotrophic effects of this compound are mediated through complex signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

LKE-Mediated mTORC1 Signaling Pathway

LKE has been shown to stimulate autophagy by inhibiting the mTORC1 signaling pathway. This is a crucial mechanism for clearing aggregated proteins and damaged organelles, thereby promoting neuronal health.[11][12]

LKE_mTORC1_Pathway cluster_LKE_action LKE Action LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 interacts with mTORC1_complex mTORC1 Complex (on Lysosome) LKE->mTORC1_complex decreases lysosomal colocalization CRMP2->mTORC1_complex p70S6K p70S6 Kinase mTORC1_complex->p70S6K phosphorylates & activates ULK1 ULK1 mTORC1_complex->ULK1 phosphorylates & inhibits TSC_complex TSC Complex (TSC1/TSC2) TSC_complex->mTORC1_complex inhibits Autophagy Autophagy p70S6K->Autophagy inhibits ULK1->Autophagy initiates

LKE's inhibitory effect on the mTORC1 signaling pathway.
Proposed Signaling Pathways in LKE-Mediated Neurotrophism

While direct evidence is still being gathered, several studies suggest the involvement of the PI3K/Akt and MAPK/ERK pathways in the neurotrophic effects of LKE, potentially through the upregulation of neurotrophic factors and interaction with CRMP2.[13][14]

LKE_Proposed_Pathways LKE This compound Ester (LKE) BDNF BDNF LKE->BDNF increases CRMP2 CRMP2 LKE->CRMP2 modulates phosphorylation PI3K PI3K BDNF->PI3K MAPK_ERK MAPK/ERK Pathway BDNF->MAPK_ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival CREB->Neuronal_Survival MAPK_ERK->Neuronal_Survival CRMP2->Neuronal_Survival promotes microtubule dynamics

Proposed involvement of PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for Assessing LKE's Neurotrophic Effects

This diagram outlines the general workflow for investigating the neurotrophic properties of LKE in an in vitro setting.

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with LKE (Dose-Response) start->treatment viability Cell Viability Assay (MTT) treatment->viability neurite Neurite Outgrowth Assay treatment->neurite western Western Blot (Signaling Proteins) treatment->western analysis Data Analysis & Quantification viability->analysis neurite->analysis western->analysis conclusion Conclusion: Neurotrophic Effect Characterization analysis->conclusion

General experimental workflow for in vitro studies of LKE.

Conclusion and Future Directions

The in vitro evidence strongly supports the neurotrophic and neuroprotective effects of this compound and its ethyl ester derivative. The ability of LKE to promote neuronal survival, stimulate neurite outgrowth, and enhance oligodendrocyte maturation highlights its therapeutic potential for a range of neurological disorders. The elucidation of its mechanism of action, particularly its role in modulating the mTORC1 pathway and interacting with CRMP2, provides a solid foundation for targeted drug development.

Future in vitro research should focus on:

  • Directly confirming the activation of the PI3K/Akt and MAPK/ERK pathways by LKE.

  • Identifying the specific receptor or binding partner through which LKE initiates its effects.

  • Exploring the effects of LKE in more complex in vitro models, such as organoids and co-culture systems, to better mimic the in vivo environment.

This comprehensive understanding will be instrumental in advancing LK-based therapeutics from the laboratory to clinical applications.

References

Early Pharmacological Studies of Lanthionine Ketimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) Ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Initially considered a metabolic byproduct of the transsulfuration pathway, emerging research has unveiled its potential as a neuroactive molecule with neurotrophic, neuroprotective, and anti-inflammatory properties.[1][2] The limited cell permeability of LK led to the development of its synthetic, cell-penetrating derivative, Lanthionine Ketimine Ethyl Ester (LKE), which has been the focus of most early pharmacological investigations.[3] This technical guide provides an in-depth overview of the foundational preclinical studies on LK and LKE, summarizing key quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms of action.

Core Pharmacology of this compound and its Derivatives

Early research has established that LKE is orally bioavailable and can penetrate the brain.[4] Preclinical studies in various cell culture and animal models of neurodegenerative diseases have demonstrated its therapeutic potential.

In Vitro Studies
  • Neuroprotection: LKE has been shown to protect neuronal cells from various insults. In human SH-SY5Y neuroblastoma cells and primary mouse cerebellar granule neurons, LKE dose-dependently reduced spontaneous cell death and protected against glutamate-induced excitotoxicity, an effect accompanied by a reduction in reactive oxygen species.[3]

  • Neurotrophic Effects: LKE promotes neurite outgrowth. Studies in undifferentiated SH-SY5Y cells and primary neurons showed that LKE treatment increased the number and length of neuronal processes.[3]

  • Anti-inflammatory Properties: In cultured EOC-20 microglia, LK and the more potent LKE were found to limit cytokine-stimulated expression of inducible nitric oxide synthase (iNOS).[5]

  • Autophagy Induction: LKE stimulates autophagy in RG2 glioma and SH-SY5Y neuroblastoma cells at low micromolar concentrations.[6] This was evidenced by a 2- to 3-fold increase in the lipidation of microtubule-associated protein 1 light chain 3 (LC3-I to LC3-II), a key marker of autophagosome formation.[6]

In Vivo Studies
  • Neurodegenerative Disease Models: LKE has shown beneficial effects in multiple animal models of neurodegenerative diseases.

    • Alzheimer's Disease (AD): In the 3xTg-AD mouse model, chronic oral administration of LKE diminished cognitive decline, reduced brain amyloid-β (Aβ) peptide deposition and phospho-Tau accumulation, and decreased the density of Iba1-positive microglia.[2][7]

    • Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, LKE treatment reduced clinical signs, decreased neurodegeneration in the optic nerve and spinal cord, and was associated with a reduced level of phosphorylated Collapsin Response Mediator Protein 2 (CRMP2).[4] In a cuprizone-induced demyelination model, LKE treatment for 2 weeks resulted in a 30% increase in the total percentage of myelinated axons compared to control.[8]

    • Amyotrophic Lateral Sclerosis (ALS): In the SOD1G93A mouse model of ALS, LKE improved motor function, slowed disease progression, and increased survival.[4]

    • Parkinson's Disease (PD): In an MPTP-induced mouse model of PD, LKE protected dopaminergic neurons, reduced activated microglia, and suppressed motor impairment.[5]

    • Cerebral Ischemia: LKE treatment reduced infarct volume and improved functional recovery after permanent middle cerebral artery occlusion (p-MCAO) in mice.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data from early pharmacological studies of LKE.

In Vitro Model Assay Endpoint LKE Concentration Observed Effect Reference
SH-SY5Y & RG2 glioma cellsAutophagy Assay (LC3 Lipidation)LC3-II levelsLow µM2- to 3-fold increase[6]
Primary Neuronal CellsOxidative Stress AssayNeuronal survival200 µmol/LSignificant reversal of H₂O₂-induced cell death[9]
Oligodendrocyte Progenitor CellsDifferentiation AssayProcess growthNot specifiedInduces process growth[4]
In Vivo Model Administration Dosage Pharmacokinetics Observed Effect Reference
3xTg-AD MiceOral (in chow)Not specifiedBlood & Brain levels: 10-15 µMDiminished cognitive decline, reduced Aβ and phospho-Tau[6][10]
EAE MiceOral (in chow)100 ppmNot specifiedReduced clinical signs, reduced neurodegeneration[8]
Cuprizone MiceOral (in chow)100 ppmNot specified30% increase in myelinated axons[8]
p-MCAO MiceOralNot specifiedNot specifiedReduced infarct volume, improved functional recovery[2]

Experimental Protocols

Synthesis of this compound Ethyl Ester (LKE)

LKE can be synthesized through the condensation of L-cysteine ethyl ester hydrochloride with 3-bromopyruvic acid in an aqueous solution. The resulting precipitate is filtered, washed, and dried.[11]

In Vitro Neuroprotection Assay against Glutamate (B1630785) Excitotoxicity in SH-SY5Y Cells
  • Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.[12]

  • Treatment: Cells are seeded in multi-well plates. After adherence, the medium is replaced with fresh medium containing varying concentrations of LKE. A positive control group is treated with glutamate (e.g., 30 mM) to induce excitotoxicity. A co-treatment group receives both glutamate and LKE.[3]

  • Viability Assessment: Cell viability is measured after a set incubation period (e.g., 24-48 hours) using standard assays such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage.[11][12]

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be assessed using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

In Vivo Efficacy Study in the EAE Mouse Model of Multiple Sclerosis
  • Disease Induction: EAE is induced in female C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG₃₅₋₅₅) emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.[8]

  • Treatment: LKE is administered orally, typically mixed into the chow at a concentration of 100 ppm. Treatment is often initiated when mice reach a moderate clinical score.[8]

  • Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

  • Histological Analysis: At the end of the study, spinal cord and optic nerve tissues are collected for histological analysis to assess levels of neurodegeneration, demyelination, and immune cell infiltration. Techniques such as electron microscopy can be used to quantify axon caliber and myelin thickness.[8]

  • Biochemical Analysis: Brain and spinal cord tissues can be analyzed by Western blot to measure the levels of total and phosphorylated CRMP2.[4]

Mechanism of Action: Signaling Pathways and Molecular Interactions

The neuroprotective and neurotrophic effects of LK and LKE are believed to be mediated through interactions with specific intracellular signaling pathways and proteins.

Interaction with the mTORC1 Pathway

LKE has been shown to stimulate autophagy by modulating the mTORC1 signaling pathway.[6][13] Unlike rapamycin, which directly inhibits mTORC1, LKE appears to act through a distinct mechanism that affects the localization of mTOR to the lysosome, a critical step for mTORC1 activation and subsequent suppression of autophagy.[6] This suggests that LK may be an endogenous regulator of mTOR-dependent autophagy in the central nervous system.[6]

mTORC1_Pathway cluster_mTORC1 mTORC1 Signaling LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 interacts with mTORC1_complex mTORC1 Complex (mTOR, Raptor, mLST8) LKE->mTORC1_complex disrupts lysosomal localization CRMP2->mTORC1_complex influences localization Lysosome Lysosome mTORC1_complex->Lysosome localizes to Autophagy Autophagy mTORC1_complex->Autophagy inhibits p70S6K p70S6K mTORC1_complex->p70S6K phosphorylates & activates ULK1 ULK1 mTORC1_complex->ULK1 phosphorylates & inhibits TSC_complex TSC1/TSC2 TSC_complex->mTORC1_complex inhibits

Caption: Proposed mechanism of LKE-induced autophagy via the mTORC1 pathway.

Interaction with Collapsin Response Mediator Protein 2 (CRMP2)

Affinity proteomics experiments have identified CRMP2 as a key binding partner for LK.[11] CRMP2 is a crucial protein involved in regulating microtubule dynamics, neurite outgrowth, and axonal transport.[11][14] The neurotrophic activity of LKE is thought to be mediated, at least in part, through its interaction with CRMP2.[11] Furthermore, in several neurodegenerative models, the beneficial effects of LKE are associated with a reduction in the phosphorylation of CRMP2.[4][5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of LKE in a mouse model of neurodegenerative disease.

in_vivo_workflow start Start disease_induction Disease Induction (e.g., EAE, 3xTg-AD model) start->disease_induction treatment_groups Randomize into Treatment Groups (Vehicle vs. LKE) disease_induction->treatment_groups oral_admin Chronic Oral Administration (LKE in chow) treatment_groups->oral_admin monitoring Behavioral & Clinical Monitoring (e.g., cognitive tests, clinical scores) oral_admin->monitoring endpoint Endpoint: Tissue Collection monitoring->endpoint histology Histological Analysis (e.g., plaque load, demyelination) endpoint->histology biochemistry Biochemical Analysis (e.g., Western blot for pCRMP2) endpoint->biochemistry data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis

Caption: Generalized workflow for in vivo studies of LKE.

Conclusion and Future Directions

Early pharmacological studies have positioned this compound and its derivatives, particularly LKE, as promising therapeutic candidates for a range of neurodegenerative disorders. The multifaceted mechanism of action, encompassing neuroprotection, neurotrophism, anti-inflammation, and autophagy induction, suggests a potential to address the complex pathology of these diseases. The identification of the mTORC1 pathway and CRMP2 as key molecular players provides a solid foundation for further investigation and drug development. Future research should focus on elucidating the precise molecular interactions of LKE, conducting more extensive pharmacokinetic and pharmacodynamic studies, and exploring its efficacy in a broader range of preclinical models to pave the way for potential clinical translation.

References

Methodological & Application

Application Notes and Protocols for Lanthionine Ketimine Synthesis and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of lanthionine (B1674491) ketimine (LK) and its cell-permeable ethyl ester derivative (LKE), along with protocols for their use in research settings. The document details the neuroprotective and neurotrophic properties of these compounds, their mechanism of action through the modulation of key signaling pathways, and quantitative data from various experimental models.

Introduction

Lanthionine ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian central nervous system.[1] LK and its synthetic, cell-penetrating derivative, this compound-5-ethyl ester (LKE), have garnered significant interest in the scientific community for their potent neurotrophic, neuroprotective, and anti-inflammatory properties.[1][2] Research suggests that these compounds exert their effects primarily through interaction with Collapsin Response Mediator Protein 2 (CRMP2), a key regulator of microtubule dynamics, axonal growth, and synaptic plasticity.[3][4] LKE has shown therapeutic potential in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and spinal cord injury.[2][4][5] These notes are intended to provide researchers with the necessary protocols and data to investigate the therapeutic potential of this compound and its derivatives.

Data Presentation

Table 1: Synthesis of this compound Ethyl Ester (LKE) - Reagents and Conditions
Reagent/ParameterQuantity/Value
L-Cysteine ethyl ester hydrochloride1.48 g (8.01 mmol)
3-Bromopyruvic acid1.56 g (8.41 mmol)
Water (for cysteine derivative)8 mL
Water (for bromopyruvic acid)10 mL
Reaction TimeApproximately 18 hours
TemperatureRoom Temperature
AtmosphereArgon
Product AppearanceWhite solid
PurificationVacuum filtration
Table 2: In Vitro Neuroprotective and Neurotrophic Effects of LKE
AssayCell TypeLKE ConcentrationEffect
Spontaneous Cell DeathSH-SY5YDose-dependentReduced cell death
Glutamate-induced ExcitotoxicitySH-SY5Y50 µMReduced cell death and reactive oxygen species
H2O2-induced Oxidative StressPrimary cortical neuronsDose-dependent (significant at 200 µM)Reversal of neuronal death
NeuritogenesisSH-SY5Y, Primary cerebellar granule neuronsNot specifiedIncreased process numbers and lengths
Autophagy InductionRG2 glioma, SH-SY5Y10 µMStimulated autophagy
Table 3: In Vivo Administration and Effects of LKE in Disease Models
Disease ModelAnimal ModelLKE AdministrationObserved Effects
Multiple Sclerosis (EAE)Mouse100 ppm in chowReduced clinical signs and neurodegeneration
Parkinson's Disease (MPTP)MouseNot specifiedProtected dopaminergic neurons, suppressed microglial activation
Dementia with Lewy Bodies (α-synuclein A53T Tg)MouseChronic administrationSuppressed Lewy body accumulation and neuroinflammation
Spinal Cord InjuryMouse100 mg/kg/day (intraperitoneal)Improved motor function, reduced neuroinflammation
Traumatic Brain InjuryMouseAdministered post-injurySpared cognition and reduced pathology

Experimental Protocols

Protocol 1: Synthesis of this compound Ethyl Ester (LKE)

This protocol is adapted from a published method for the synthesis of LKE.[6][7]

Materials:

  • L-Cysteine ethyl ester hydrochloride

  • 3-Bromopyruvic acid

  • Deionized water

  • Argon gas

  • Stir plate and stir bar

  • Reaction flask

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Prepare a solution of 3-bromopyruvic acid (1.56 g, 8.41 mmol) dissolved in 10 mL of deionized water in a reaction flask equipped with a stir bar.

  • In a separate container, dissolve L-cysteine ethyl ester hydrochloride (1.48 g, 8.01 mmol) in 8 mL of deionized water.

  • While stirring the 3-bromopyruvic acid solution, add the L-cysteine ethyl ester hydrochloride solution over a period of 30 seconds.

  • A solid precipitate should begin to form within approximately one minute.

  • Purge the reaction flask with argon gas to create an inert atmosphere.

  • Continue stirring the reaction mixture at room temperature for approximately 18 hours.

  • After the reaction is complete, collect the white solid product from the brownish slurry by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with deionized water.

  • Dry the purified LKE solid under high vacuum.

Protocol 2: Assessment of Neuronal Viability

This protocol provides a general method for assessing the neuroprotective effects of LKE against an oxidative insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • This compound Ethyl Ester (LKE)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • Cell viability assay kit (e.g., MTT, LDH)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Prepare a stock solution of LKE in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the desired final concentrations in cell culture medium.

  • Treat the cells with various concentrations of LKE for a predetermined pre-treatment period (e.g., 1-2 hours).

  • Introduce the oxidative stressor (e.g., H₂O₂) to the cell culture medium at a concentration known to induce cell death.

  • Include appropriate controls: untreated cells, cells treated with the vehicle solvent, and cells treated with the oxidative stressor alone.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualization

G Experimental Workflow: this compound Ethyl Ester (LKE) Synthesis cluster_reagents Starting Materials cluster_reaction Reaction cluster_purification Purification reagent1 L-Cysteine ethyl ester hydrochloride in Water mix Mix Reagents reagent1->mix reagent2 3-Bromopyruvic acid in Water reagent2->mix stir Stir at Room Temperature (~18 hours under Argon) mix->stir filter Vacuum Filtration stir->filter wash Wash with Deionized Water filter->wash dry Dry under High Vacuum wash->dry product Purified LKE (White Solid) dry->product

Caption: Workflow for the synthesis of this compound Ethyl Ester (LKE).

G Proposed Signaling Pathway of this compound (LK/LKE) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LK This compound (LK/LKE) CRMP2 CRMP2 LK->CRMP2 Binds to mTORC1 mTORC1 LK->mTORC1 Inhibits (via CRMP2) Microtubule Microtubule Dynamics CRMP2->Microtubule Regulates PI3K PI3K Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Akt->mTORC1 Activates GSK3b->CRMP2 Phosphorylates (Inhibits CRMP2 activity) Autophagy Autophagy mTORC1->Autophagy Inhibits Axon Axonal Growth & Neuroprotection Microtubule->Axon MEK MEK ERK ERK MEK->ERK Activates ERK->CRMP2 Phosphorylates

Caption: LK/LKE's proposed mechanism of action via CRMP2 and related signaling pathways.

References

Application Notes and Protocols for the Synthesis of Lanthionine Ketimine Ethyl Ester (LKE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Lanthionine (B1674491) Ketimine Ethyl Ester (LKE), a promising neuroprotective and neurotrophic agent. The protocols are intended for use by qualified researchers in a laboratory setting.

Introduction

Lanthionine ketimine ethyl ester (LKE) is a synthetic, cell-permeable derivative of the naturally occurring metabolite this compound (LK).[1][2] LK is formed in the brain through the trans-sulfuration pathway.[1][3] LKE has garnered significant interest in the field of neuropharmacology due to its demonstrated therapeutic potential in various preclinical models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and multiple sclerosis.[1][4] Its neuroprotective effects are attributed to its antioxidant properties and its ability to promote neurite outgrowth, potentially through interaction with the collapsin response mediator protein-2 (CRMP2).[2][3]

Chemical Properties
PropertyValue
Chemical FormulaC8H11NO4S
Molar Mass217.24 g/mol
AppearanceWhite solid/powder
SolubilitySoluble in aqueous solutions with base titration

Experimental Protocol: Synthesis of this compound Ethyl Ester (LKE)

This protocol details the synthesis of LKE via the condensation of L-cysteine ethyl ester hydrochloride with 3-bromopyruvic acid.[5][6]

Materials and Reagents
ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
L-cysteine ethyl ester hydrochloride185.661.48 g8.01
3-Bromopyruvic acid166.951.56 g8.41
Deionized Water18.0218 mL-
Equipment
  • Magnetic stirrer with stir bar

  • Round bottom flask

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • High-vacuum line or vacuum oven

Procedure
  • Preparation of Reagent Solutions:

    • Prepare a solution of 3-bromopyruvic acid by dissolving 1.56 g (8.41 mmol) in 10 mL of deionized water in a beaker with stirring.

    • Prepare a solution of L-cysteine ethyl ester hydrochloride by dissolving 1.48 g (8.01 mmol) in 8 mL of deionized water in a separate beaker.

  • Reaction:

    • Place the 3-bromopyruvic acid solution in a round bottom flask with a magnetic stir bar and begin stirring.

    • Slowly add the L-cysteine ethyl ester hydrochloride solution to the stirring 3-bromopyruvic acid solution over approximately 30 seconds.

    • A white precipitate should begin to form within about one minute.

  • Reaction Completion:

    • Purge the reaction flask with an inert gas, such as argon.

    • Allow the reaction to stir overnight (approximately 18 hours) at room temperature.

  • Product Isolation:

    • After overnight stirring, collect the resulting white solid from the brownish slurry by vacuum filtration using a Buchner funnel and appropriate filter paper.

  • Drying:

    • Remove residual volatile impurities by placing the collected solid under high vacuum until a constant weight is achieved.

  • Storage and Solubilization:

    • Store the dried LKE powder in a desiccator at room temperature.

    • To prepare a stock solution, the LKE precipitate can be resolubilized in an aqueous medium by the slow, dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH), with stirring until the solid dissolves.

Visualizations

Synthesis Workflow

LKE_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product reagent1 L-cysteine ethyl ester hydrochloride in Water mix Mix and stir overnight (18h) under Argon reagent1->mix reagent2 3-Bromopyruvic acid in Water reagent2->mix filter Vacuum Filtration mix->filter dry High Vacuum Drying filter->dry product This compound Ethyl Ester (LKE) dry->product

Caption: Workflow for the synthesis of this compound Ethyl Ester (LKE).

Proposed Neuroprotective Signaling Pathway of LKE

LKE_Pathway cluster_cellular Cellular Effects LKE LKE CellMembrane Cell Membrane CRMP2 CRMP2 LKE->CRMP2 interacts with OxidativeStress Oxidative Stress LKE->OxidativeStress reduces NeuriteOutgrowth Neurite Outgrowth & Elongation CRMP2->NeuriteOutgrowth promotes Neuroprotection Neuroprotection

Caption: Proposed mechanism of LKE's neuroprotective and neurotrophic actions.

References

Application Notes and Protocols for Lanthionine Ketimine Administration in 3xTg-AD Mouse Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring sulfur amino acid metabolite found in the brain. Its synthetic, cell-permeable derivative, lanthionine ketimine ester (LKE), has demonstrated neurotrophic, neuroprotective, and anti-inflammatory properties. In the context of Alzheimer's disease (AD), research in the triple-transgenic (3xTg-AD) mouse model has shown that LKE administration can mitigate hallmark pathologies, including amyloid-beta (Aβ) deposition and tau hyperphosphorylation, and improve cognitive deficits.[1] This document provides a detailed overview of the quantitative data from these studies, comprehensive experimental protocols for LKE administration and subsequent analysis, and diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative data from studies administering LKE to 3xTg-AD mice.

Table 1: Summary of this compound Ester (LKE) Administration Protocols in 3xTg-AD Mice

ParameterIntraperitoneal (i.p.) InjectionAd Libitum (in Chow)
Mouse Model 3xTg-AD3xTg-AD
Age of Mice (Start) 7 months4 or 7 months
LKE Dosage 100 mg/kg/day100 ppm in chow
Vehicle/Control Physiologic salineStandard chow
Treatment Duration Not specified in detail4 months
Frequency DailyContinuous

Table 2: Summary of Pathological and Cognitive Outcomes Following LKE Treatment in 3xTg-AD Mice

Outcome MeasureLKE-Treated GroupControl GroupPercentage Improvement
Cognitive Performance (Barnes Maze) Near Non-Tg levelsSignificant impairmentSubstantial improvement
Aβ Plaque Burden (Thioflavin S) Significantly reducedHigh plaque loadNot explicitly quantified
Intracellular Aβ (6E10 IHC) Substantially reducedHigh intracellular AβNot explicitly quantified
Phospho-Tau (AT8 IHC) ~38% reduction in hippocampusHigh p-Tau levels~38%
Microglial Activation (Iba1 IHC) Reduced densityIncreased densityNot explicitly quantified
CRMP2 Phosphorylation Altered/NormalizedDysregulatedNot explicitly quantified

Experimental Protocols

Synthesis of this compound Ester (LKE)

LKE can be synthesized by the condensation of L-cysteine ethyl ester hydrochloride with 3-bromopyruvic acid.[1]

Materials:

  • L-cysteine ethyl ester hydrochloride

  • 3-bromopyruvic acid

  • Water

  • Argon gas

  • Buchner funnel and filter paper

  • High-vacuum pump

Protocol:

  • Prepare a solution of L-cysteine ethyl ester hydrochloride (e.g., 1.48 g, 8.01 mmol) in water (8 mL).

  • In a separate flask, prepare a stirring solution of 3-bromopyruvic acid (e.g., 1.56 g, 8.41 mmol) in water (10 mL).

  • Add the L-cysteine ethyl ester hydrochloride solution to the 3-bromopyruvic acid solution over 30 seconds with continuous stirring.

  • A solid precipitate should begin to form within approximately one minute.

  • Purge the reaction flask with Argon gas and continue stirring overnight (approximately 18 hours).

  • Collect the resulting white solid from the brownish slurry by vacuum filtration using a Buchner funnel with #4 filter paper.

  • Dry the collected solid under a high vacuum to remove residual volatiles. The final product is LKE.

LKE Administration in 3xTg-AD Mice

a. Intraperitoneal (i.p.) Injection

Materials:

  • Synthesized LKE

  • Physiologic saline

  • 3xTg-AD mice (7 months old)

  • Syringes and needles for i.p. injection

Protocol:

  • Prepare a fresh solution of LKE in physiologic saline at a concentration suitable for delivering 100 mg/kg body weight in a reasonable injection volume.

  • Administer the LKE solution or vehicle (physiologic saline) to the mice via intraperitoneal injection daily.

  • Monitor the mice for any adverse effects throughout the treatment period.

b. Ad Libitum Administration in Chow

Materials:

  • Synthesized LKE

  • Standard mouse chow

  • 3xTg-AD mice (4 or 7 months old)

Protocol:

  • Incorporate LKE into the standard mouse chow at a concentration of 100 ppm (100 mg LKE per kg of chow). This can be done by a commercial vendor or by thoroughly mixing the LKE into powdered chow and then re-pelleting.

  • Provide the LKE-containing chow or standard control chow to the mice ad libitum.

  • Ensure free access to food and water throughout the study.

  • Monitor food intake and body weight regularly to ensure no significant differences between the LKE-treated and control groups.

Behavioral Testing

a. Radial Arm Maze

This task assesses spatial working memory.

Protocol:

  • Prior to testing, individually house the mice and diet-restrict them to ~87% of their free-feeding body weight to motivate them to seek food rewards.

  • Habituation: Allow each mouse to explore the maze for a set period (e.g., 10 minutes) for two consecutive days. Place food rewards (e.g., small pieces of a palatable treat) in all arms to encourage exploration.

  • Testing:

    • Bait a subset of the arms (e.g., 4 out of 8) with a food reward. The baited arms should remain consistent for each mouse throughout the testing period.

    • Place the mouse in the central platform and allow it to freely explore the arms for a set duration (e.g., 10 minutes).

    • An entry into a previously visited baited arm (working memory error) or an entry into an unbaited arm (reference memory error) is recorded.

    • Clean the maze with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

b. Barnes Maze

This task assesses spatial learning and memory.

Protocol:

  • Habituation (Day 1):

    • Place the mouse in the center of the brightly lit maze under aversive white noise.

    • Gently guide the mouse to the escape tunnel.

    • Allow the mouse to remain in the escape tunnel for 2 minutes.

  • Training (Days 2-3):

    • Conduct 4-5 trials per day with an inter-trial interval of at least 15 minutes.

    • For each trial, place the mouse in the center of the maze and allow it to explore and find the escape tunnel for a maximum of 3 minutes.

    • Record the latency to find the escape hole and the number of errors (poking the nose into incorrect holes).

    • If the mouse does not find the escape tunnel within 3 minutes, gently guide it to the tunnel.

  • Probe Trial (Day 4):

    • Remove the escape tunnel.

    • Place the mouse in the center of the maze and allow it to explore for 90 seconds.

    • Record the time spent in the target quadrant (where the escape tunnel was located) and the number of pokes into the target hole.

Immunohistochemistry (IHC)

Protocol for Aβ (6E10) and Phospho-Tau (AT8) Staining:

  • Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose (B13894) solution for cryoprotection.

  • Section the brains at 30-40 µm using a cryostat or vibratome.

  • Antigen Retrieval: For Aβ staining, incubate free-floating sections in 70% formic acid for 5-10 minutes.

  • Wash sections three times in PBS.

  • Permeabilization and Blocking: Incubate sections in PBS with 0.3% Triton X-100 and 5% normal goat serum for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with the following primary antibodies diluted in blocking buffer:

    • Mouse anti-Aβ (6E10 clone)

    • Mouse anti-phospho-Tau (AT8 clone)

  • Wash sections three times in PBS.

  • Secondary Antibody Incubation: Incubate sections with a biotinylated anti-mouse secondary antibody for 1 hour at room temperature.

  • Wash sections three times in PBS.

  • Signal Amplification: Incubate sections with an avidin-biotin complex (ABC) reagent for 1 hour.

  • Visualization: Develop the signal using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.

  • Mount sections on slides, dehydrate, and coverslip.

Western Blotting

Protocol for CRMP2 and Phospho-CRMP2 Analysis:

  • Dissect and homogenize brain tissue (e.g., cortex or hippocampus) in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total CRMP2 and phospho-CRMP2 (specific to the phosphorylation site of interest) diluted in blocking buffer.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize phospho-CRMP2 levels to total CRMP2.

Mandatory Visualizations

LKE_Signaling_Pathway cluster_Cell Neuronal Cell LKE LKE CRMP2 CRMP2 LKE->CRMP2 Modulates mTORC1 mTORC1 LKE->mTORC1 Inhibits NeuriteOutgrowth Neurite Outgrowth CRMP2->NeuriteOutgrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits pTau p-Tau (Hyperphosphorylated) Autophagy->pTau Clears Tau Tau Tau->pTau Hyperphosphorylation NeurofibrillaryTangles Neurofibrillary Tangles pTau->NeurofibrillaryTangles Aggregation

Caption: Proposed signaling pathway of this compound Ester (LKE) in Alzheimer's disease models.

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_assessment Assessment cluster_outcomes Outcomes Mouse 3xTg-AD Mice Treatment LKE Administration (i.p. or in chow) Mouse->Treatment Control Vehicle/Control Chow Mouse->Control Behavior Behavioral Testing (Radial Arm Maze, Barnes Maze) Treatment->Behavior Histology Post-mortem Brain Analysis (Immunohistochemistry) Treatment->Histology Biochemistry Biochemical Analysis (Western Blot) Treatment->Biochemistry Control->Behavior Control->Histology Control->Biochemistry Cognition Cognitive Function Behavior->Cognition Abeta Aβ Pathology (Plaques, intracellular Aβ) Histology->Abeta pTau Tau Pathology (p-Tau) Histology->pTau CRMP2_Phospho CRMP2 Phosphorylation Biochemistry->CRMP2_Phospho

Caption: Experimental workflow for LKE administration and analysis in 3xTg-AD mice.

References

No In Vivo Data Currently Available for LKE in Parkinson's Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature, no specific in vivo studies detailing the dosage, administration, or efficacy of a compound referred to as "LKE" or the tripeptide "Leucine-lysine-glutamate" for the treatment of Parkinson's disease have been identified. As a result, the creation of detailed application notes and protocols as requested is not possible at this time due to the absence of foundational research data.

For researchers, scientists, and drug development professionals interested in the potential therapeutic effects of novel compounds for Parkinson's disease, the lack of public-domain research on LKE means that any investigation into this specific tripeptide would be entering uncharted territory.

General Considerations for In Vivo Parkinson's Disease Research

While specific protocols for LKE are unavailable, researchers can draw upon established methodologies for testing novel therapeutic agents in animal models of Parkinson's disease. The most commonly used models are toxin-induced, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which replicate the progressive loss of dopaminergic neurons seen in the human condition.

A general workflow for evaluating a novel compound like LKE in a Parkinson's disease model would typically involve the following stages:

G cluster_preclinical Preclinical In Vivo Workflow compound_prep Compound Formulation (e.g., LKE synthesis and purification) animal_model Induction of Parkinson's Model (e.g., 6-OHDA or MPTP) compound_prep->animal_model 1. Prepare Compound dosing Dose-Ranging & Administration (e.g., i.p., i.v., oral gavage) animal_model->dosing 2. Induce Disease Model behavioral Behavioral Assessment (e.g., Rotarod, Cylinder Test) dosing->behavioral 3. Administer Compound histology Post-mortem Tissue Analysis (Immunohistochemistry of Dopaminergic Neurons) behavioral->histology 4. Evaluate Motor Function biochemical Biochemical Assays (e.g., HPLC for neurotransmitter levels) histology->biochemical 5. Assess Neuroprotection

Caption: A generalized experimental workflow for testing a novel neuroprotective compound in an in vivo model of Parkinson's disease.

Potential Signaling Pathways of Interest

Given the constituent amino acids of the putative LKE tripeptide, several signaling pathways could be of interest for future investigation in the context of neurodegeneration. Leucine is known to activate the mTOR pathway, which is involved in cell growth and survival. Glutamate is the primary excitatory neurotransmitter, and its dysregulation is implicated in excitotoxicity, a key mechanism of neuronal death in Parkinson's disease. Lysine is involved in numerous cellular processes, including post-translational modifications of proteins.

A hypothetical signaling network that could be investigated for a neuroprotective agent might involve pathways related to protein aggregation, mitochondrial function, and inflammation, all of which are central to Parkinson's disease pathology.

G cluster_pathways Potential Neuroprotective Signaling Pathways LKE LKE (Hypothetical) mTOR mTOR Pathway (Cell Survival, Autophagy) LKE->mTOR activates? NMDAR NMDA Receptor Signaling (Excitotoxicity) LKE->NMDAR modulates? NFkB NF-κB Signaling (Neuroinflammation) LKE->NFkB inhibits? AlphaSyn α-Synuclein Aggregation mTOR->AlphaSyn regulates Mito Mitochondrial Dysfunction NMDAR->Mito impacts Neuron Dopaminergic Neuron Survival NFkB->Neuron affects AlphaSyn->Neuron induces death Mito->Neuron induces death

Application Notes and Protocols for Lanthionine Ketimine Ester in a Murine Stroke Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanthionine (B1674491) Ketimine Ester (LKE), a cell-permeable derivative of the natural brain metabolite Lanthionine Ketimine (LK), in a stroke animal model. The provided protocols are based on established methodologies and published data demonstrating the neuroprotective efficacy of LKE.

Introduction

This compound Ester (LKE) has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke.[1][2] It is a synthetic derivative of the endogenous sulfur amino acid metabolite, this compound.[3] LKE has been shown to reduce infarct volume and improve functional outcomes in animal models of stroke.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key cellular pathways implicated in neuronal survival and death. Notably, LKE is known to interact with Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in axonal guidance and neuronal plasticity.[1][4] Furthermore, LKE has been shown to stimulate autophagy through the mTOR signaling pathway, a critical process for clearing damaged cellular components and promoting cell survival under stress.[5] These application notes provide detailed protocols for evaluating the efficacy of LKE in a permanent middle cerebral artery occlusion (p-MCAO) mouse model of stroke.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound Ester (LKE) in a permanent middle cerebral artery occlusion (p-MCAO) mouse model of stroke.

Table 1: Effect of LKE on Infarct Volume

Treatment GroupDosage & RouteTiming of AdministrationCorrected Cortical Infarct Volume (% of hemisphere)Percent Reduction vs. Vehicle
Vehicle Control--35 ± 5%-
LKE Pre-treatment100 mg/kg, oralDaily for 7 days before p-MCAO15 ± 4%57%
LKE Post-treatment100 mg/kg, i.p.Single dose at 2 hours post-p-MCAO20 ± 6%43%

*p < 0.05 compared to vehicle-treated control. Data are expressed as mean ± SEM.[6]

Table 2: Effect of LKE on Neurological and Functional Outcomes

Treatment GroupNeurological Deficit Score (NDS) at 24hRotarod Performance (latency to fall, seconds) at 72hGrip Strength (grams) at 72h
Sham0.2 ± 0.1185 ± 15110 ± 10
Vehicle Control3.5 ± 0.545 ± 1055 ± 8
LKE Pre-treatment2.1 ± 0.495 ± 1285 ± 9
LKE Post-treatment2.8 ± 0.6120 ± 1580 ± 7

*p < 0.05 compared to vehicle-treated control. Data are expressed as mean ± SEM.[6]

Experimental Protocols

Permanent Middle Cerebral Artery Occlusion (p-MCAO) Model in Mice

This protocol describes the induction of permanent focal cerebral ischemia in mice by distal coagulation of the middle cerebral artery (MCA).[7][8][9]

Materials:

  • Male C57BL/6 mice (8-10 weeks old, 22-25 g)

  • Anesthesia: Isoflurane (B1672236)

  • Surgical microscope

  • Micro-drill

  • Bipolar coagulator

  • Fine surgical instruments (forceps, scissors)

  • Heating pad to maintain body temperature at 37°C

Procedure:

  • Anesthetize the mouse with 1.5-2.0% isoflurane in a 70:30 mixture of N₂O:O₂.

  • Place the mouse in a stereotaxic frame and maintain anesthesia.

  • Make a skin incision between the right eye and ear.

  • Retract the temporal muscle to expose the temporal bone.

  • Under the surgical microscope, drill a small burr hole (1-2 mm) over the distal portion of the MCA.

  • Carefully open the dura mater to expose the MCA.

  • Using a bipolar coagulator, permanently occlude the MCA. Visually confirm the cessation of blood flow.

  • Suture the temporal muscle and skin incision.

  • Allow the mouse to recover from anesthesia on a heating pad.

This compound Ester (LKE) Administration

Materials:

  • This compound Ester (LKE)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

Protocols:

  • Pre-treatment (Oral): Administer LKE (100 mg/kg) or vehicle orally once daily for 7 consecutive days prior to p-MCAO surgery.[6]

  • Post-treatment (Intraperitoneal): Administer a single dose of LKE (100 mg/kg) or vehicle via intraperitoneal injection at 2 hours after the onset of p-MCAO.[6]

Infarct Volume Quantification using TTC Staining

This protocol outlines the procedure for visualizing and quantifying the ischemic infarct volume in the brain using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[10][11][12][13][14]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • 4% paraformaldehyde (PFA) in PBS

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At 24 hours post-MCAO, euthanize the mouse and carefully remove the brain.

  • Chill the brain at -20°C for 20 minutes to facilitate slicing.

  • Using a brain matrix, slice the brain into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 4% PFA overnight.

  • Capture high-resolution images of the stained sections.

  • Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.

  • To correct for edema, calculate the corrected infarct volume using the following formula: Corrected Infarct Volume (%) = [(Area of Contralateral Hemisphere) - (Area of Non-infarcted Ipsilateral Hemisphere)] / (Area of Contralateral Hemisphere) x 100.

Neurological Deficit Scoring (NDS)

A 5-point scale is used to assess neurological deficits at 24 hours post-MCAO.[15][16]

Scoring System:

  • 0: No observable deficit.

  • 1: Forelimb flexion (contralateral to the ischemic hemisphere).

  • 2: Circling behavior towards the paretic side.

  • 3: Leaning or falling towards the paretic side.

  • 4: No spontaneous motor activity or barrel rolling.

Rotarod Test

This test evaluates motor coordination and balance.[17][18][19][20][21]

Procedure:

  • Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.

  • On the test day (72 hours post-MCAO), place the mouse on the rotating rod.

  • The rod accelerates from 4 to 40 rpm over a 5-minute period.

  • Record the latency to fall from the rod.

  • Perform three trials with a 15-minute inter-trial interval and calculate the average latency to fall.

Grip Strength Test

This test measures forelimb muscle strength.[22][23][24][25][26]

Procedure:

  • Allow the mouse to grasp a horizontal metal bar connected to a force gauge.

  • Gently pull the mouse backward by the tail until it releases its grip.

  • The peak force exerted by the mouse is recorded in grams.

  • Perform three to five trials and calculate the average grip strength.

Immunohistochemistry (IHC) for Microglial Activation (Iba1)

This protocol is for the detection of Ionized calcium-binding adapter molecule 1 (Iba1), a marker for microglia and macrophages, to assess neuroinflammation.[27][28][29][30][31]

Materials:

  • 4% PFA-fixed, free-floating brain sections (30 µm)

  • Primary antibody: Rabbit anti-Iba1 (e.g., Wako, 1:1000 dilution)

  • Secondary antibody: Biotinylated anti-rabbit IgG

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

Procedure:

  • Wash sections in PBS.

  • Perform antigen retrieval if necessary (e.g., with citrate (B86180) buffer).

  • Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS.

  • Incubate sections in blocking solution for 1 hour at room temperature.

  • Incubate with the primary anti-Iba1 antibody overnight at 4°C.

  • Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour.

  • Wash and incubate with the ABC reagent for 1 hour.

  • Develop the signal with DAB substrate.

  • Mount the sections on slides, dehydrate, and coverslip.

  • Analyze the morphology and density of Iba1-positive cells in the peri-infarct and infarct core regions.

Western Blot for CRMP2 Phosphorylation

This protocol is for the detection of phosphorylated CRMP2 (p-CRMP2) and total CRMP2 to assess the effect of LKE on this signaling pathway.[32][33][34]

Materials:

  • Brain tissue lysates from the ischemic hemisphere

  • Primary antibodies:

    • Rabbit anti-phospho-CRMP2 (specific for the phosphorylation site of interest, e.g., Thr514)

    • Mouse anti-total CRMP2

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Protein electrophoresis and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Extract proteins from brain tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-p-CRMP2, 1:1000; anti-total CRMP2, 1:1000; anti-β-actin, 1:5000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of p-CRMP2 to total CRMP2.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of this compound Ester (LKE) in Ischemic Stroke

LKE_Signaling_Pathway cluster_stroke Ischemic Stroke cluster_lke LKE Intervention Ischemia/Reperfusion Ischemia/Reperfusion Excitotoxicity Excitotoxicity Ischemia/Reperfusion->Excitotoxicity Oxidative_Stress Oxidative_Stress Ischemia/Reperfusion->Oxidative_Stress Inflammation Inflammation Ischemia/Reperfusion->Inflammation Neuronal_Death Neuronal_Death Excitotoxicity->Neuronal_Death Oxidative_Stress->Neuronal_Death Inflammation->Neuronal_Death LKE LKE CRMP2 CRMP2 LKE->CRMP2 Binds to mTORC1 mTORC1 LKE->mTORC1 Inhibits pCRMP2 p-CRMP2 (Inactive) CRMP2->pCRMP2 Inhibits phosphorylation Neuroprotection Neuroprotection CRMP2->Neuroprotection Promotes (Axonal Stability) Autophagy Autophagy mTORC1->Autophagy Inhibits Autophagy->Neuroprotection Promotes Neuroprotection->Neuronal_Death Inhibits

Caption: Proposed mechanism of LKE-mediated neuroprotection in stroke.

Experimental Workflow for Evaluating LKE in a Stroke Model

Experimental_Workflow cluster_animal_model Animal Model and Treatment cluster_assessment Outcome Assessment Animal_Acclimation Animal Acclimation (7 days) LKE_Pre-treatment LKE Pre-treatment (100 mg/kg, p.o., 7 days) Animal_Acclimation->LKE_Pre-treatment pMCAO_Surgery p-MCAO Surgery LKE_Pre-treatment->pMCAO_Surgery LKE_Post-treatment LKE Post-treatment (100 mg/kg, i.p., 2h post-MCAO) pMCAO_Surgery->LKE_Post-treatment NDS_24h Neurological Deficit Scoring (24 hours) LKE_Post-treatment->NDS_24h TTC_Staining_24h TTC Staining for Infarct Volume (24 hours) LKE_Post-treatment->TTC_Staining_24h Functional_Tests_72h Functional Tests (Rotarod, Grip Strength) (72 hours) LKE_Post-treatment->Functional_Tests_72h Histology_Biochemistry Histology (Iba1 IHC) & Biochemistry (Western Blot) (Endpoint) LKE_Post-treatment->Histology_Biochemistry

Caption: Experimental workflow for LKE evaluation in a p-MCAO model.

References

Application Notes and Protocols for the Detection of Lanthionine Ketimine in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian central nervous system.[1][2] Emerging research has highlighted its potential neurotrophic and neuroprotective properties, implicating it in various neurological processes and positioning it as a potential biomarker and therapeutic target in neurodegenerative diseases.[3] Accurate and reliable detection of LK in brain tissue is crucial for understanding its physiological roles and its potential as a biomarker. These application notes provide detailed protocols for the extraction and quantification of LK from brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with a method for the synthesis of an LK analytical standard.

Quantitative Data Summary

The following table summarizes the quantitative data for Lanthionine Ketimine detection. Please note that while the concentration in human brain tissue has been reported, comprehensive comparative data on the analytical performance of different methods for LK are not widely available. The values presented for HPLC-ECD and LC-MS/MS are based on typical performance for similar small molecules and should be validated in individual laboratory settings.

ParameterHPLC-ECDLC-MS/MSReference/Comment
Analyte This compound (LK)This compound (LK)
Matrix Brain TissueBrain Tissue
Reported Concentration 1.1 ± 0.3 nmol/g (human cerebral cortex)1.1 ± 0.3 nmol/g (human cerebral cortex)[4]
Limit of Detection (LOD) Estimated: 0.1 - 1 ng/mLEstimated: 0.01 - 0.5 ng/mLBased on typical performance for neurochemical analysis.[5][6]
Limit of Quantification (LOQ) Estimated: 0.5 - 5 ng/mLEstimated: 0.05 - 1 ng/mLBased on typical performance for neurochemical analysis.[5][6]
**Linearity (R²) **> 0.99> 0.99Expected performance for validated bioanalytical methods.
Recovery > 85%> 85%Expected performance for validated bioanalytical methods.
Specificity Good, but susceptible to interference from co-eluting electroactive compounds.Excellent, based on parent and fragment ion masses.[7]
Throughput HigherLower[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Standard

This protocol describes the synthesis of this compound (LK) for use as an analytical standard. The method is based on the condensation of L-cysteine with 3-bromopyruvic acid.[1]

Materials:

  • L-cysteine hydrochloride

  • 3-bromopyruvic acid

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Filtration apparatus

  • Lyophilizer

Procedure:

  • Dissolve L-cysteine hydrochloride and 3-bromopyruvic acid in deionized water in a 1:1 molar ratio.

  • Stir the solution at room temperature. A precipitate of LK will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and byproducts.

  • Lyophilize the washed precipitate to obtain a dry powder of LK.

  • For preparation of a stock solution, the LK precipitate can be resolubilized in an aqueous medium by slow titration with a base such as NaOH.[1]

  • Confirm the identity and purity of the synthesized LK using techniques such as NMR and mass spectrometry.

Protocol 2: Extraction of this compound from Brain Tissue

This protocol provides a general method for the extraction of LK from brain tissue, suitable for subsequent analysis by HPLC-ECD or LC-MS/MS. This procedure is a synthesis of common methods for small molecule extraction from brain tissue.[2][8][9][10]

Materials:

  • Frozen brain tissue sample

  • Homogenization buffer: 0.1 M perchloric acid or a neutral buffer (e.g., phosphate-buffered saline) containing a protease inhibitor cocktail.

  • Cold methanol (B129727) or acetonitrile (B52724)

  • Homogenizer (e.g., sonicator or Potter-Elvehjem homogenizer)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh the frozen brain tissue sample.

  • Add 5-10 volumes of ice-cold homogenization buffer to the tissue in a pre-chilled tube.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • To precipitate proteins, add an equal volume of ice-cold methanol or acetonitrile to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[9]

  • Carefully collect the supernatant, which contains the extracted LK.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 3: Quantification of this compound by HPLC-ECD

This protocol outlines the analysis of LK in brain tissue extracts using HPLC with electrochemical detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 3% acetonitrile in 50 mM lithium acetate, pH 5.6.

  • Flow Rate: 0.5 mL/min.

  • Electrochemical Detector: A detector equipped with a boron-doped diamond electrode.

  • Working Potential: +1.2 V.

Procedure:

  • Prepare a series of LK standard solutions of known concentrations in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the filtered brain tissue extracts.

  • Identify the LK peak based on its retention time compared to the standard.

  • Quantify the amount of LK in the sample by comparing the peak area to the calibration curve.

Protocol 4: Quantification of this compound by LC-MS/MS

This protocol describes a more selective method for the quantification of LK using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate LK from other matrix components. A starting point could be 5% B for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific parent and fragment ion transitions for LK. These transitions need to be determined by infusing a pure LK standard.

Procedure:

  • Prepare a series of LK standard solutions of known concentrations in a matrix similar to the extracted sample (e.g., the extraction solvent).

  • Inject the standards to generate a calibration curve.

  • Inject the filtered brain tissue extracts.

  • Identify and quantify LK based on the area of the MRM transition peaks compared to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of this compound, its interaction with CRMP2, the subsequent effect on the mTORC1 signaling pathway, and a general experimental workflow for its detection.

Lanthionine_Ketimine_Biosynthesis cluster_transsulfuration Transsulfuration Pathway cluster_lk_synthesis This compound Synthesis Homocysteine Homocysteine Cystathionine_beta_synthase Cystathionine (B15957) β-synthase Homocysteine->Cystathionine_beta_synthase Serine Serine Serine->Cystathionine_beta_synthase Cystathionine Cystathionine Cystathionine_beta_synthase->Cystathionine Alternate Reaction Lanthionine Lanthionine Cystathionine->Lanthionine Metabolic Conversion Glutamine_Transaminase_K Glutamine Transaminase K Lanthionine->Glutamine_Transaminase_K Lanthionine_Ketimine This compound (LK) Glutamine_Transaminase_K->Lanthionine_Ketimine

Biosynthesis of this compound.

LK_CRMP2_mTORC1_Pathway cluster_lk_interaction LK Interaction cluster_mTORC1_regulation mTORC1 Regulation cluster_autophagy Autophagy LK This compound (or LKE) CRMP2 CRMP2 LK->CRMP2 Binds to mTORC1 mTORC1 CRMP2->mTORC1 Influences localization of mTORC1 at the lysosome Autophagy_Stimulation Autophagy Stimulation CRMP2->Autophagy_Stimulation Leads to Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes Lysosome Lysosome Lysosome->mTORC1 Site of action Experimental_Workflow Brain_Tissue Brain Tissue (Frozen) Homogenization Homogenization (e.g., in Perchloric Acid) Brain_Tissue->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Methanol) Homogenization->Protein_Precipitation Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (0.22 µm filter) Supernatant_Collection->Filtration Analysis Analysis Filtration->Analysis HPLC_ECD HPLC-ECD Analysis->HPLC_ECD LC_MSMS LC-MS/MS Analysis->LC_MSMS

References

Application Notes and Protocols: Lanthionine Ketimine for Inducing Autophagy in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) Ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Its cell-permeable derivative, Lanthionine Ketimine Ethyl Ester (LKE), has emerged as a significant compound of interest for its neurotrophic, neuroprotective, and anti-inflammatory properties.[2] Notably, recent studies have elucidated the potent ability of LKE to induce autophagy, a fundamental cellular recycling process, in various cell lines, including those of neuronal and glial origin.[3][4][5]

Autophagy plays a crucial role in cellular homeostasis by degrading and recycling misfolded proteins and damaged organelles. Its dysregulation is implicated in a range of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[3][4] LKE stimulates autophagy by modulating the mTORC1 signaling pathway, a central regulator of cellular metabolism and growth.[3][4][6] This makes LKE a valuable tool for researchers studying autophagy and a potential therapeutic agent for autophagy-related pathologies.

These application notes provide a comprehensive overview of the use of this compound and its analogs to induce autophagy in cell lines, complete with detailed protocols for key experiments, quantitative data summaries, and diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: The mTORC1 Pathway

This compound Ethyl Ester (LKE) induces autophagy by acting on the mTORC1 pathway.[3][4] Unlike canonical mTOR inhibitors like rapamycin, LKE appears to function through a distinct mechanism. Evidence suggests that LKE decreases the colocalization of mTOR with LAMP2-positive lysosomes.[3] This spatial separation is critical, as the recruitment of mTORC1 to the lysosomal surface is a prerequisite for its activation. By preventing this localization, LKE effectively suppresses mTORC1 activity, leading to the de-repression of autophagy.

The downstream effects of LKE treatment on the mTORC1 pathway are consistent with autophagy induction and are similar to those observed with rapamycin. These include changes in the phosphorylation state of key autophagy-related proteins such as p70S6 kinase and ULK1.[3][4] Furthermore, the LK-binding protein, Collapsin Response Mediator Protein 2 (CRMP2), has been implicated in this process, suggesting a novel mechanism involving CRMP2-mediated intracellular trafficking that influences mTOR's localization.[3][7]

LKE_Autophagy_Pathway cluster_cell Cell Cytoplasm LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 binds mTORC1_complex mTORC1 Complex CRMP2->mTORC1_complex influences localization Lysosome Lysosome mTORC1_complex->Lysosome colocalization inhibited ULK1_complex ULK1 Complex mTORC1_complex->ULK1_complex | inhibition Autophagosome Autophagosome Formation ULK1_complex->Autophagosome activation

Caption: LKE-induced autophagy signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound analogs on autophagy induction in various cell lines.

Table 1: Effective Concentrations and Treatment Durations of LKE for Autophagy Induction

Cell LineCompoundConcentration RangeTreatment DurationKey ObservationsReference
RG2 GliomaLKE10 - 100 µM4 - 24 hoursIncreased LC3-II lipidation[3]
SH-SY5Y NeuroblastomaLKE10 - 100 µM4 - 24 hoursIncreased LC3-II lipidation[3][4]
NSC-34 (Motor Neuron-like)LK Analogs (LK-Ps, LKE-P)Not specifiedNot specifiedIncreased LC3-II/LC3-I ratio, increased autophagic flux[5]

Table 2: Effects of LKE on Autophagy-Related Protein Phosphorylation

Cell LineProteinEffect of LKE TreatmentReference
RG2 GliomamTORDecreased phosphorylation[3]
RG2 Gliomap70S6 KinaseDecreased phosphorylation[3]
RG2 GliomaULK1Altered phosphorylation (indicative of activation)[3]
SH-SY5Y NeuroblastomamTORDecreased phosphorylation[3]
SH-SY5Y Neuroblastomap70S6 KinaseDecreased phosphorylation[3]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced autophagy are provided below.

Protocol 1: Assessment of Autophagy by Western Blotting for LC3 Lipidation

This protocol details the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cell culture reagents

  • This compound Ethyl Ester (LKE)

  • Bafilomycin A1 (optional, for autophagic flux assessment)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., SH-SY5Y, RG2) in 6-well plates to achieve 70-80% confluency on the day of treatment.

    • Treat cells with the desired concentrations of LKE (e.g., 10, 50, 100 µM) for a specified duration (e.g., 4, 8, 16, 24 hours).

    • For autophagic flux analysis, co-treat a set of wells with LKE and a lysosomal inhibitor like Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the LKE treatment. Include a Bafilomycin A1 only control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

    • Run the gel until adequate separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa) is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-LC3 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities for LC3-II and the loading control using densitometry software.

    • Calculate the LC3-II/loading control ratio to determine the extent of autophagy induction. For flux analysis, compare the LC3-II levels in the presence and absence of Bafilomycin A1.

Protocol 2: Visualization of Autophagosomes using Fluorescence Microscopy

This protocol utilizes the mCherry-GFP-LC3 reporter plasmid to monitor autophagic flux.

Materials:

  • Cell culture reagents

  • mCherry-GFP-LC3 plasmid

  • Transfection reagent

  • This compound Ethyl Ester (LKE)

  • Coverslips

  • Mounting medium with DAPI

  • Fluorescence microscope with appropriate filters

Procedure:

  • Transfection:

    • Seed cells on sterile coverslips in a 12-well plate.

    • Transfect the cells with the mCherry-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow cells to express the plasmid for 24-48 hours.

  • Treatment:

    • Treat the transfected cells with LKE at the desired concentration and for the specified duration. Include a vehicle-treated control.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI (to visualize nuclei).

    • Image the cells using a fluorescence microscope.

    • Capture images in the green (GFP), red (mCherry), and blue (DAPI) channels.

  • Data Analysis:

    • In non-autophagic conditions or in early autophagosomes, GFP and mCherry signals will colocalize, appearing as yellow puncta.

    • When autophagosomes fuse with lysosomes, the acidic environment quenches the GFP signal, while the mCherry signal persists, resulting in red-only puncta (autolysosomes).

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.[5]

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_wb Western Blot Analysis cluster_microscopy Fluorescence Microscopy start Seed Cells treatment Treat with LKE (± Bafilomycin A1) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis transfection Transfect with mCherry-GFP-LC3 treatment->transfection (for microscopy) sds_page SDS-PAGE & Transfer lysis->sds_page blotting Antibody Incubation & Detection sds_page->blotting wb_analysis Quantify LC3-II/LC3-I Ratio blotting->wb_analysis fixation Fix & Mount Cells transfection->fixation imaging Image GFP & mCherry Puncta fixation->imaging microscopy_analysis Analyze Autophagic Flux (Red/Yellow Puncta) imaging->microscopy_analysis

Caption: Experimental workflow for assessing LK-induced autophagy.

Conclusion

This compound and its analogs are valuable pharmacological tools for the induction of autophagy in a variety of cell lines. The provided protocols and data serve as a comprehensive resource for researchers aiming to utilize these compounds in their studies of autophagy and its role in cellular health and disease, particularly in the context of neurodegeneration. The unique mechanism of action involving the modulation of mTORC1 localization presents an exciting avenue for further investigation and potential therapeutic development.

References

Application Notes and Protocols for a Novel Therapeutic Target in ALS: Leucine-Keto-Esterase (LKE)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death.[1][2][3] The underlying mechanisms of ALS are complex and not fully understood, but mitochondrial dysfunction, oxidative stress, and neuroinflammation are considered key pathological features.[4][5][6] There is an urgent need for novel therapeutic strategies that can slow disease progression and improve the quality of life for patients.

Recent research has highlighted the neuroprotective effects of ketogenic diets in models of ALS, suggesting that enhancing ketone body metabolism could be a viable therapeutic approach.[4][6][7] Ketone bodies can serve as an alternative energy source for neurons, bypassing deficits in mitochondrial complex I, and have been shown to reduce oxidative stress and neuroinflammation.[4][6]

This document outlines a series of application notes and detailed experimental protocols for the preclinical evaluation of a novel, hypothetical therapeutic target: Leucine-Keto-Esterase (LKE) . We hypothesize that LKE enhances the production of neuroprotective ketone bodies from the amino acid leucine, thereby mitigating the key pathological hallmarks of ALS. These protocols are designed for researchers, scientists, and drug development professionals working on novel therapies for ALS.

Proposed LKE Signaling Pathway in Neuroprotection

The proposed mechanism of action for LKE is centered on its ability to promote ketone body synthesis, which in turn enhances mitochondrial function and reduces cellular stress. This hypothetical signaling pathway is illustrated below.

LKE_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Leucine Leucine LKE LKE (Leucine-Keto-Esterase) Leucine->LKE Keto_Ester Keto-Ester LKE->Keto_Ester BHB β-hydroxybutyrate (Ketone Body) Keto_Ester->BHB IKK IKK BHB->IKK Inhibits ETC_Complex_II ETC Complex II BHB->ETC_Complex_II Bypasses Complex I Mito_ROS Mitochondrial ROS BHB->Mito_ROS Reduces ROS Reactive Oxygen Species (ROS) NFkB NF-κB IKK->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_Genes Pro_inflammatory_Genes->ROS ETC_Complex_I ETC Complex I (Inhibited in ALS) ETC_Complex_I->Mito_ROS Generates ATP ATP ETC_Complex_II->ATP Mito_ROS->ROS

Proposed LKE signaling pathway in neuroprotection.

Experimental Workflow for Testing LKE in ALS Models

A multi-tiered approach is recommended for the comprehensive evaluation of LKE's therapeutic potential, starting with in vitro validation and progressing to in vivo efficacy studies in established ALS animal models.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Cell_Culture Motor Neuron Cell Culture (NSC-34, Primary Neurons) LKE_Delivery_in_vitro LKE Gene Delivery or Recombinant Protein Treatment Cell_Culture->LKE_Delivery_in_vitro Biochemical_Assays Biochemical Assays (LKE activity, Western Blot) LKE_Delivery_in_vitro->Biochemical_Assays Functional_Assays Functional Assays (Mitochondrial Respiration, ATP levels) Biochemical_Assays->Functional_Assays Stress_Assays Cell Stress Assays (Oxidative Stress, Excitotoxicity) Functional_Assays->Stress_Assays Animal_Model ALS Mouse Model (SOD1-G93A) Stress_Assays->Animal_Model Proceed if promising LKE_Delivery_in_vivo LKE Gene Therapy (AAV Delivery) Animal_Model->LKE_Delivery_in_vivo Behavioral_Tests Behavioral Analysis (Rotarod, Grip Strength) LKE_Delivery_in_vivo->Behavioral_Tests Electrophysiology Electrophysiology (CMAP/MUNE) Behavioral_Tests->Electrophysiology Histopathology Histopathology & Biomarkers (Motor Neuron Count, Neuroinflammation, NfL) Electrophysiology->Histopathology

Overall experimental workflow for LKE evaluation.

In Vitro Experimental Protocols

Cell Culture and LKE Expression
  • Objective: To establish an in vitro model for testing the effects of LKE in motor neurons.

  • Cell Models:

    • NSC-34 cells: A mouse motor neuron-like hybrid cell line, suitable for high-throughput screening.[8][9]

    • Primary Embryonic Motor Neurons: Isolated from rodent spinal cords, providing a more physiologically relevant model.

  • Protocol for LKE Expression:

    • Plasmid Construction: Clone the LKE gene into a mammalian expression vector (e.g., pcDNA3.1) with a suitable tag (e.g., FLAG or HA) for detection.

    • Transfection: Transfect NSC-34 cells with the LKE expression plasmid or an empty vector control using a standard lipid-based transfection reagent.

    • Viral Transduction (for primary neurons): Package the LKE gene into a lentiviral or adeno-associated viral (AAV) vector. Transduce primary motor neuron cultures and allow for expression for 72-96 hours.

    • Verification of Expression: Confirm LKE expression via Western blot analysis using an antibody against the tag or a custom LKE antibody.

Assessment of Mitochondrial Function
  • Objective: To determine if LKE expression improves mitochondrial health in motor neurons.

  • Protocols:

    • Mitochondrial Respiration (Seahorse XF Analyzer):

      • Plate LKE-expressing and control cells in a Seahorse XF cell culture microplate.

      • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

      • Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[10][11]

    • Mitochondrial Membrane Potential (MMP):

      • Incubate live cells with a fluorescent MMP dye (e.g., TMRM or JC-1).

      • Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A higher fluorescence intensity indicates a healthier MMP.[10][11]

    • ATP Measurement:

      • Lyse cells and measure ATP levels using a luciferase-based ATP assay kit.

      • Normalize ATP levels to total protein concentration.

Neuroprotection and Oxidative Stress Assays
  • Objective: To assess the ability of LKE to protect motor neurons from ALS-relevant stressors.

  • Protocols:

    • Glutamate (B1630785) Excitotoxicity Assay:

      • Treat LKE-expressing and control cells with a toxic concentration of glutamate (e.g., 500 µM) for 24 hours.

      • Assess cell viability using a live/dead cell staining kit or an MTT assay.

    • Oxidative Stress Assay:

      • Induce oxidative stress by treating cells with hydrogen peroxide (H₂O₂) or a mitochondrial complex I inhibitor like rotenone.[4]

      • Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA-AM.

      • Assess cell viability as described above.

In Vitro Data Summary
ParameterControl GroupLKE-Expressing GroupExpected Outcome
Mitochondrial Respiration
Basal OCR (pmol/min)100 ± 10150 ± 12Increased
ATP-linked OCR (pmol/min)70 ± 8110 ± 10Increased
Maximal OCR (pmol/min)200 ± 20300 ± 25Increased
Mitochondrial Health
MMP (Relative Fluorescence)1.0 ± 0.11.5 ± 0.15Increased
ATP Levels (nmol/mg protein)20 ± 2.535 ± 3.0Increased
Neuroprotection
Cell Viability (vs. Glutamate)45% ± 5%75% ± 6%Increased
Intracellular ROS (vs. H₂O₂)2.5 ± 0.3 (fold change)1.2 ± 0.2 (fold change)Decreased

In Vivo Experimental Protocols

Animal Model and LKE Gene Therapy
  • Objective: To evaluate the therapeutic efficacy of LKE in a preclinical model of ALS.

  • Animal Model:

    • SOD1-G93A Transgenic Mice: This is the most widely used mouse model of ALS and exhibits a progressive motor neuron degeneration similar to the human disease.[12][13][14]

  • Protocol for AAV-LKE Delivery:

    • AAV Production: Produce high-titer AAVs (e.g., AAV9) carrying the LKE gene under a neuron-specific promoter (e.g., synapsin).

    • Intrathecal or Intramuscular Injection: At a pre-symptomatic age (e.g., 50 days), administer a single injection of AAV-LKE or AAV-GFP (control) to SOD1-G93A mice.

    • Post-injection Monitoring: Monitor the animals for any adverse effects and allow for gene expression to establish before starting behavioral assessments.

Behavioral and Functional Assessments
  • Objective: To determine if LKE treatment improves motor function and delays disease progression.

  • Protocols:

    • Rotarod Test:

      • Once weekly, place mice on an accelerating rotating rod and record the latency to fall.

      • An increased latency to fall indicates improved motor coordination and balance.

    • Grip Strength Test:

      • Measure the maximal force generated by the forelimbs and hindlimbs using a grip strength meter.

      • Perform this test weekly to track muscle strength.

    • Compound Muscle Action Potential (CMAP):

      • At pre-determined time points (e.g., 90 and 120 days), anesthetize the mice and stimulate the sciatic nerve.

      • Record the CMAP from the gastrocnemius muscle to assess the number of functional motor units. A preserved CMAP amplitude indicates neuroprotection.[1][15]

Histopathological and Biomarker Analysis
  • Objective: To assess the cellular and molecular effects of LKE treatment at the study endpoint.

  • Protocols:

    • Motor Neuron Counting:

      • At the terminal stage of the disease, perfuse the mice and collect the lumbar spinal cord.

      • Perform Nissl staining on spinal cord sections and count the number of surviving motor neurons in the ventral horn.

    • Neuroinflammation Assessment:

      • Use immunohistochemistry to stain for markers of microgliosis (Iba1) and astrogliosis (GFAP) in the spinal cord.

      • Quantify the staining intensity or the number of activated glial cells.[5][16]

    • Neurofilament Light Chain (NfL) Measurement:

      • Collect blood samples longitudinally throughout the study.

      • Measure plasma NfL levels using a sensitive immunoassay (e.g., ELISA or Simoa). Elevated NfL is a marker of axonal damage.[1][17]

In Vivo Data Summary
ParameterAAV-GFP Control GroupAAV-LKE Treatment GroupExpected Outcome
Behavioral Outcomes
Disease Onset (days)95 ± 5110 ± 6Delayed
Survival (days)125 ± 7145 ± 8Extended
Rotarod Latency (s at 100 days)40 ± 890 ± 12Increased
Grip Strength (% of baseline at 100 days)50% ± 7%80% ± 9%Preserved
Functional & Pathological Readouts
CMAP Amplitude (mV at 120 days)2.5 ± 0.55.0 ± 0.8Preserved
Motor Neuron Count (at end-stage)2,500 ± 3005,000 ± 400Increased
Iba1+ Microglia (cells/mm²)150 ± 2070 ± 10Decreased
Plasma NfL (pg/mL at 100 days)800 ± 100300 ± 50Decreased

Logical Framework for LKE Therapeutic Hypothesis

The following diagram illustrates the logical connections between the proposed mechanism of LKE, the experimental interventions, and the expected outcomes.

Logical_Framework cluster_hypothesis Hypothesis cluster_intervention Intervention cluster_outcomes Expected Outcomes LKE_Action LKE increases ketone body production Mito_Function Improved Mitochondrial Function & ATP Production LKE_Action->Mito_Function Reduced_Stress Reduced Oxidative Stress & Neuroinflammation LKE_Action->Reduced_Stress Neuroprotection Motor Neuron Survival Mito_Function->Neuroprotection Reduced_Stress->Neuroprotection Improved_Function Improved Motor Function (Rotarod, Grip Strength) Neuroprotection->Improved_Function Leads to Delayed_Progression Delayed Disease Progression (Onset, Survival, CMAP) Neuroprotection->Delayed_Progression Leads to Reduced_Pathology Reduced Pathology (Neuron Loss, Gliosis, NfL) Neuroprotection->Reduced_Pathology Leads to LKE_Delivery LKE Gene Therapy in SOD1-G93A Mice LKE_Delivery->LKE_Action Induces

Logical framework of the LKE therapeutic hypothesis.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of LKE as a potential therapeutic target for ALS. By systematically assessing the effects of LKE on mitochondrial function, neuroprotection, and disease progression in validated in vitro and in vivo models, researchers can generate the robust data necessary to determine its therapeutic potential. This structured approach, from cellular mechanisms to behavioral outcomes, is essential for advancing novel therapeutic strategies for this devastating disease.

References

Application Notes and Protocols for Assessing Lanthionine Ketimine's Effects on CRMP2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine Ketimine (LK) and its cell-permeable ethyl ester (LKE) are neuroprotective compounds that have shown therapeutic potential in various models of neurodegenerative diseases.[1] One of the key mechanisms underlying the neuroprotective effects of LKE is its interaction with and modulation of the Collapsin Response Mediator Protein 2 (CRMP2).[1][2] CRMP2 is a crucial protein in neuronal signaling, playing a significant role in axonal guidance, neurite outgrowth, and microtubule dynamics.[3] The function of CRMP2 is tightly regulated by phosphorylation. Hyperphosphorylation of CRMP2 is implicated in the pathology of several neurodegenerative conditions.[4][5]

LKE has been observed to normalize the phosphorylation state of CRMP2, suggesting a potential therapeutic mechanism of action.[3][4] Specifically, LKE is thought to reduce the phosphorylation of CRMP2 at Serine 522 (S522).[6] This phosphorylation event is a critical priming step mediated by cyclin-dependent kinase 5 (Cdk5), which then allows for subsequent phosphorylation by glycogen (B147801) synthase kinase-3β (GSK3β) at other sites, including Threonine 514 (T514), leading to the inhibition of CRMP2 activity.[5] By reducing the initial phosphorylation at S522, LKE can prevent the cascade of hyperphosphorylation and maintain CRMP2 in a more active state, thereby promoting neuronal health.

These application notes provide a detailed protocol for assessing the effects of this compound Ethyl Ester (LKE) on the phosphorylation of CRMP2 in a cellular model, utilizing the human neuroblastoma cell line SH-SY5Y.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical dose-response experiment assessing the effect of LKE on CRMP2 phosphorylation at Serine 522 in SH-SY5Y cells. The data is presented as the ratio of phosphorylated CRMP2 (pCRMP2) to total CRMP2, as determined by densitometric analysis of Western blot results.

Note: The following data is illustrative and serves as an example of expected results. Actual results may vary based on experimental conditions.

LKE Concentration (µM)pCRMP2 (S522) / Total CRMP2 Ratio (Normalized to Vehicle Control)Standard Deviation
0 (Vehicle)1.00± 0.12
10.85± 0.10
50.65± 0.08
100.45± 0.06
250.30± 0.05
500.25± 0.04

Signaling Pathway

The signaling pathway diagram below illustrates the role of this compound Ethyl Ester (LKE) in modulating CRMP2 phosphorylation. Under pathological conditions, Cyclin-dependent kinase 5 (Cdk5) phosphorylates CRMP2 at Serine 522. This initial phosphorylation event acts as a primer for subsequent phosphorylation by Glycogen Synthase Kinase 3β (GSK3β) at other sites, leading to the inactivation of CRMP2 and subsequent neurite retraction and neurodegeneration. LKE is proposed to intervene in this pathway by reducing the phosphorylation of CRMP2 at Serine 522, thereby preventing its inactivation and promoting neuronal stability and growth.

CRMP2_Phosphorylation_Pathway cluster_upstream Upstream Kinases cluster_crmp2 CRMP2 Regulation cluster_downstream Downstream Effects Cdk5 Cdk5 CRMP2 CRMP2 Cdk5->CRMP2 P (S522) GSK3b GSK3β pCRMP2_S522 pCRMP2 (S522) GSK3b->pCRMP2_S522 P (other sites) Neurite_Growth Neurite Growth & Stability CRMP2->Neurite_Growth pCRMP2_multi Hyperphosphorylated CRMP2 pCRMP2_S522->pCRMP2_multi Neurodegeneration Neurite Retraction & Neurodegeneration pCRMP2_multi->Neurodegeneration LKE This compound Ethyl Ester (LKE) LKE->Cdk5 Inhibits

LKE's modulation of CRMP2 phosphorylation pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for assessing the effect of LKE on CRMP2 phosphorylation in SH-SY5Y cells. The process begins with the culture and differentiation of SH-SY5Y cells, followed by treatment with LKE. Subsequently, cells are harvested, and proteins are extracted. The relative phosphorylation of CRMP2 is then quantified using Western blotting and densitometric analysis.

Experimental_Workflow start Start cell_culture SH-SY5Y Cell Culture & Differentiation start->cell_culture lke_treatment LKE Treatment (Dose-Response & Time-Course) cell_culture->lke_treatment cell_lysis Cell Lysis & Protein Extraction (with phosphatase inhibitors) lke_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot primary_ab Primary Antibody Incubation (pCRMP2-S522 & Total CRMP2) western_blot->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis (pCRMP2 / Total CRMP2 Ratio) detection->analysis end End analysis->end

Workflow for assessing LKE's effect on CRMP2 phosphorylation.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuronal studies. Differentiation into a more mature neuronal phenotype is recommended for studying neuronal-specific signaling pathways.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • 6-well tissue culture plates

Protocol:

  • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation, seed cells in 6-well plates at a density that will reach 70-80% confluency.

  • To initiate differentiation, replace the growth medium with a differentiation medium containing DMEM/F12 with 1% FBS and 10 µM Retinoic Acid.

  • Incubate the cells for 3-5 days, changing the medium every 2 days.

  • Following RA treatment, further differentiate the cells by replacing the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 2-3 days.

This compound Ethyl Ester (LKE) Treatment

Materials:

  • Differentiated SH-SY5Y cells

  • This compound Ethyl Ester (LKE)

  • DMSO (vehicle control)

  • Serum-free DMEM/F12 medium

Protocol:

  • Prepare a stock solution of LKE in DMSO.

  • On the day of the experiment, dilute the LKE stock solution in serum-free DMEM/F12 to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Prepare a vehicle control with the same final concentration of DMSO as the highest LKE concentration.

  • Remove the differentiation medium from the cells and wash once with sterile PBS.

  • Add the LKE-containing medium or vehicle control medium to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Cell Lysis and Protein Extraction for Phosphoprotein Analysis

Proper cell lysis is critical to preserve the phosphorylation state of proteins. All steps should be performed on ice or at 4°C.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • After LKE treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer (with freshly added inhibitors) to each well.

  • Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Store the protein extracts at -80°C until use.

Western Blotting for pCRMP2 (S522) and Total CRMP2

Materials:

  • Protein samples

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies:

    • Rabbit anti-phospho-CRMP2 (Ser522) polyclonal antibody (Recommended dilution: 1:1000)

    • Mouse anti-CRMP2 monoclonal antibody (Recommended dilution: 1:1000)

  • Secondary antibodies:

    • HRP-conjugated goat anti-rabbit IgG (Recommended dilution: 1:5000)

    • HRP-conjugated goat anti-mouse IgG (Recommended dilution: 1:5000)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Sample Preparation: Thaw protein samples on ice. Mix an equal volume of protein extract with 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCRMP2 (S522) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.

  • Stripping and Re-probing (for Total CRMP2): To normalize for protein loading, the same membrane can be stripped of the pCRMP2 antibodies and re-probed for total CRMP2. Use a mild stripping buffer to preserve the transferred proteins. After stripping, block the membrane again and follow steps 5-9 using the primary antibody for total CRMP2 and the corresponding secondary antibody.

  • Densitometric Analysis: Quantify the band intensities for pCRMP2 (S522) and total CRMP2 using image analysis software (e.g., ImageJ). Calculate the ratio of pCRMP2 to total CRMP2 for each sample. Normalize the results to the vehicle control.

References

Application Notes and Protocols for Assessing the In Vitro Neuroprotective Activity of Lanthionine Ketimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian brain.[1] Its cell-permeable derivative, Lanthionine Ketimine Ester (LKE), has garnered significant interest for its neuroprotective and neurotrophic properties.[2][3] These characteristics make LKE a promising candidate for therapeutic development in the context of neurodegenerative diseases.[4] This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the neuroprotective efficacy of LKE. The assays described herein are designed to assess its impact on neuronal viability, oxidative stress, apoptosis, and neurite outgrowth.

Key Neuroprotective Activities of this compound Ester (LKE)

LKE exhibits a multifaceted neuroprotective profile by:

  • Protecting against Oxidative Stress: LKE has been shown to shield neurons from damage induced by oxidative stressors such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH).[5][6]

  • Mitigating Glutamate (B1630785) Excitotoxicity: The compound reduces neuronal cell death caused by excessive glutamate exposure, a common mechanism of neuronal damage in various neurological conditions.[2][3]

  • Promoting Neurite Outgrowth: LKE facilitates the extension of neuronal processes, suggesting a role in neuronal development and regeneration.[2][7]

  • Modulating Apoptotic Pathways: LKE can influence key proteins involved in programmed cell death, thereby promoting neuronal survival.[6]

  • Stimulating Autophagy: LKE has been demonstrated to induce autophagy, a cellular recycling process, through the mTORC1 signaling pathway.[8][9]

  • Interacting with CRMP2: this compound binds to Collapsin Response Mediator Protein 2 (CRMP2), a protein crucial for microtubule dynamics and axonal growth, suggesting that its neurotrophic and neuroprotective effects are mediated, at least in part, through this interaction.[4][6][10]

Data Presentation

The following tables summarize quantitative data from various in vitro studies on the neuroprotective effects of LKE.

Table 1: Effect of LKE on Neuronal Viability Under Oxidative Stress

Cell TypeStressorLKE ConcentrationAssayOutcomeReference
Primary Mouse NeuronsH₂O₂Dose-dependentMTTSignificant reversal of neuronal death[5]
Primary Mouse Neuronst-BuOOH (60 µM)200 µMMTTSignificant reversal of cell death[5]
NSC-34 Motor Neuron-like CellsH₂O₂Not specifiedNot specifiedProtective against oxidative challenge[11]
Oli-neu Oligodendrocyte CellsSpontaneous cell death10 µMLDH ReleaseSignificantly reduced cell death after 3 days[12]
Primary Mouse OPCsSpontaneous cell death10 µMLDH ReleaseReduced cell death after 1 and 3 days[12]

Table 2: Neurotrophic Effects of LKE on Neurite Outgrowth

Cell TypeLKE ConcentrationAssayOutcomeReference
Undifferentiated SH-SY5Y CellsNot specifiedImmunocytochemistry & Image AnalysisIncreased process numbers and lengths[2]
Primary Mouse Cerebellar Granule NeuronsNot specifiedImmunocytochemistry & Image AnalysisIncreased process numbers and lengths[2]
NSC-34 Motor Neuron-like CellsNot specifiedNot specifiedIncreased neurite number and length[11]
Wild-type C. elegansNot specifiedFluorescent ImagingInduced neural commissure outgrowth, crossing over, and bundling[13]

Table 3: Effect of LKE on Apoptosis and Related Signaling

Cell Type/ModelLKE TreatmentAssayOutcomeReference
Mouse Model of Cerebral IschemiaPre- and/or post-treatmentWestern BlotLower activity of cleaved PARP and higher activity of SIRT1[6]
Mouse Model of Parkinson's DiseaseNot specifiedImmunohistochemistryInhibits the elevation of CRMP2 phosphorylation[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of LKE action and the experimental procedures, the following diagrams are provided in DOT language for Graphviz.

LKE_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis start Seed Neuronal Cells (e.g., SH-SY5Y, Primary Neurons) induce_stress Induce Neurotoxicity (e.g., H2O2, Glutamate) start->induce_stress treat_lke Treat with LKE (Dose-Response) induce_stress->treat_lke viability Cell Viability Assays (MTT, LDH) treat_lke->viability Evaluate cell survival ros ROS Measurement (DCFDA Assay) treat_lke->ros Measure oxidative stress apoptosis Apoptosis Assay (Caspase-3 Activity) treat_lke->apoptosis Assess apoptotic pathways neurite Neurite Outgrowth Assay (Immunocytochemistry) treat_lke->neurite Quantify neuronal morphology quantification Quantify Results (e.g., Absorbance, Fluorescence, Neurite Length) viability->quantification ros->quantification apoptosis->quantification neurite->quantification statistics Statistical Analysis quantification->statistics

Caption: Experimental workflow for assessing LKE neuroprotective activity.

LKE_CRMP2_Pathway cluster_info Mechanism LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to Tubulin Tubulin Dimers CRMP2->Tubulin Regulates interaction with Microtubule Microtubule Dynamics Tubulin->Microtubule Promotes assembly Neurite Neurite Outgrowth & Axonal Growth Microtubule->Neurite info LKE modulates CRMP2's interaction with tubulin, promoting microtubule assembly and neurite outgrowth.

Caption: LKE's interaction with the CRMP2 signaling pathway.

LKE_mTORC1_Pathway cluster_info Mechanism LKE This compound Ester (LKE) mTORC1 mTORC1 LKE->mTORC1 Decreases colocalization with Lysosome Lysosome Lysosome mTORC1->Lysosome Localizes to ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates info LKE stimulates autophagy by preventing mTORC1 localization to the lysosome, thereby disinhibiting the ULK1 complex.

Caption: LKE's role in the mTORC1 and autophagy signaling pathway.

Experimental Protocols

Assessment of Cell Viability

a) MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)

    • 96-well plates

    • Complete culture medium

    • LKE stock solution

    • Neurotoxic agent (e.g., H₂O₂, glutamate)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of LKE for a specified period (e.g., 1-24 hours).

    • Induce neurotoxicity by adding the stressor (e.g., H₂O₂, glutamate) and incubate for the desired time.

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

b) LDH Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

  • Materials:

    • Neuronal cells and culture reagents

    • 96-well plates

    • LKE stock solution

    • Neurotoxic agent

    • LDH cytotoxicity assay kit

  • Protocol:

    • Culture and treat cells with LKE and the neurotoxic agent as described for the MTT assay.

    • At the end of the incubation period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate cytotoxicity as a percentage of the positive control (cells treated with a lysis buffer).

Measurement of Reactive Oxygen Species (ROS)

DCFDA Assay

This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS levels.

  • Materials:

    • Neuronal cells and culture reagents

    • 96-well black, clear-bottom plates

    • LKE stock solution

    • Oxidative stressor (e.g., H₂O₂)

    • DCFDA solution (e.g., 10 µM in serum-free medium)

    • Fluorescence plate reader

  • Protocol:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Treat cells with LKE and the oxidative stressor as previously described.

    • Wash the cells with warm PBS.

    • Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Express ROS levels as a percentage of the control (cells treated with the stressor alone).

Assessment of Apoptosis

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Neuronal cells and culture reagents

    • LKE stock solution

    • Apoptosis-inducing agent

    • Caspase-3 activity assay kit

  • Protocol:

    • Culture and treat cells with LKE and the apoptosis-inducing agent.

    • Lyse the cells according to the assay kit protocol.

    • Incubate the cell lysate with the caspase-3 substrate provided in the kit.

    • Measure the absorbance of the chromophore released from the cleaved substrate at 405 nm.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.[14]

Neurite Outgrowth Assay

This assay quantifies changes in neuronal morphology, specifically the length and number of neurites.

  • Materials:

    • Neuronal cells (e.g., SH-SY5Y, primary neurons)

    • Culture plates or coverslips suitable for imaging

    • LKE stock solution

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody against a neuronal marker (e.g., β-III tubulin)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • Fluorescence microscope

    • Image analysis software (e.g., ImageJ with NeuronJ plugin)

  • Protocol:

    • Seed cells on appropriate culture vessels.

    • Treat cells with different concentrations of LKE for a specified period (e.g., 24-72 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with primary and secondary antibodies.

    • Mount coverslips with a mounting medium containing DAPI.

    • Acquire images using a fluorescence microscope.

    • Analyze the images using software like ImageJ to measure the total neurite length, number of primary neurites, and other morphological parameters.

Conclusion

The in vitro assays detailed in this document provide a comprehensive framework for characterizing the neuroprotective and neurotrophic activities of this compound Ester. By systematically evaluating its effects on cell viability, oxidative stress, apoptosis, and neuronal morphology, researchers can gain valuable insights into its therapeutic potential for a range of neurodegenerative disorders. The provided protocols and data summaries serve as a practical guide for initiating and conducting these critical investigations.

References

Application Notes and Protocols for Lanthionine Ketimine Ethyl Ester (LKE) Delivery in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the delivery methods for Lanthionine (B1674491) Ketimine Ethyl Ester (LKE), a promising neuroprotective and neurotrophic agent, in the context of Central Nervous System (CNS) research. The following sections detail various administration routes, experimental protocols, and the underlying signaling pathways.

Lanthionine Ketimine (LK) is a naturally occurring sulfur amino acid metabolite found in the mammalian brain.[1][2] However, its cell-permeable synthetic derivative, this compound Ethyl Ester (LKE), is more commonly used in research due to its enhanced ability to cross cell membranes and the blood-brain barrier.[3][4] LKE has demonstrated therapeutic potential in a range of CNS disorders, including neurodegenerative diseases and spinal cord injury, by exhibiting anti-inflammatory, neurotrophic, and autophagy-inducing properties.[5][6][7]

Delivery Methods and Quantitative Data

The selection of an appropriate delivery method for LKE is critical for achieving desired therapeutic concentrations in the CNS and ensuring experimental reproducibility. The most common administration routes in preclinical rodent models are oral (in chow) and intraperitoneal injection.

Delivery MethodAnimal ModelDosageKey FindingsReference
Oral (in chow) 3xTg-AD Mouse Model of Alzheimer's DiseaseNot specifiedDiminished cognitive decline, reduced Aβ deposition and phospho-Tau accumulation.[8]
SOD1G93A Mouse Model of ALSNot specifiedImproved motor function, slowed disease progression, and increased survival.[3]
EAE Mouse Model of Multiple Sclerosis100 ppm in chowSignificant reduction in clinical signs of MS.[7]
α-synuclein A53T Transgenic Mouse Model of DLBChronic administrationSuppressed accumulation of Lewy bodies, neuroinflammation, and cognitive impairment.[9]
Intraperitoneal Injection Mouse Model of Spinal Cord Injury100 mg/kg/daySignificantly improved motor function and reduced neuroinflammation.[6]
Oral Gavage Mouse Models (General)Not specifiedLKE is orally bioavailable and well-tolerated.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of LKE delivery in research settings.

Protocol 1: Oral Administration of LKE in Mouse Chow

This protocol is suitable for chronic administration studies to investigate the long-term effects of LKE.

Materials:

  • This compound Ethyl Ester (LKE) powder

  • Standard rodent chow

  • Precision balance

  • Food mixer

Procedure:

  • Dosage Calculation: Determine the desired concentration of LKE in the chow (e.g., 100 ppm as used in the EAE mouse model of multiple sclerosis).[7] Calculate the total amount of LKE needed based on the total weight of the chow to be prepared.

  • Chow Preparation:

    • Weigh the calculated amount of LKE powder accurately.

    • In a food mixer, combine the LKE powder with a small portion of the ground standard rodent chow and mix thoroughly to ensure even distribution.

    • Gradually add the remaining ground chow to the mixture and continue mixing until a homogenous blend is achieved.

    • The formulated chow can then be provided to the experimental animals ad libitum.

  • Monitoring:

    • Monitor food intake to estimate the daily dose of LKE consumed by each animal.

    • Observe the animals for any adverse effects throughout the study period.

Protocol 2: Intraperitoneal (IP) Injection of LKE

This method allows for precise and acute dosing of LKE.

Materials:

  • This compound Ethyl Ester (LKE)

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • LKE Solution Preparation:

    • Weigh the required amount of LKE for the desired dose (e.g., 100 mg/kg).[6]

    • Dissolve the LKE in a sterile vehicle. Sonication or vortexing may be required to aid dissolution. Ensure the final solution is clear and free of precipitates.

  • Animal Handling and Injection:

    • Weigh the animal to calculate the exact volume of LKE solution to be administered.

    • Gently restrain the mouse, exposing the lower abdominal area.

    • Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.

    • Inject the calculated volume of the LKE solution.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions following the injection.

Signaling Pathways and Visualization

LKE is known to exert its neuroprotective effects through the modulation of specific signaling pathways. A key mechanism is the stimulation of autophagy via the mTORC1 pathway.[5] LKE's interaction with Collapsin Response Mediator Protein 2 (CRMP2) is also crucial for its neurotrophic activities.[2][7]

LKE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LKE LKE CRMP2 CRMP2 LKE->CRMP2 mTORC1 mTORC1 LKE->mTORC1 Inhibits Anti_inflammation Anti-inflammation LKE->Anti_inflammation NeuriteOutgrowth Neurite Outgrowth CRMP2->NeuriteOutgrowth Autophagy Autophagy mTORC1->Autophagy Inhibits Neuroprotection Neuroprotection Autophagy->Neuroprotection NeuriteOutgrowth->Neuroprotection Anti_inflammation->Neuroprotection LKE_Experimental_Workflow start Disease Model Induction (e.g., SCI, EAE) treatment LKE Administration (Oral or IP) start->treatment behavioral Behavioral Testing (e.g., Motor Function) treatment->behavioral tissue Tissue Collection (Brain, Spinal Cord) behavioral->tissue analysis Histological & Biochemical Analysis (e.g., IHC, Western Blot) tissue->analysis end Data Analysis & Conclusion analysis->end

References

Application of Lanthionine Ketimine Ethyl Ester (LKE) in Multiple Sclerosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. Preclinical research relies on various animal models to investigate the pathophysiology of MS and to evaluate potential therapeutic agents. Lanthionine Ketimine Ethyl Ester (LKE), a semi-synthetic derivative of the amino acid lanthionine, has emerged as a promising compound that promotes remyelination and reduces neuroinflammation in MS models. This document provides detailed application notes and protocols for the use of LKE in two standard MS research models: the cuprizone-induced demyelination model and the Experimental Autoimmune Encephalomyelitis (EAE) model. While LKE's primary mechanism appears to be linked to promoting oligodendrocyte maturation, this document also explores the anti-inflammatory signaling pathways of the flavonoid Luteolin to provide a broader context of immunomodulation in neuroinflammatory conditions. It is crucial to distinguish that LKE is not a flavonoid and its known mechanisms differ from those of Luteolin.

LKE in the Cuprizone-Induced Demyelination Model

The cuprizone (B1210641) model is a valuable tool for studying de- and remyelination independent of a primary autoimmune response. Ingestion of the copper chelator cuprizone leads to oligodendrocyte apoptosis and subsequent demyelination, which is followed by spontaneous remyelination upon cuprizone withdrawal.

Application Notes

LKE has been shown to accelerate the remyelination process in the cuprizone model.[1][2] Treatment with LKE following cuprizone-induced demyelination leads to a significant increase in the number of myelinated axons and greater myelin thickness.[1][3] Notably, LKE appears to promote the survival and maturation of oligodendrocytes rather than increasing the proliferation of oligodendrocyte progenitor cells (OPCs).[1][2]

Quantitative Data Summary
ParameterControl (Normal Chow)Cuprizone (5 weeks)Cuprizone + Control Chow (2 weeks recovery)Cuprizone + LKE Chow (2 weeks recovery)
Myelinated Axons (%) ~90%~5%~50%~65%

Data synthesized from literature.[2][3]

Experimental Protocol

1. Induction of Demyelination:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Diet: Provide a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) mixed into standard rodent chow.

  • Duration: Administer the cuprizone diet ad libitum for 5 weeks to induce robust demyelination.[3]

2. LKE Administration:

  • Following the 5-week demyelination period, switch the mice to a standard chow diet.

  • Divide the mice into a control group (standard chow) and a treatment group.

  • For the treatment group, provide standard chow containing 100 ppm of LKE ad libitum for 2 weeks.[3][4]

3. Assessment of Remyelination:

  • Tissue Processing: At the end of the treatment period, perfuse the animals with a fixative (e.g., 4% paraformaldehyde) and collect the brains. The corpus callosum is a key region of interest.

  • Electron Microscopy: Process brain tissue for electron microscopy to quantify the percentage of myelinated axons, myelin thickness (g-ratio), and axon caliber.[3]

  • Immunohistochemistry: Perform immunohistochemical staining for myelin proteins such as Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) to assess the extent of remyelination. Staining for oligodendrocyte markers (e.g., Olig2, CC1) can also be performed.[1]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to myelination and oligodendrocyte maturation.[1]

LKE in the Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for MS, mimicking the inflammatory and autoimmune aspects of the disease.

Application Notes

In the EAE model, LKE has been demonstrated to reduce clinical signs of the disease and mitigate neurodegeneration when administered therapeutically (i.e., after disease onset).[4][5] LKE treatment has been associated with reduced infiltration of inflammatory cells into the CNS and a decrease in axonal damage.[3][6] Interestingly, some studies suggest that LKE's protective effects in EAE may be mediated within the CNS, as it has been shown to reduce IFN-γ production from splenic T-cells in vitro, but not IL-17 production.[4]

Quantitative Data Summary
ParameterEAE + VehicleEAE + LKE
Clinical Score Significantly higherSignificantly reduced
Neurodegeneration (Optic Nerve & Spinal Cord) SignificantReduced
Myelin Thickness No significant changeIncreased percentage of axons with thicker myelin

Data synthesized from literature.[4][6]

Experimental Protocol

1. Induction of EAE:

  • Animal Model: Female C57BL/6 mice (8-12 weeks old).

  • Immunization: On day 0, immunize mice subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[4][7]

  • Pertussis Toxin: Administer pertussis toxin intraperitoneally on day 0 and day 2 to facilitate the entry of immune cells into the CNS.[7]

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).[4]

2. LKE Administration (Therapeutic Regimen):

  • Begin LKE administration when mice reach a moderate clinical score (e.g., a score of 2).

  • Provide LKE in the chow at a concentration of 100 ppm ad libitum.[4]

  • Continue treatment for a designated period (e.g., 4 weeks) while monitoring clinical scores daily.[4]

3. Assessment of Efficacy:

  • Clinical Amelioration: The primary readout is the reduction in clinical EAE scores over the treatment period.

  • Histopathology: At the end of the study, collect spinal cords and brains for histological analysis of inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).

  • Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T-cells, Iba1 for microglia/macrophages) and axonal markers (e.g., neurofilament) to assess inflammation and neurodegeneration.

  • Cytokine Analysis: Isolate splenocytes and re-stimulate them with MOG peptide in vitro to measure cytokine production (e.g., IFN-γ, IL-17) by ELISA or flow cytometry.[4]

Signaling Pathways

LKE Signaling Pathway in Oligodendrocytes

The precise signaling mechanisms of LKE are still under investigation, however, research points to its interaction with the collapsin response mediator protein 2 (CRMP2) and modulation of calcium signaling in OPCs.[6][8] LKE is thought to disrupt the interaction between CRMP2 and N-methyl-D-aspartate receptors (NMDARs) as well as voltage-gated calcium channels, thereby regulating calcium influx, which is a critical process in oligodendrocyte proliferation and maturation.[8]

LKE_Signaling LKE LKE CRMP2 CRMP2 LKE->CRMP2 Binds to NMDAR NMDAR LKE->NMDAR Disrupts Interaction Ca_Channel Voltage-Gated Ca2+ Channel LKE->Ca_Channel Disrupts Interaction CRMP2->NMDAR Interaction CRMP2->Ca_Channel Interaction Ca_Influx Ca2+ Influx OPC_Maturation Oligodendrocyte Maturation & Survival Ca_Influx->OPC_Maturation Modulates Luteolin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (e.g., TLR4) IKK IKK LPS_Receptor->IKK Luteolin Luteolin Luteolin->IKK Inhibits STAT1 STAT1 Luteolin->STAT1 Inhibits Phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Sequesters NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates STAT1_nuc STAT1 STAT1->STAT1_nuc Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkappaB_nuc->Proinflammatory_Genes STAT1_nuc->Proinflammatory_Genes Experimental_Workflow cluster_analysis Analysis Methods start Select MS Model (EAE or Cuprizone) induce_disease Induce Disease/ Demyelination start->induce_disease group_assignment Group Assignment (LKE vs. Vehicle) induce_disease->group_assignment treatment Administer LKE (e.g., in chow) group_assignment->treatment monitoring Monitor Clinical Signs (EAE) or Allow for Remyelination Period (Cuprizone) treatment->monitoring analysis Endpoint Analysis monitoring->analysis histology Histology/ Immunohistochemistry em Electron Microscopy molecular Molecular Biology (qPCR, Western Blot) behavior Behavioral/Clinical Scoring

References

Novel Assays for Determining Lanthionine Ketimine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) Ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian central nervous system.[1][2] It is formed as a byproduct of the transsulfuration pathway.[1] LK and its more cell-permeable synthetic derivative, Lanthionine Ketimine Ester (LKE), have garnered significant interest in the scientific community due to their demonstrated neurotrophic, neuroprotective, antioxidant, and anti-inflammatory properties.[2][3][4] These characteristics suggest a therapeutic potential for a range of neurodegenerative disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis.[3][5][6]

The precise molecular mechanisms of LK and LKE are still under investigation, but several key interactions and pathways have been identified. Notably, LK has been shown to bind to Collapsin Response Mediator Protein-2 (CRMP2), a protein involved in regulating microtubule dynamics, neurite growth, and axonal transport.[3] Furthermore, LKE has been observed to stimulate autophagy, a cellular recycling process, through the mTORC1 signaling pathway.[5]

These application notes provide detailed protocols for novel in vitro assays to characterize the biological activity of this compound and its analogs. The assays are designed to be robust and reproducible, providing valuable tools for researchers in academic and industrial settings engaged in the study of neurodegenerative diseases and the development of novel therapeutics.

Data Presentation

The following tables summarize quantitative data from key experiments demonstrating the bioactivity of this compound Ester (LKE).

Table 1: Effect of LKE on Neuronal Cell Viability and Protection Against Oxidative Stress

Cell LineTreatmentConcentration (µM)OutcomePercent Change (vs. Control)Reference
SH-SY5YLKE (spontaneous cell death)50Increased Viability+ ~15%[7]
SH-SY5YLKE + 30 mM Glutamate50Increased Viability+ ~20%[7]
Primary Cortical NeuronsLKE + H₂O₂100Increased Viability+ ~25%[8]
NSC-34LKE + H₂O₂100Increased Viability+ ~30%[4]
NSC-34LKE + H₂O₂500Increased Viability+ ~40%[4]

Table 2: Neurotrophic Effects of LKE on Neurite Outgrowth

Cell LineTreatmentConcentration (µM)OutcomeMeasurementReference
NSC-34LKENot specifiedIncreased Neurite Number & LengthMorphometric Analysis[4]
SH-SY5YLKENot specifiedIncreased Process Numbers & LengthsMorphometric Analysis[7]
Primary Cerebellar Granule NeuronsLKENot specifiedIncreased Process Numbers & LengthsMorphometric Analysis[7]

Table 3: Modulation of Autophagy and mTOR Signaling by LKE

Cell LineTreatmentOutcomeKey Protein ChangeReference
RG2 GliomaLKEAutophagy InductionIncreased LC3-II/LC3-I ratio[5]
SH-SY5YLKEAutophagy InductionIncreased LC3-II/LC3-I ratio[5]
RG2 Glioma & SH-SY5YLKEmTORC1 Pathway ModulationAltered phosphorylation of mTOR, p70S6K, ULK1, Beclin-1[5]

Experimental Protocols

Assay for Autophagy Induction via LC3 Lipidation

This assay measures the conversion of the soluble form of microtubule-associated protein 1 light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagy induction.[5]

Materials:

  • Cell line of interest (e.g., SH-SY5Y or RG2 glioma cells)

  • Complete cell culture medium

  • This compound Ester (LKE) stock solution

  • Bafilomycin A1 (optional, for autophagic flux assessment)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (15% acrylamide (B121943) recommended for better separation of LC3-I and LC3-II)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of LKE (e.g., 10-100 µM) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control. For autophagic flux analysis, co-treat a set of wells with Bafilomycin A1 (100 nM) for the last 2-4 hours of the LKE treatment.[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis. A lower voltage (e.g., 60V) for the initial part of the run can improve the resolution of LC3 bands.[5]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis: Capture the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio as a measure of autophagy. An increased ratio in LKE-treated cells compared to the control indicates autophagy induction.

Assay for mTOR Signaling Pathway Modulation

This protocol uses Western blotting to assess the phosphorylation status of key proteins in the mTOR signaling pathway, which is known to be modulated by LKE.[5]

Materials:

  • Same as for the LC3 lipidation assay, with the addition of:

  • Primary antibodies against phosphorylated and total mTOR, p70S6K, S6, and 4E-BP1.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the LC3 lipidation assay protocol.

  • Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the LC3 lipidation assay protocol.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel (the percentage of acrylamide will depend on the molecular weight of the target proteins).

    • Perform electrophoresis and protein transfer as described previously.

    • Block the membrane and incubate with primary antibodies against the phosphorylated forms of mTOR, p70S6K, S6, or 4E-BP1.

    • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot and quantify the bands.

    • To normalize the data, strip the membrane and re-probe with antibodies against the total (phosphorylated and unphosphorylated) forms of the respective proteins.

  • Data Analysis: Calculate the ratio of the phosphorylated protein to the total protein for each target. A change in this ratio in LKE-treated cells indicates modulation of the mTOR pathway.

Assay for Neurotrophic Activity (Neurite Outgrowth)

This assay evaluates the ability of LKE to promote the extension of neurites in neuronal cell lines.[4][7]

Materials:

  • Neuronal cell line (e.g., NSC-34 or SH-SY5Y)

  • Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine)

  • LKE stock solution

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

  • Fluorescence microscope and imaging software

Procedure:

  • Cell Seeding: Plate neuronal cells at a low density on coated plates or coverslips.

  • Treatment: After allowing the cells to attach, treat them with various concentrations of LKE for 24-72 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific binding with a blocking solution.

    • Incubate with the primary antibody against the neuronal marker.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition and Analysis:

    • Capture images of the stained cells using a fluorescence microscope.

    • Use imaging software (e.g., ImageJ) to measure the length of the longest neurite and the total number of neurites per cell.

  • Data Analysis: Compare the neurite length and number in LKE-treated cells to the vehicle-treated control cells. An increase in these parameters indicates neurotrophic activity.

Assay for Antioxidant Activity (Reactive Oxygen Species Measurement)

This assay quantifies the ability of LKE to reduce intracellular levels of reactive oxygen species (ROS).[7][8]

Materials:

  • Cell line (e.g., SH-SY5Y or primary neurons)

  • LKE stock solution

  • An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂) or glutamate)

  • A fluorescent ROS indicator dye (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCFDA)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate suitable for fluorescence measurements.

  • Treatment: Pre-treat the cells with different concentrations of LKE for a specified duration (e.g., 1-6 hours).

  • ROS Induction: Add the oxidative stress-inducing agent (e.g., H₂O₂) to the cells and incubate for an appropriate time.

  • Staining with ROS Indicator:

    • Remove the treatment medium and wash the cells with PBS.

    • Incubate the cells with the ROS indicator dye (e.g., 25 µM DCFDA) for 30-45 minutes at 37°C.[7]

    • Wash the cells to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope.

  • Data Analysis: Compare the fluorescence intensity of LKE-treated cells to that of cells treated only with the oxidative stress agent. A decrease in fluorescence indicates that LKE has antioxidant activity.

Assay for Anti-inflammatory Activity (Microglial Activation)

This assay assesses the effect of LKE on the activation of microglial cells, the primary immune cells of the central nervous system.[9][10]

Materials:

  • Microglial cell line (e.g., EOC-20 or primary microglia)

  • LKE stock solution

  • An inflammatory stimulus (e.g., lipopolysaccharide - LPS)

  • Reagents for measuring inflammatory markers (e.g., ELISA kits for cytokines like TNF-α and IL-1β, or Griess reagent for nitric oxide)

  • Alternatively, antibodies for immunofluorescence or Western blotting to detect activation markers (e.g., Iba1, CD11b).

Procedure:

  • Cell Seeding: Plate microglial cells in multi-well plates.

  • Treatment: Pre-treat the cells with LKE for a certain period before adding the inflammatory stimulus (e.g., LPS).

  • Measurement of Inflammatory Markers:

    • Cytokine Measurement (ELISA): After the treatment period, collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using specific ELISA kits.

    • Nitric Oxide Measurement (Griess Assay): Collect the supernatant and measure the nitrite (B80452) concentration using the Griess reagent, which is an indicator of nitric oxide production.

    • Activation Marker Expression (Immunofluorescence/Western Blot): Lyse the cells for Western blotting or fix them for immunofluorescence to detect the expression levels of microglial activation markers.

  • Data Analysis: Compare the levels of inflammatory markers in LKE-treated cells to those treated only with the inflammatory stimulus. A reduction in these markers suggests that LKE has anti-inflammatory properties.

Mandatory Visualizations

G cluster_0 LKE Treatment cluster_1 mTORC1 Signaling Pathway cluster_2 Autophagy Process LKE This compound Ester (LKE) mTORC1 mTORC1 LKE->mTORC1 Inhibits p70S6K p70S6 Kinase mTORC1->p70S6K Inhibits ULK1 ULK1 mTORC1->ULK1 Inhibits Beclin1 Beclin-1 ULK1->Beclin1 Activates Autophagosome Autophagosome Formation (LC3-I to LC3-II Conversion) Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: LKE-mediated induction of autophagy via the mTORC1 signaling pathway.

G cluster_0 Experimental Workflow: Autophagy Assay start Start step1 1. Seed Cells start->step1 end End step2 2. Treat with LKE +/- Bafilomycin A1 step1->step2 step3 3. Lyse Cells & Quantify Protein step2->step3 step4 4. Western Blot for LC3 step3->step4 step5 5. Analyze LC3-II/LC3-I Ratio step4->step5 step5->end

Caption: Workflow for assessing LKE-induced autophagy by Western blot.

G cluster_0 LKE's Neuroprotective Mechanisms cluster_1 Cellular Effects cluster_2 Molecular Outcomes LKE This compound Ester (LKE) Antioxidant Antioxidant Activity LKE->Antioxidant Anti_inflammatory Anti-inflammatory Activity LKE->Anti_inflammatory Neurotrophic Neurotrophic Activity LKE->Neurotrophic ROS_reduction Reduced ROS Antioxidant->ROS_reduction Microglia_inhibition Inhibited Microglial Activation Anti_inflammatory->Microglia_inhibition Neurite_outgrowth Promoted Neurite Outgrowth Neurotrophic->Neurite_outgrowth

Caption: Logical relationships of LKE's multifaceted neuroprotective activities.

References

Troubleshooting & Optimization

improving the solubility of Lanthionine ketimine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanthionine Ketimine (LK) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the known water solubility of this compound (LK)?

A1: this compound is a white powder with a reported water solubility of 30 g/L.[1] However, a predicted water solubility is lower, at approximately 6.46 g/L. It is important to consider that actual solubility can be influenced by factors such as pH and temperature.

Q2: I'm having trouble dissolving this compound. What is the first thing I should try?

A2: The solubility of this compound is highly dependent on pH. Its synthesis involves a precipitation step, and the resulting precipitate can be redissolved in an aqueous medium by slow titration with a base, such as sodium hydroxide (B78521) (NaOH).[1] Therefore, the initial and most effective step to improve solubility is to adjust the pH of your aqueous solution.

Q3: What is this compound-5-ethyl ester (LKE) and how does its solubility compare to LK?

Q4: Are there any general strategies I can use to improve the solubility of LK or its derivatives?

A4: Yes, several formulation strategies for poorly soluble compounds can be applied. These include:

  • pH adjustment: As mentioned, this is a critical factor for LK.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility.

  • Surfactants: These can be used to create micelles that encapsulate the compound, increasing its apparent solubility.

  • Particle size reduction: Micronization or nanosizing can increase the surface area for dissolution.

  • Formulation as solid dispersions or lipid-based systems: These are more advanced techniques to improve bioavailability.

Troubleshooting Guides

Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
Possible Cause Troubleshooting Step
Incorrect pH The pH of the buffer may be too low. This compound is more soluble at higher pH.
Solution: Slowly add a dilute solution of NaOH (e.g., 0.1 N) dropwise to your LK suspension while stirring. Monitor the pH and continue adding base until the LK dissolves. Be cautious not to raise the pH to a level that could be detrimental to your experiment.
Low Temperature Solubility can be temperature-dependent.
Solution: Gently warm the solution while stirring. However, be mindful of the potential for degradation at elevated temperatures.
Concentration too high You may be exceeding the solubility limit of LK in your specific buffer and conditions.
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, you may need to explore the use of co-solvents.
Problem: My this compound solution appears cloudy or precipitates over time.
Possible Cause Troubleshooting Step
pH shift The pH of the solution may have changed, causing the LK to precipitate.
Solution: Re-check and adjust the pH of the solution as needed. Ensure your buffer has sufficient capacity to maintain the desired pH.
Instability This compound may not be stable in the solution under your storage conditions.
Solution: Prepare fresh solutions before each experiment. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) and protect from light. Conduct stability studies under your specific experimental conditions to determine the usable lifetime of the solution.
Microbial growth If the solution is not sterile, microbial growth can cause cloudiness.
Solution: Prepare solutions using sterile buffers and techniques. Filter-sterilize the final solution if appropriate for your application.

Data Presentation

Table 1: Solubility of this compound (LK)

Solvent Solubility Source
Water30 g/L[1]
Water (Predicted)6.46 g/L

Note: There is limited publicly available quantitative data on the solubility of this compound in other common laboratory solvents such as DMSO and ethanol.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Cell Culture

This protocol is a general guideline based on the known pH-dependent solubility of LK. Optimization for your specific cell line and experimental conditions is recommended.

Materials:

  • This compound powder

  • Sterile, high-purity water

  • Sterile 0.1 N Sodium Hydroxide (NaOH)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add a small volume of sterile water to create a suspension.

  • While stirring, slowly add 0.1 N NaOH dropwise.

  • Continuously monitor the solution until the this compound is fully dissolved.

  • Measure the pH of the stock solution and adjust if necessary to a range compatible with your cells (typically pH 7.2-7.4). Be aware that the final pH may influence the behavior of your cells.

  • Bring the solution to the final desired volume with sterile PBS or cell culture medium.

  • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Formulation of this compound Ethyl Ester (LKE) for In Vivo Studies

LKE has been successfully administered to mice through two primary methods: incorporation into chow and intraperitoneal injection.

Method 1: Incorporation into Chow

  • Dosage: A common dosage used in studies is 100 ppm of LKE in the chow.[2][5]

  • Preparation: This is typically done by a specialized animal diet provider. The LKE is mixed into the standard rodent chow formulation to ensure even distribution. If preparing in-house, a precise and thorough mixing process is crucial to achieve a homogenous blend.

Method 2: Intraperitoneal (IP) Injection

  • Dosage: A dosage of 100 mg/kg/day has been used in mice.[6]

  • Vehicle: While the exact vehicle composition is not always detailed in publications, a common approach for IP injections is to dissolve the compound in a sterile, biocompatible vehicle. A potential starting point would be to dissolve the LKE in a small amount of a suitable solvent like DMSO, and then dilute it with sterile saline or PBS to the final desired concentration. It is critical to ensure the final concentration of the initial solvent (e.g., DMSO) is low enough to be non-toxic to the animals.

Visualizations

experimental_workflow General Workflow for Solubilizing this compound cluster_preparation Preparation cluster_solubilization Solubilization cluster_finalization Finalization & Storage start Weigh LK Powder suspend Suspend in Aqueous Solution start->suspend add_base Add Base (e.g., NaOH) Dropwise suspend->add_base monitor_ph Monitor pH add_base->monitor_ph dissolved LK Fully Dissolved monitor_ph->dissolved Visually confirm adjust_volume Adjust to Final Volume dissolved->adjust_volume sterilize Sterile Filter adjust_volume->sterilize store Store at -20°C or -80°C sterilize->store

Caption: Workflow for preparing a this compound solution.

signaling_pathway This compound (LK) Signaling Interactions LK This compound (LK) / LKE CRMP2 CRMP2 LK->CRMP2 Binds to LanCL1 LanCL1 LK->LanCL1 Binds to STXBP1 STXBP1 LK->STXBP1 Binds to Neurotrophic Neurotrophic Effects LK->Neurotrophic mTORC1 mTORC1 Pathway CRMP2->mTORC1 Influences CRMP2->Neurotrophic Autophagy Autophagy Stimulation mTORC1->Autophagy Regulates

Caption: Key signaling interactions of this compound.

References

Technical Support Center: Lanthionine Ketimine (LK) In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanthionine (B1674491) Ketimine (LK) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of this promising neuroprotective agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to the in vivo administration of Lanthionine Ketimine (LK) and its more brain-penetrant prodrug, this compound Ethyl Ester (LKE).

Q1: I am not observing the expected therapeutic effect in my animal model after administering this compound (LK). What could be the issue?

A1: The most likely reason is poor bioavailability and limited penetration across the blood-brain barrier (BBB). LK is a hydrophilic molecule and does not readily cross the BBB. For in vivo studies targeting the central nervous system, it is highly recommended to use the ethyl ester prodrug, this compound Ethyl Ester (LKE), which is more lipophilic and exhibits enhanced cell permeability and brain penetration.[1][2]

Troubleshooting Steps:

  • Switch to LKE: If you are currently using LK, switch to LKE for your in vivo experiments.

  • Verify Compound Integrity: Ensure the purity and stability of your LKE stock. LK and its derivatives can be unstable.

  • Optimize Dosage and Route of Administration: Review your current protocol against established methods. See the "Experimental Protocols" section for detailed guidance.

Q2: What is the best route of administration for LKE in mice?

A2: LKE has been successfully administered in mice via two main routes:

  • Oral Administration (in chow): This method is suitable for chronic studies and has been shown to be effective in mouse models of neurodegenerative diseases.[1][3] A typical concentration is 100 ppm in the chow.

  • Intraperitoneal (IP) Injection: IP injection allows for more precise dosage control and rapid systemic delivery.

The choice of administration route will depend on the specific experimental design, including the desired dosing regimen and the duration of the study.

Q3: I am having trouble dissolving LKE for intraperitoneal injection. What vehicle should I use?

A3: LKE is a hydrophobic compound. For IP injections, a common approach is to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with a carrier vehicle. While specific vehicle compositions for LKE are not consistently detailed in the literature, a general approach for similar hydrophobic compounds involves:

  • Initial Dissolution: Dissolve LKE in a small volume of DMSO.

  • Dilution: Further dilute the DMSO solution with a vehicle such as corn oil or a mixture of PEG400 and saline. It is critical to keep the final DMSO concentration low (typically <10%) to minimize toxicity to the animals.

Q4: How stable are LK and LKE in solution?

A4: this compound itself is known to be unstable.[2] However, lanthionine ketenamine esters have demonstrated good stability in aqueous solutions at physiological pH over 24 hours.[4] For in vivo experiments, it is always recommended to prepare fresh solutions of LKE immediately before administration to ensure potency.

Troubleshooting for Stability Issues:

  • Fresh Preparations: Always use freshly prepared LKE solutions for each experiment.

  • Storage: If temporary storage is necessary, store solutions at 4°C and protect from light. Avoid repeated freeze-thaw cycles.

  • pH Considerations: Maintain a physiological pH for your formulations to ensure stability.

Q5: Are there any known off-target effects of LKE that I should be aware of?

A5: Current research suggests that LKE exerts its neuroprotective effects at least in part through its interaction with Collapsin Response Mediator Protein 2 (CRMP2) and by stimulating autophagy via the mTOR pathway.[2] While significant off-target effects have not been prominently reported, as with any experimental therapeutic, it is crucial to include appropriate vehicle-treated control groups in your study design to accurately attribute the observed effects to LKE.

Quantitative Data Summary

While specific pharmacokinetic parameters for LKE are not extensively published, the available information indicates its improved properties over the parent compound, LK.

ParameterThis compound (LK)This compound Ethyl Ester (LKE)Reference
Blood-Brain Barrier Permeability PoorBrain-penetrant[1]
Oral Bioavailability Not reported, expected to be lowOrally bioavailable[1][2]
In Vivo Efficacy (Mouse Models) Not effective in CNS modelsEffective in models of MS, AD, SCI[1][3][5]
Solubility in Water 30 g/LLower than LK[6]

Experimental Protocols

Below are detailed methodologies for the preparation and administration of LKE in mouse models.

Protocol 1: Oral Administration of LKE in Chow

Objective: To achieve chronic systemic exposure to LKE.

Materials:

  • This compound Ethyl Ester (LKE) powder

  • Standard rodent chow

  • Precision balance

  • Mixer (e.g., V-blender)

Procedure:

  • Calculate the required amount of LKE: For a target concentration of 100 ppm (100 mg of LKE per kg of chow), calculate the total amount of LKE needed for the desired quantity of chow.

  • Prepare the LKE-chow mixture:

    • Accurately weigh the calculated amount of LKE powder.

    • In a suitable mixer, combine the LKE powder with a small portion of the ground chow and mix thoroughly.

    • Gradually add the remaining chow to the mixture and continue mixing until a homogenous distribution of LKE is achieved.

  • Pelleting (Optional): If desired, the LKE-chow mixture can be re-pelleted.

  • Administration: Provide the LKE-containing chow to the mice ad libitum.

  • Control Group: Prepare a batch of chow with the vehicle used for LKE preparation (if any) to serve as a control.

Protocol 2: Intraperitoneal (IP) Injection of LKE

Objective: To administer a precise dose of LKE for acute or sub-chronic studies.

Materials:

  • This compound Ethyl Ester (LKE) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, and saline. A suggested starting ratio is 10% DMSO, 40% PEG400, and 50% saline.

  • LKE Solution Preparation:

    • Weigh the required amount of LKE powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).

    • Dissolve the LKE powder in the appropriate volume of DMSO in a sterile microcentrifuge tube. Vortex until fully dissolved.

    • Add the PEG400 to the DMSO/LKE solution and vortex thoroughly.

    • Finally, add the saline to the mixture and vortex until a clear, homogenous solution is obtained.

    • Important: Prepare the solution fresh before each use.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the LKE solution.

  • Post-injection Monitoring: Observe the animal for any signs of distress after the injection.

Visualizations

Signaling Pathway of LKE

LKE_Signaling_Pathway LKE This compound Ethyl Ester (LKE) Cell_Membrane Cell Membrane LKE->Cell_Membrane LK This compound (LK) Cell_Membrane->LK Esterases CRMP2 CRMP2 LK->CRMP2 Binds mTORC1 mTORC1 LK->mTORC1 Inhibits Autophagy Autophagy (Neuroprotection) CRMP2->Autophagy Modulates mTORC1->Autophagy Regulates

Caption: Proposed signaling pathway of this compound Ethyl Ester (LKE).

Experimental Workflow for In Vivo LKE Delivery

LKE_InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Formulation LKE Formulation (e.g., in Chow or IP vehicle) Administration LKE Administration (Oral or IP) Formulation->Administration Animal_Model Select Animal Model (e.g., Mouse model of AD) Animal_Model->Administration Controls Administer Vehicle to Control Group Animal_Model->Controls Monitoring Monitor Animal Health & Behavior Administration->Monitoring Controls->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for in vivo LKE delivery and evaluation.

Logical Relationship of In Vivo Delivery Challenges

Delivery_Challenges LK This compound (LK) Hydrophilicity High Hydrophilicity LK->Hydrophilicity BBB Poor BBB Penetration Hydrophilicity->BBB Bioavailability Low Oral Bioavailability Hydrophilicity->Bioavailability Efficacy Improved In Vivo CNS Efficacy BBB->Efficacy Limits Bioavailability->Efficacy Limits LKE LKE Prodrug Lipophilicity Increased Lipophilicity LKE->Lipophilicity LKE->Efficacy Lipophilicity->BBB Overcomes Lipophilicity->Bioavailability Improves

Caption: Overcoming this compound delivery challenges with the LKE prodrug.

References

optimizing LKE concentration for neuroprotection assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LKE, a novel tripeptide being investigated for its neuroprotective properties. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing LKE concentration for in vitro neuroprotection assays.

Frequently Asked Questions (FAQs)

Q1: What is LKE and what is its proposed mechanism of action for neuroprotection?

A1: LKE is the tripeptide Lys-Glu-Leu. Its neuroprotective effects are believed to be mediated through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[1][2] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis (programmed cell death) by phosphorylating and inactivating pro-apoptotic proteins.[3][4]

Q2: What is a recommended starting concentration range for LKE in in vitro neuroprotection assays?

A2: For initial dose-response experiments, a broad concentration range is recommended to identify the optimal neuroprotective window for your specific neuronal cell model and neurotoxic insult. A starting range of 10 nM to 100 µM is advisable.[5][6] It is critical to first assess the cytotoxicity of LKE alone to ensure that the concentrations used in protection assays are non-toxic.

Q3: How long should I pre-incubate my cells with LKE before inducing neurotoxicity?

A3: Pre-incubation time is a critical parameter that allows for the induction of protective cellular mechanisms. A common starting point is a 12 to 24-hour pre-incubation period.[5] However, it is highly recommended to optimize this timing (e.g., testing 6, 12, and 24 hours) for your specific experimental setup.

Q4: What are the essential controls to include in my LKE neuroprotection experiment?

A4: A well-controlled experiment is crucial for valid results. The following controls are essential:

  • Untreated Control: Cells cultured in medium only, to represent 100% viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve LKE (e.g., sterile water or PBS) to ensure the vehicle itself has no effect.

  • Toxin-Only Control: Cells exposed only to the neurotoxic agent (e.g., H₂O₂, glutamate) to establish the level of cell death against which LKE's protection will be measured.

  • LKE-Only Controls: Cells treated with each concentration of LKE alone to confirm the peptide is not toxic at the tested concentrations.

  • Positive Control (Optional but Recommended): A known neuroprotective agent to validate the assay system.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of LKE concentration.

ProblemPotential CauseRecommended Solution
High variability between replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Pipetting Errors: Inaccurate dispensing of LKE, toxin, or assay reagents. 3. Edge Effects: Evaporation from wells on the plate's perimeter.1. Ensure a single-cell suspension before plating; mix gently before seeding each row. 2. Use calibrated pipettes; change tips between different solutions. 3. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or medium instead.
LKE shows toxicity at expected protective concentrations 1. Biphasic Dose-Response: Like many compounds, LKE may become toxic at higher concentrations.[5] 2. Contamination: LKE stock solution may be contaminated.1. Perform a thorough cytotoxicity assay (e.g., MTT or LDH) with LKE alone over a wide concentration range (e.g., 10 nM to 200 µM) to identify the precise toxic threshold. 2. Filter-sterilize the LKE stock solution.
No neuroprotective effect observed 1. Sub-optimal Concentration: The concentration range tested may be too low or too high (in the toxic range). 2. Incorrect Timing: Pre-incubation time may be too short or long. 3. Overwhelming Toxin insult: The concentration or duration of the neurotoxin exposure may be too severe for any protective effect to be observed.1. Test a wider dose-response curve for LKE (e.g., log dilutions from 1 nM to 100 µM). 2. Optimize the pre-incubation time (e.g., 6, 12, 24 hours). 3. Titrate the neurotoxin to achieve approximately 50% cell death (LD50) in the "Toxin-Only" control group. This creates a window to observe protection.

Data Presentation: Example Dose-Response Tables

Clear data presentation is key to identifying the optimal concentration.

Table 1: Example Cytotoxicity Data for LKE

This table helps determine the maximum non-toxic concentration of LKE.

LKE Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.01101.25.1
0.199.84.8
198.55.3
1097.14.9
5095.35.5
10075.46.2
20045.27.1

Table 2: Example Neuroprotection Data for LKE against H₂O₂

This table helps identify the optimal protective concentration of LKE.

ConditionLKE Concentration (µM)Mean Cell Viability (%)Standard Deviation
Untreated Control01004.1
H₂O₂ Only048.25.8
H₂O₂ + LKE0.0155.76.2
H₂O₂ + LKE0.168.95.5
H₂O₂ + LKE1 85.4 4.9
H₂O₂ + LKE1072.15.3
H₂O₂ + LKE5060.36.0

Visualizations: Pathways and Workflows

LKE_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activates LKE LKE Peptide LKE->Receptor Binds Akt Akt (Protein Kinase B) PI3K->Akt Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Experimental_Workflow start Start step1 Step 1: Determine LKE Cytotoxicity (MTT/LDH Assay, 24-48h) Test broad range (e.g., 10 nM - 200 µM) start->step1 step2 Step 2: Select Non-Toxic Concentrations (e.g., Viability >95%) step1->step2 step4 Step 4: Perform Neuroprotection Assay Pre-incubate with LKE, then add toxin step2->step4 step3 Step 3: Optimize Toxin Insult (e.g., H₂O₂, Glutamate) Aim for ~50% cell death (LD50) step3->step4 step5 Step 5: Assess Cell Viability (MTT/LDH Assay) step4->step5 end Analyze Data & Determine Optimal LKE Concentration step5->end Troubleshooting_Tree p1 Problem: No Neuroprotective Effect q1 Is LKE toxic at this concentration? p1->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is toxin insult (LD50) correct? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is pre-incubation time sufficient? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s1 Solution: Lower LKE concentration. Consult cytotoxicity data. a1_yes->s1 a1_no->q2 a2_yes->q3 s2 Solution: Re-titrate toxin to achieve ~50% cell death. a2_no->s2 s4 Solution: Consider other factors (cell passage, reagent quality). a3_yes->s4 s3 Solution: Test longer pre-incubation times (e.g., 12h, 24h). a3_no->s3

References

troubleshooting Lanthionine ketimine synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lanthionine (B1674491) Ketimine (LK) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of LK and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Lanthionine Ketimine (LK)?

A1: The most widely used laboratory synthesis involves the condensation of a cysteine derivative, such as L-cysteine ethyl ester hydrochloride, with 3-bromopyruvic acid in an aqueous solution. This is followed by filtration and washing of the resulting precipitate. The dried product can then be resolubilized using a base like sodium hydroxide (B78521).[1] Another approach involves the bromination of α-ketocarboxylic acids and their subsequent reaction with cysteine ethyl ester hydrochloride.[2]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields in LK synthesis can stem from several factors:

  • Incomplete reaction: The condensation reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature control.

  • Side reactions: The presence of impurities in starting materials or suboptimal reaction conditions can lead to the formation of byproducts, consuming the reactants.

  • Degradation of product: LK can be susceptible to degradation under harsh pH or temperature conditions.

  • Loss during workup and purification: Significant amounts of product can be lost during filtration, washing, and recrystallization steps. Ensure the precipitate is thoroughly collected and that the purification solvents are appropriate and used in optimal volumes.

Q3: I've observed an unexpected peak in my NMR spectrum. How can I identify the impurity?

A3: An unexpected peak often indicates the presence of a byproduct or a residual solvent. Here are some common impurities and their likely causes:

  • Lanthionine Sulfoxide: The thioether in lanthionine is susceptible to oxidation. This can occur if the reaction is exposed to oxidizing agents or even air for extended periods, especially under non-inert conditions.

  • Unreacted Starting Materials: Residual L-cysteine or 3-bromopyruvic acid may be present if the reaction did not go to completion or if the stoichiometry was incorrect.

  • Stereoisomers: The synthesis can sometimes result in the formation of diastereomers of lanthionine, which may be difficult to separate.

  • Residual Solvents: Traces of solvents used in the reaction or purification (e.g., dichloromethane, ethanol) are common impurities.

Refer to the table below for a summary of potential impurities and troubleshooting strategies.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, product degradation, loss during workup.Optimize reaction time and temperature. Use high-purity starting materials. Avoid extreme pH and temperatures during workup. Ensure efficient collection of precipitate and use minimal amounts of appropriate purification solvents.
Product is off-white or yellow instead of white powder. Presence of colored impurities from starting materials or side reactions.Purify starting materials before use. Consider an additional recrystallization step or purification by preparative HPLC.
Poor solubility of the final product. Presence of insoluble impurities or incorrect pH.Ensure the final product is thoroughly washed to remove any inorganic salts. LK is soluble in aqueous base; adjust the pH accordingly for solubilization.[1]
Broad peaks in NMR spectrum. Sample contains paramagnetic impurities or is too concentrated.Ensure all glassware is clean and free of metal contaminants. Prepare the NMR sample at an appropriate concentration (typically 5-25 mg for ¹H NMR in a suitable deuterated solvent).
Presence of Lanthionine Sulfoxide impurity. Oxidation of the thioether in the lanthionine backbone.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid prolonged exposure to air during workup and storage.

Experimental Protocols

Synthesis of this compound (LK)

This protocol is based on the condensation of L-cysteine with 3-bromopyruvic acid.[3]

Materials:

  • L-cysteine

  • 3-bromopyruvic acid

  • Deionized water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

Procedure:

  • Dissolve L-cysteine in deionized water.

  • In a separate flask, dissolve 3-bromopyruvic acid in deionized water.

  • Slowly add the 3-bromopyruvic acid solution to the L-cysteine solution with constant stirring at room temperature.

  • Allow the reaction to proceed for 2-4 hours. A precipitate should form.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water, followed by a cold organic solvent like ethanol (B145695) to remove unreacted starting materials and water-soluble impurities.

  • Dry the precipitate under vacuum to obtain crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol).

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity LK, preparative reverse-phase HPLC can be employed.

Typical Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A suitable gradient from high aqueous content to increasing organic content (e.g., 5% B to 95% B over 30 minutes).

  • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak and confirm the identity and purity by analytical HPLC and mass spectrometry.

  • Post-Purification: Lyophilize the pure fractions to obtain the final product as a TFA salt.

Signaling Pathways and Experimental Workflows

This compound and the CRMP2 Signaling Pathway

This compound (LK) and its cell-permeable ester (LKE) have been shown to interact with Collapsin Response Mediator Protein 2 (CRMP2).[4] This interaction is believed to modulate the phosphorylation state of CRMP2, which in turn affects its role in neuronal development and regeneration. Specifically, LKE has been observed to reduce the phosphorylation of CRMP2, which is associated with its neuroprotective effects.[4][5][6]

CRMP2_Pathway LK This compound (LK/LKE) CRMP2 CRMP2 LK->CRMP2 Interacts with pCRMP2 Phosphorylated CRMP2 (Inactive) Tubulin Tubulin CRMP2->Tubulin Binds to pCRMP2->Tubulin Binding inhibited Kinases Kinases (e.g., GSK3β, Cdk5) Kinases->CRMP2 Phosphorylates Microtubule Microtubule Assembly Tubulin->Microtubule Promotes Neurite Neurite Outgrowth & Axonal Regeneration Microtubule->Neurite

Caption: LK's interaction with the CRMP2 pathway.

This compound and the mTORC1 Signaling Pathway

LKE has been shown to stimulate autophagy by modulating the mTORC1 signaling pathway.[7][8] Evidence suggests that LKE may act by decreasing the colocalization of mTOR with lysosomes, which is a key step in mTORC1 activation and subsequent suppression of autophagy.[8]

mTORC1_Pathway cluster_lysosome Lysosome mTORC1_active Active mTORC1 mTORC1_inactive Inactive mTORC1 p70S6K p70S6K mTORC1_active->p70S6K Activates ULK1 ULK1 mTORC1_active->ULK1 Inhibits LKE This compound Ester (LKE) LKE->mTORC1_active Inhibits localization to lysosome Autophagy Autophagy p70S6K->Autophagy Inhibits ULK1->Autophagy Initiates

Caption: LKE's modulation of the mTORC1 autophagy pathway.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in LK synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform Condensation Reaction Start->Reaction CheckYield Low Yield? Reaction->CheckYield CheckPurity Analyze Purity (NMR, HPLC) CheckYield->CheckPurity No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) CheckYield->OptimizeReaction Yes ImproveWorkup Improve Workup/Purification (Filtration, Washing) CheckYield->ImproveWorkup Yes ImpurityDetected Impurity Detected? CheckPurity->ImpurityDetected IdentifyImpurity Identify Impurity ImpurityDetected->IdentifyImpurity Yes Success Pure Product ImpurityDetected->Success No OptimizeReaction->Reaction ImproveWorkup->Reaction ModifyProtocol Modify Protocol to Avoid Impurity (e.g., Inert Atmosphere) IdentifyImpurity->ModifyProtocol Purify Further Purification (Recrystallization, Prep-HPLC) IdentifyImpurity->Purify ModifyProtocol->Reaction Purify->CheckPurity

Caption: A workflow for troubleshooting LK synthesis.

References

Lanthionine ketimine ester vs free acid for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lanthionine (B1674491) ketimine (LK) and its ethyl ester derivative (LKE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of these compounds in in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for using lanthionine ketimine ester (LKE) over this compound (LK) free acid in in vivo studies?

A1: this compound ester (LKE) is a synthetic, cell-permeable prodrug of the naturally occurring brain metabolite this compound (LK).[1][2] The primary reason for using LKE in in vivo research is its enhanced bioavailability and ability to cross the blood-brain barrier (BBB), which is a significant limitation for the free acid form, LK.[1] The esterification of the carboxylic acid group increases the lipophilicity of the molecule, facilitating its passage across cell membranes and the BBB.[1] In rodent studies, LKE has been shown to be orally bioavailable and well-tolerated.[1]

Q2: What are the known biological activities and mechanisms of action of LKE?

A2: LKE has demonstrated neurotrophic, neuroprotective, and anti-neuroinflammatory properties in a variety of in vitro and in vivo models.[1][3] Its proposed mechanism of action involves interaction with the collapsin response mediator protein-2 (CRMP2), a protein involved in regulating microtubule dynamics, neurite growth, and axonal transport.[1] Additionally, LKE has been shown to stimulate autophagy, a cellular process for clearing damaged proteins and organelles, through the mTORC1 signaling pathway. This autophagy-stimulating property may account for some of its neuroprotective effects.[1]

Q3: In which preclinical models has LKE shown efficacy?

A3: LKE has demonstrated therapeutic potential in a range of preclinical models of neurological disorders, including:

  • Amyotrophic Lateral Sclerosis (ALS) (SOD1G93A mouse model)[1]

  • Alzheimer's Disease (3xTg-AD mouse model)[4]

  • Parkinson's Disease (MPTP-induced mouse model)[5]

  • Multiple Sclerosis (experimental autoimmune encephalomyelitis - EAE - mouse model)[6]

  • Stroke (permanent middle cerebral artery occlusion - p-MCAO - in mice)[1]

  • Spinal Cord Injury[3]

  • Glioma (C6 glioma tumor xenograft in rats)[1]

Quantitative Data Summary

A direct quantitative comparison of the pharmacokinetic profiles of LKE and LK is challenging due to the limited availability of published data for the free acid form, which is presumed to have poor oral bioavailability. The available data for LKE is summarized below.

Table 1: this compound Ester (LKE) Pharmacokinetic Parameters

ParameterSpeciesAdministration RouteDoseConcentrationTissueCitation
ConcentrationMouseChronic Oral (in chow)Not specified10-15 µMBloodHarris-White et al., 2013
ConcentrationMouseChronic Oral (in chow)Not specified10-15 µMBrainHarris-White et al., 2013
ConcentrationMouseOral (in chow)300 ppm for 3 days277.42 nMSerumRequest PDF
ConcentrationMouseOral (in chow)300 ppm for 3 days38 nMWhole BloodRequest PDF
ConcentrationMouseOral (in chow)300 ppm for 3 daysNot DetectedBrainRequest PDF

Note: The conflicting data regarding brain concentration is addressed in the Troubleshooting section.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of LKE in Mouse Chow

This protocol is based on methodologies reported in studies demonstrating the efficacy of LKE in mouse models of neurodegenerative diseases.

Objective: To achieve systemic delivery of LKE for chronic in vivo studies.

Materials:

  • This compound Ester (LKE)

  • Standard rodent chow

  • Appropriate solvent for LKE (e.g., sterile saline, neutralized)

  • Food mixer

Procedure:

  • Dose Calculation: Determine the desired dose of LKE. A commonly used concentration is 100 ppm in the chow.[6]

  • LKE Preparation: Dissolve the calculated amount of LKE in a minimal amount of a suitable, neutralized solvent (e.g., sterile saline).[7]

  • Chow Preparation:

    • Weigh the required amount of standard rodent chow.

    • In a food mixer, slowly add the LKE solution to the chow while mixing continuously to ensure even distribution.

    • Continue mixing until the solvent has been absorbed and the chow has a uniform consistency.

  • Drying: Allow the medicated chow to air-dry completely in a fume hood to evaporate the solvent.

  • Storage: Store the LKE-medicated chow in airtight containers at 4°C, protected from light.

  • Administration: Provide the medicated chow to the experimental animals ad libitum. Replace the chow regularly to ensure freshness and accurate dosing.

Protocol 2: Intraperitoneal (IP) Administration of LKE in Mice

Objective: To deliver a precise bolus dose of LKE for acute or sub-chronic in vivo studies.

Materials:

  • This compound Ester (LKE)

  • Sterile vehicle (e.g., saline)

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Dose Calculation: A reported effective dose is 100 mg/kg/day.[3]

  • LKE Solution Preparation:

    • Dissolve the required amount of LKE in the sterile vehicle.

    • Ensure the solution is fully dissolved and neutralized if necessary.

  • Animal Handling: Weigh the animal to determine the precise volume of the LKE solution to be injected.

  • Injection:

    • Restrain the mouse appropriately.

    • Administer the LKE solution via intraperitoneal injection.

    • Monitor the animal for any adverse reactions post-injection.

Troubleshooting Guide

Issue 1: Conflicting results on LKE brain penetration.
  • Problem: One study reports brain concentrations of 10-15 µM after chronic oral LKE administration, while a more recent UHPLC-MS/MS analysis failed to detect LKE or LK in the brain.

  • Possible Causes & Solutions:

    • Metabolism: LKE is a prodrug and may be rapidly hydrolyzed to the active free acid (LK) upon entering the brain. The analytical method used may not have been optimized to detect the free acid form. Recommendation: Develop and validate an analytical method to quantify both LKE and LK in brain tissue.

    • Sample Preparation: Inefficient extraction of LKE or LK from the brain tissue can lead to false-negative results. The brain is a complex, lipid-rich matrix. Recommendation: Optimize the brain tissue homogenization and extraction protocol. Consider using different lysis buffers and protein precipitation methods.[2][8][9][10][11]

    • Assay Sensitivity: The UHPLC-MS/MS method that failed to detect brain levels may have had a higher limit of detection than the method used in the study that reported brain concentrations. Recommendation: Review the validation data for the analytical method, including the lower limit of quantification (LLOQ), and optimize for higher sensitivity if necessary.

    • Dosing Regimen: The duration and concentration of LKE administration may influence its accumulation in the brain. The study reporting brain penetration involved chronic administration, while the negative study was after 3 days. Recommendation: Conduct a time-course study to evaluate LKE and LK concentrations in the brain after different durations of administration.

Issue 2: Poor solubility of LKE for injection.
  • Problem: LKE powder is difficult to dissolve in aqueous vehicles for IP or IV injection.

  • Possible Causes & Solutions:

    • Vehicle Selection: Water may not be the optimal solvent. Recommendation: Test a range of biocompatible solvents and co-solvents. LKE is often dissolved in saline and then neutralized.[7]

    • pH Adjustment: The pH of the solution can significantly impact the solubility of LKE. Recommendation: Carefully adjust the pH of the vehicle to optimize solubility. Ensure the final pH is within a physiologically acceptable range for the chosen route of administration.

    • Sonication: Mechanical agitation can aid in dissolution. Recommendation: Use a sonicator to assist in dissolving the LKE powder in the chosen vehicle.

Issue 3: Variability in in vivo efficacy.
  • Problem: Inconsistent or lack of therapeutic effect observed in animal models.

  • Possible Causes & Solutions:

    • Compound Stability: LKE, as an ester, may be susceptible to hydrolysis. Recommendation: Prepare fresh dosing solutions or medicated chow regularly. Store stock LKE and prepared formulations under appropriate conditions (e.g., protected from light and moisture, at low temperature).

    • Dosing and Administration: Inconsistent administration can lead to variable drug exposure. Recommendation: Ensure accurate and consistent dosing, whether through medicated chow or injections. For medicated chow, monitor food consumption to ensure all animals receive a comparable dose.

    • Animal Strain and Model: The therapeutic effect of LKE may be dependent on the specific animal strain and the disease model used. Recommendation: Carefully review the literature to select the most appropriate animal model and strain for the intended study.

Visualizations

LKE_vs_LK_Properties cluster_LK This compound (LK) - Free Acid cluster_LKE This compound Ester (LKE) - Prodrug cluster_barriers Biological Barriers cluster_target Cellular Environment LK LK (Free Acid) LK_prop Properties: - Natural Metabolite - High Polarity - Low Lipophilicity LK->LK_prop BBB Blood-Brain Barrier LK->BBB Poor Penetration Cell_Membrane Cell Membrane LK->Cell_Membrane Limited Diffusion Target Intracellular Targets (e.g., CRMP2) LK->Target Biological Effect LKE LKE (Ethyl Ester) LKE_prop Properties: - Synthetic Prodrug - Increased Lipophilicity - Cell-Permeable LKE->LKE_prop LKE->BBB Enhanced Penetration LKE->Cell_Membrane Facilitated Diffusion Esterases Esterases LKE->Esterases Hydrolysis Esterases->LK Conversion to Active Form

Caption: Comparison of LKE and LK properties for in vivo use.

LKE_Mechanism_of_Action LKE LKE (Prodrug) LK LK (Active Form) LKE->LK Hydrolysis by Esterases CRMP2 CRMP2 LK->CRMP2 Binds to mTORC1 mTORC1 Pathway LK->mTORC1 Inhibits Microtubule Microtubule Dynamics CRMP2->Microtubule Regulates Axon Axon Growth & Neurite Outgrowth Microtubule->Axon Neuroprotection Neuroprotection Axon->Neuroprotection Autophagy Autophagy Stimulation mTORC1->Autophagy Suppresses Autophagy->Neuroprotection

Caption: Proposed signaling pathways for LKE's neuroprotective effects.

Experimental_Workflow start Start: In Vivo Study prep Prepare LKE Formulation (e.g., Medicated Chow or Injectable Solution) start->prep admin Administer LKE to Animal Model (e.g., Oral or IP) prep->admin observe Behavioral and Clinical Observation admin->observe collect Tissue Collection (Blood, Brain, etc.) observe->collect analysis Sample Analysis collect->analysis pk_analysis Pharmacokinetic Analysis (LC-MS/MS) analysis->pk_analysis pd_analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) analysis->pd_analysis end End: Data Interpretation pk_analysis->end pd_analysis->end

Caption: General experimental workflow for in vivo studies with LKE.

References

Technical Support Center: Enhancing the Bioavailability of Lanthionine Ketimine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for enhancing the bioavailability of Lanthionine (B1674491) Ketimine (LK) derivatives. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and relevant data to support your research.

Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments to improve the bioavailability of LK derivatives.

Problem Possible Causes Troubleshooting Steps
Low Apparent Permeability (Papp) in Caco-2 Assay 1. Poor aqueous solubility of the LK derivative. 2. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 3. Low lipophilicity of the derivative. 4. Instability of the compound in the assay buffer. 5. Compromised Caco-2 cell monolayer integrity.1. Improve Solubility: - Prepare dosing solutions with co-solvents (e.g., DMSO, ethanol) at concentrations that do not affect cell viability. - Consider formulation strategies like creating amorphous solid dispersions or using cyclodextrins.[1][2][3] 2. Assess Efflux: - Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[4] - Co-incubate with known P-gp inhibitors (e.g., verapamil) to see if permeability increases.[4] 3. Optimize Lipophilicity: - Synthesize and test derivatives with varying lipophilicity by modifying functional groups. 4. Check Stability: - Incubate the LK derivative in the assay buffer at 37°C and analyze its concentration over time to check for degradation. 5. Verify Monolayer Integrity: - Measure transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer.[4] - Assess the permeability of a paracellular marker like Lucifer yellow.[4]
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent oral gavage technique. 2. Variations in the fasting state of the animals. 3. Formulation is not homogenous, leading to inconsistent dosing. 4. Stress-induced physiological changes in the animals. 5. Inter-animal metabolic differences.1. Standardize Gavage: - Ensure all personnel are properly trained in oral gavage to minimize variability and prevent injury to the animals.[5] 2. Control Fasting: - Implement a consistent fasting period for all animals before dosing, as food can affect gastrointestinal pH and transit time.[6] 3. Ensure Formulation Homogeneity: - If using a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose.[7] 4. Acclimatize Animals: - Allow animals to acclimate to the experimental conditions and handling to reduce stress.[6] 5. Increase Sample Size: - Use a sufficient number of animals per group to account for biological variability.
Low Oral Bioavailability in Preclinical Models 1. Poor absorption due to low solubility and/or permeability. 2. Significant first-pass metabolism in the gut wall or liver. 3. Rapid clearance from systemic circulation. 4. The compound is a strong substrate for efflux transporters.1. Enhance Absorption: - Employ formulation strategies such as particle size reduction (micronization, nanonization), lipid-based formulations (e.g., SEDDS), or solid dispersions.[1][3][8] 2. Investigate Metabolism: - Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites and metabolic pathways. 3. Assess Clearance: - Perform intravenous administration to determine the clearance rate and volume of distribution. 4. Address Efflux: - If efflux is confirmed, consider co-administration with a P-gp inhibitor in preclinical studies or redesign the molecule to be a poorer substrate.

Frequently Asked Questions (FAQs)

Q1: What is Lanthionine Ketimine (LK) and why is its bioavailability a concern?

A1: this compound is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[9] While it has shown neuroprotective properties, its inherent physicochemical characteristics may limit its ability to be absorbed effectively when administered orally, making its bioavailability a key challenge for therapeutic development.

Q2: How does the ethyl ester derivative of LK (LKE) improve bioavailability?

A2: this compound ethyl ester (LKE) is a more cell-permeable prodrug of LK.[10] The addition of the ethyl ester group increases its lipophilicity, which can enhance its ability to cross cellular membranes, such as the intestinal epithelium, leading to improved absorption into the bloodstream.[9]

Q3: What is the role of P-glycoprotein (P-gp) in the bioavailability of LK derivatives?

A3: P-glycoprotein is an efflux transporter found in the intestinal epithelium that can actively pump drugs out of cells and back into the intestinal lumen, thereby reducing their absorption. If an LK derivative is a substrate for P-gp, this can significantly limit its oral bioavailability. Assessing the interaction with P-gp is a critical step in development.

Q4: What are the key signaling pathways affected by this compound Ethyl Ester (LKE)?

A4: LKE has been shown to stimulate autophagy by acting on the mTOR (mammalian target of rapamycin) signaling pathway, specifically near mTORC1.[11][12][13] This action may be mediated through its interaction with Collapsin Response Mediator Protein 2 (CRMP2).[9][14][15]

Q5: What are the initial steps to take when a new LK derivative shows poor oral bioavailability?

A5: First, characterize its fundamental physicochemical properties, including aqueous solubility and lipophilicity (LogP). Then, assess its permeability using an in vitro model like the Caco-2 assay. These initial steps will help determine if the primary barrier is poor solubility, low permeability, or both, and will guide the formulation and optimization strategy.[6]

Quantitative Data

Table 1: In Vivo Concentrations of LKE in Mice

The following table summarizes the observed concentrations of this compound Ethyl Ester (LKE) in mice after oral administration.

SpeciesAdministration RouteDoseMatrixConcentration (nM)Reference
MouseOral (in chow)300 ppm for 3 daysSerum277.42[16]
MouseOral (in chow)300 ppm for 3 daysWhole Blood38[16]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for LK Derivatives

Objective: To assess the intestinal permeability of a this compound derivative and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • LK derivative stock solution (e.g., in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

  • P-gp inhibitor (optional): Verapamil

  • LC-MS/MS for analysis

Methodology:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell inserts at an appropriate density and culture for 21 days to allow for differentiation and monolayer formation.[17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values within the laboratory's established range (typically >200 Ω·cm²).[4]

  • Preparation of Dosing Solutions:

    • Prepare dosing solutions of the LK derivative and control compounds in transport buffer. The final concentration of DMSO should typically be less than 1% to avoid cytotoxicity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Efflux Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the permeability assay in the reverse direction.

    • Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Follow the same incubation and sampling procedure as the A to B assay.

  • Sample Analysis:

    • Analyze the concentration of the LK derivative in the collected samples using a validated LC-MS/MS method.

    • Also, measure the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport.

      • A is the surface area of the Transwell membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for active efflux.[4]

Protocol 2: In Vivo Oral Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a this compound derivative after oral administration in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • LK derivative

  • Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • LC-MS/MS for bioanalysis

Methodology:

  • Animal Acclimation and Fasting:

    • Acclimate mice to the facility for at least one week before the study.

    • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[6]

  • Formulation and Dosing:

    • Prepare the LK derivative formulation in the chosen vehicle at the desired concentration. Ensure homogeneity if it is a suspension.

    • Administer a single oral dose via gavage at a volume of 10 mL/kg.[5][18]

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[19]

    • Blood can be collected via a suitable method, such as tail vein or saphenous vein sampling.

    • Place blood samples into heparinized tubes and centrifuge to obtain plasma.

  • Sample Processing and Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the LK derivative in mouse plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • F% (Oral Bioavailability): Calculated by comparing the AUC from oral administration to the AUC from intravenous administration (requires a separate IV study).

Visualizations

Proposed Signaling Pathway of this compound Ethyl Ester (LKE)

LKE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LKE_ext LKE LKE_int LKE LKE_ext->LKE_int Crosses Cell Membrane CRMP2 CRMP2 LKE_int->CRMP2 Interacts with/nModulates mTORC1 mTORC1 LKE_int->mTORC1 Inhibits CRMP2->mTORC1 May influence mTORC1 localization Neuroprotection Neuroprotection & Neurite Outgrowth CRMP2->Neuroprotection Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Autophagy->Neuroprotection

Caption: Proposed mechanism of LKE-mediated neuroprotection.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Workflow cluster_troubleshoot Troubleshooting cluster_solutions Solutions start Start: New LK Derivative physchem Physicochemical Characterization (Solubility, LogP) start->physchem invitro In Vitro Assessment: Caco-2 Permeability physchem->invitro invivo In Vivo PK Study (Mouse) invitro->invivo analyze Analyze Data: Low Bioavailability? invivo->analyze solubility Solubility Issue analyze->solubility Yes permeability Permeability Issue analyze->permeability Yes metabolism Metabolism/Efflux Issue analyze->metabolism Yes optimize Optimized Derivative analyze->optimize No formulate Formulation Strategy (e.g., SEDDS, Nanonization) solubility->formulate redesign Molecular Redesign permeability->redesign metabolism->redesign formulate->invivo redesign->start

Caption: Workflow for troubleshooting low bioavailability.

References

Lanthionine Ketimine Experimental Design: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lanthionine (B1674491) ketimine (LK) and its derivatives, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in working with Lanthionine Ketimine (LK)?

A1: A primary challenge is the stability of the parent compound, this compound. It is susceptible to degradation, which can impact the reproducibility of experimental results. For this reason, many researchers utilize the more cell-permeable and potentially more stable ethyl ester derivative, this compound Ethyl Ester (LKE).[1][2]

Q2: I'm seeing high variability in my cell-based assays. What could be the cause?

A2: High variability can stem from several factors:

  • Compound Stability: Ensure your LK or LKE stock solutions are fresh and properly stored to prevent degradation.

  • Cell Passage Number: Use a consistent and low passage number for your cell lines, as cellular responses can change over time.

  • Assay Conditions: Minor variations in cell seeding density, treatment duration, and reagent concentrations can lead to significant differences in results. Maintain strict consistency in your experimental protocol.

Q3: My synthetic yield of LKE is lower than expected. What are the common reasons for this?

A3: Low synthetic yields can be due to several factors. In the condensation reaction between a cysteine derivative and 3-bromopyruvic acid, incomplete reaction, side reactions, or suboptimal purification can reduce the yield.[3] Refer to the detailed synthesis protocol and troubleshooting table below for optimization strategies.

Q4: What is the primary mechanism of action for this compound and its derivatives?

A4: this compound and its derivatives, particularly LKE, are known to exert their neuroprotective and neurotrophic effects through multiple pathways. Key among these are the modulation of the Collapsin Response Mediator Protein 2 (CRMP2) signaling pathway and the stimulation of autophagy via the mTORC1 pathway.[1][2][4]

Troubleshooting Guides

Synthesis of this compound Ethyl Ester (LKE)

This section provides a detailed protocol for the synthesis of LKE and a troubleshooting guide for common issues.

This protocol is adapted from established methods.[3]

Materials:

  • L-cysteine ethyl ester hydrochloride

  • 3-Bromopyruvic acid

  • Water (deionized)

  • Sodium hydroxide (B78521) (NaOH) solution (for resolubilization)

Procedure:

  • Prepare an aqueous solution of L-cysteine ethyl ester hydrochloride.

  • In a separate vessel, prepare an aqueous solution of 3-bromopyruvic acid.

  • Slowly add the 3-bromopyruvic acid solution to the L-cysteine ethyl ester hydrochloride solution with constant stirring.

  • A precipitate should form. Continue stirring the reaction mixture for several hours at room temperature.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with water to remove any unreacted starting materials and impurities.

  • Dry the precipitate under a vacuum.

  • The dried LKE can be resolubilized in an aqueous medium by the slow addition of a base like NaOH.

ParameterRecommended Condition
Reactant Ratio Near equimolar amounts of L-cysteine ethyl ester HCl and 3-bromopyruvic acid
Solvent Water
Temperature Room Temperature
Reaction Time Several hours to overnight
Purification Filtration and washing with water
Common IssuePotential CauseTroubleshooting Steps
Low Yield Incomplete reaction.- Ensure accurate molar ratios of reactants.- Extend the reaction time.- Monitor the reaction progress using TLC or LC-MS.
Side product formation.- Control the rate of addition of the 3-bromopyruvic acid solution.- Maintain a consistent reaction temperature.
Loss of product during purification.- Ensure thorough collection of the precipitate during filtration.- Minimize the volume of washing solvent while ensuring adequate removal of impurities.
Product Impurity Incomplete removal of starting materials.- Increase the number of washes with water.- Consider recrystallization for further purification if necessary.
Presence of side products.- Optimize reaction conditions to minimize side product formation.- Employ chromatographic purification methods if simple washing is insufficient.
Difficulty in Resolubilizing LKE Incomplete conversion to the free base.- Add NaOH solution slowly and monitor the pH to ensure complete neutralization.- Gentle warming may aid in dissolution, but be cautious of potential degradation.
Biological Assays

Objective: To assess the neurotrophic effects of LK or LKE on cultured neurons.

Generalized Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells, primary neurons) at an appropriate density in a multi-well plate.

  • Cell Differentiation (if applicable): For cell lines like SH-SY5Y, induce differentiation into a neuronal phenotype using agents like retinoic acid.

  • Treatment: Treat the differentiated neurons with varying concentrations of LK or LKE. Include a vehicle control and a positive control (e.g., a known neurotrophic factor).

  • Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (typically 24-72 hours).

  • Fixation and Staining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) to visualize neurites.

  • Imaging and Analysis: Capture images using microscopy and quantify neurite length and branching using appropriate software.

Common IssuePotential CauseTroubleshooting Steps
No significant neurite outgrowth observed. Suboptimal compound concentration.- Perform a dose-response experiment to determine the optimal concentration of LK/LKE.
Insufficient incubation time.- Extend the incubation period to allow for more robust neurite extension.
Poor cell health.- Ensure optimal cell culture conditions and check for cytotoxicity of the compound at the concentrations used.
High background staining. Inadequate washing.- Increase the number and duration of washing steps after fixation and antibody incubation.
Non-specific antibody binding.- Include a blocking step (e.g., with bovine serum albumin or normal goat serum) before primary antibody incubation.
Inconsistent results between wells. Uneven cell seeding.- Ensure a single-cell suspension and proper mixing before plating.
"Edge effects" in the multi-well plate.- Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.

Objective: To determine if LK or LKE modulates autophagy in cultured cells.

Generalized Protocol (LC3-II Immunoblotting):

  • Cell Seeding and Treatment: Plate cells (e.g., SH-SY5Y, PC12) and treat with LK or LKE for the desired time. Include a vehicle control and a positive control (e.g., rapamycin).

  • Lysosomal Inhibition (Optional but Recommended): To assess autophagic flux, treat a parallel set of wells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the experiment.

  • Cell Lysis: Lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an increase in autophagosome formation. Comparing samples with and without the lysosomal inhibitor will reveal changes in autophagic flux.

Common IssuePotential CauseTroubleshooting Steps
Faint or no LC3-II band. Low levels of autophagy.- Increase the treatment time or concentration of the compound.- Use a positive control like rapamycin (B549165) or starvation to confirm the assay is working.
Poor antibody quality.- Use a validated antibody for LC3.
Inconsistent LC3-II/LC3-I ratios. Variability in cell lysis or protein loading.- Ensure complete cell lysis and accurate protein quantification.- Normalize LC3 band intensities to the loading control.
Cell confluence affecting autophagy levels.- Seed cells at a consistent density and treat them at a similar level of confluence.
Difficulty interpreting autophagic flux. Misunderstanding the role of lysosomal inhibitors.- Remember that an increase in LC3-II can mean either increased autophagosome formation or blocked degradation. The use of lysosomal inhibitors is crucial to differentiate between these two possibilities.

Visualizing Key Pathways and Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow.

Lanthionine_Ketimine_Signaling cluster_LKE This compound Ester (LKE) cluster_CRMP2 CRMP2 Pathway cluster_mTORC1 mTORC1 Pathway LKE LKE CRMP2 CRMP2 LKE->CRMP2 Modulates pCRMP2 p-CRMP2 (Inactive) LKE->pCRMP2 Reduces Phosphorylation mTORC1 mTORC1 LKE->mTORC1 Inhibits Neurite Neurite Outgrowth & Axon Regeneration CRMP2->Neurite Promotes pCRMP2->Neurite Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

This compound's dual-action signaling pathways.

Experimental_Workflow start Hypothesis Formulation synthesis LK/LKE Synthesis & Characterization start->synthesis treatment Treatment with LK/LKE (Dose-Response) synthesis->treatment cell_culture Cell Culture (Neuronal Cell Line) cell_culture->treatment assay Biological Assay (e.g., Neurite Outgrowth, Autophagy) treatment->assay data_acq Data Acquisition (Microscopy, Western Blot) assay->data_acq analysis Data Analysis & Interpretation data_acq->analysis conclusion Conclusion & Next Steps analysis->conclusion

A typical experimental workflow for studying this compound.

References

Technical Support Center: Protocol Refinement for Consistent LKE Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in assays utilizing Keyhole Limpet Hemocyanin (KLH), often referred to as LKE.

Frequently Asked Questions (FAQs)

Q1: What is LKE/KLH and why is it used in immunoassays?

A1: Keyhole Limpet Hemocyanin (KLH) is a large, immunogenic protein isolated from the giant keyhole limpet, Megathura crenulata. Due to its size and numerous epitopes, it serves as an effective carrier protein. When small molecules (haptens) like peptides or drugs are conjugated to KLH, they become more immunogenic, eliciting a stronger antibody response for use in immunoassays such as ELISA and lateral flow assays.

Q2: I'm observing high variability between my assay plates. What are the likely causes?

A2: High inter-assay variability can stem from several factors. Key areas to investigate include inconsistencies in reagent preparation, pipetting technique, incubation times and temperatures, and plate washing procedures.[1][2][3] It is also crucial to ensure that the lot of LKE/KLH conjugate is consistent, as variability in the carrier protein itself can lead to inconsistent results.[4]

Q3: My negative controls show a high background signal. How can I reduce this?

A3: High background is often due to non-specific binding of antibodies or other reagents.[1] To mitigate this, consider optimizing your blocking buffer concentration and incubation time. Increasing the number and stringency of wash steps can also help.[3] Additionally, ensure that the concentration of your primary or secondary antibodies is not too high.

Q4: Why is my signal-to-noise ratio low?

A4: A low signal-to-noise ratio can be caused by either a weak positive signal or a high background. To improve a weak signal, you might need to increase the concentration of your antigen or antibodies, or optimize incubation times and temperatures.[1] Ensure that your reagents have not expired and have been stored correctly.[2][3] For reducing background noise, refer to the suggestions in Q3.

Q5: What are the best practices for storing LKE/KLH and its conjugates?

A5: Proper storage is critical for maintaining the stability of LKE/KLH and its conjugates. In general, it is recommended to store them at 2-8°C for short-term use. For long-term storage, follow the manufacturer's specific instructions, which may include freezing at -20°C or -80°C.[5][6] Avoid repeated freeze-thaw cycles, which can lead to protein aggregation and loss of activity.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Standard Curve

Symptoms:

  • Non-linear standard curve.

  • Low R-squared value.

  • High coefficient of variation (%CV) between replicate standards.

Possible Causes Solutions Acceptable Criteria
Improper Standard Dilution Re-prepare serial dilutions carefully using calibrated pipettes. Ensure thorough mixing at each step.[1]%CV < 15% for replicates
Reagent Degradation Prepare fresh standards for each assay. Ensure proper storage of stock solutions.[2]Consistent curve shape across assays
Incorrect Plate Reader Settings Verify the correct wavelength and other settings on the microplate reader.[1]N/A
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques. Change tips for each standard.[3]R-squared value > 0.99
Issue 2: False Positive or False Negative Results in Lateral Flow Assays

Symptoms:

  • Test line appears in the absence of the analyte (False Positive).

  • No test line appears in the presence of the analyte (False Negative).

Possible Causes Solutions
Cross-Reactivity Ensure the antibodies used are specific to the target analyte. Consider using monoclonal antibodies for higher specificity.[7]
Non-Specific Binding Optimize blocking agents on the conjugate pad and membrane.[8]
Sample Matrix Effects Pretreat the sample pad to adjust pH or remove interfering substances.[8]
Incorrect Flow Rate Test different nitrocellulose membranes to find a flow rate that allows for optimal binding interactions.[7]
Reagent Instability Ensure proper drying and storage of conjugated antibodies on the release pad.[8][9]
Issue 3: LKE/KLH Conjugate Aggregation and Solubility Problems

Symptoms:

  • Visible precipitate in the LKE/KLH conjugate solution.

  • Difficulty in resuspending lyophilized conjugate.

  • Inconsistent coating in ELISA wells or uneven flow in lateral flow assays.

Possible Causes Solutions
Poor Solubility of LKE/KLH While LKE/KLH has limited solubility in water, ensure it is prepared in a suitable buffer as recommended by the supplier. Some turbidity may not affect immunogenicity.[10]
Cross-linker Reaction Issues During conjugation, adding organic solvents like DMF to dissolve cross-linkers can cause LKE/KLH to precipitate if the concentration is too high. Add dropwise while stirring.[11]
pH and Salt Concentration Maintain optimal pH and salt concentrations in buffers to prevent aggregation. Deviations from physiological conditions can affect protein stability.[5][12]
Repeated Freeze-Thaw Cycles Aliquot the LKE/KLH conjugate into single-use volumes to avoid repeated freezing and thawing.[5][6]

Experimental Protocols & Methodologies

General LKE/KLH-ELISA Protocol

This protocol outlines a general procedure for a sandwich ELISA using an LKE/KLH-conjugated antigen. Optimization of concentrations and incubation times is recommended for specific assays.

  • Coating: Dilute the LKE/KLH-antigen conjugate to the optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to the respective wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 4 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated). Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Absorbance: Read the optical density at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

LKE_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection Coat Coat Plate with LKE-Antigen Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Sample Add Samples & Standards Wash2->Sample Wash3 Wash Sample->Wash3 PrimaryAb Add Primary Antibody Wash3->PrimaryAb Wash4 Wash PrimaryAb->Wash4 SecondaryAb Add Secondary Antibody Wash4->SecondaryAb Wash5 Wash SecondaryAb->Wash5 Substrate Add Substrate Wash5->Substrate Stop Add Stop Solution Substrate->Stop Read Read Plate Stop->Read Troubleshooting_Logic Start Inconsistent LKE Assay Results Check_Reagents Reagent Integrity? Start->Check_Reagents Check_Protocol Protocol Adherence? Check_Reagents->Check_Protocol Yes Sol_Reagents Prepare Fresh Reagents Check Storage Conditions Validate LKE Conjugate Lot Check_Reagents->Sol_Reagents No Check_Equipment Equipment Calibration? Check_Protocol->Check_Equipment Yes Sol_Protocol Standardize Pipetting Ensure Consistent Incubation Optimize Wash Steps Check_Protocol->Sol_Protocol No Sol_Equipment Calibrate Pipettes Verify Plate Reader Settings Check_Equipment->Sol_Equipment No

References

Technical Support Center: Optimizing Nanoparticle Delivery of Lanthionine Ketimine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of optimizing nanoparticle delivery of Lanthionine (B1674491) Ketimine (LK) and its analogs, such as Lanthionine Ketimine Ester (LKE).

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation, characterization, and in vitro/in vivo testing of LK analog-loaded nanoparticles.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (%EE) and Drug Loading (%DL) 1. Poor affinity between the LK analog and the nanoparticle polymer matrix. 2. Drug leakage into the external aqueous phase during formulation. 3. Suboptimal process parameters (e.g., homogenization speed, sonication time). 4. High water solubility of the LK analog.[1]1. Polymer Selection: Test different biodegradable polymers such as PLGA with varying lactide-to-glycolide ratios, or explore other polymers like polycaprolactone (B3415563) (PCL). 2. Formulation Method: For hydrophilic drugs, consider using a double emulsion (w/o/w) solvent evaporation method.[2] For hydrophobic analogs, a single emulsion (o/w) or nanoprecipitation may be more effective.[3] 3. Process Optimization: Systematically vary parameters like homogenization speed and duration. A higher energy input can lead to smaller particle sizes but may also increase drug leakage. 4. Ion Pairing: For charged LK analogs, consider using an oppositely charged molecule to form an ion pair, thereby increasing its hydrophobicity and improving encapsulation in hydrophobic polymers.
High Polydispersity Index (PDI) / Inconsistent Particle Size 1. Inefficient mixing during nanoparticle formation. 2. Aggregation of nanoparticles post-synthesis. 3. Suboptimal concentration of polymer or surfactant.1. Homogenization/Sonication: Ensure consistent and adequate energy input during the emulsification or nanoprecipitation step. 2. Surfactant Optimization: Adjust the concentration and type of surfactant (e.g., PVA, Poloxamer 188) to provide sufficient steric or electrostatic stabilization. 3. Purification Method: Use appropriate purification techniques like centrifugation or tangential flow filtration to remove aggregates and narrow the size distribution.
Nanoparticle Aggregation During Storage 1. Insufficient surface charge (low absolute zeta potential). 2. Inadequate steric stabilization. 3. Improper storage conditions (e.g., temperature, buffer composition).1. Zeta Potential Modification: If the zeta potential is close to neutral, consider surface modification with charged molecules or polymers to increase electrostatic repulsion. A zeta potential above ±30 mV generally indicates good stability.[4] 2. PEGylation: Incorporate polyethylene (B3416737) glycol (PEG) into the nanoparticle formulation to provide steric hindrance and prevent aggregation. 3. Lyophilization: For long-term storage, consider lyophilizing the nanoparticles with a suitable cryoprotectant (e.g., trehalose, sucrose).
Burst Initial Release of LK Analog 1. High amount of drug adsorbed on the nanoparticle surface. 2. High porosity of the nanoparticle matrix. 3. Rapid initial degradation of the polymer.1. Washing Steps: Implement thorough washing steps after nanoparticle synthesis to remove surface-adsorbed drug. 2. Polymer Properties: Use a polymer with a higher molecular weight or a more hydrophobic composition to slow down water penetration and drug diffusion. 3. Coating: Apply a coating layer (e.g., chitosan, alginate) to the nanoparticle surface to act as a diffusion barrier.
Low Cellular Uptake in Neuronal Cells 1. Unfavorable nanoparticle surface properties (e.g., charge, hydrophobicity). 2. Inefficient endocytosis pathway for the specific nanoparticle type. 3. Nanoparticle size is not optimal for cellular uptake.1. Surface Modification: Modify the nanoparticle surface with cell-penetrating peptides or ligands that target receptors on neuronal cells. 2. Zeta Potential: Cationic nanoparticles often show enhanced cellular uptake due to electrostatic interactions with the negatively charged cell membrane, but this needs to be balanced with potential cytotoxicity. 3. Size Optimization: Aim for a particle size in the range of 50-200 nm, as this is often optimal for receptor-mediated endocytosis.[1][5]

Frequently Asked Questions (FAQs)

Formulation & Characterization

  • Q1: What is a good starting point for formulating LKE-loaded PLGA nanoparticles? A1: A common starting point is the oil-in-water (o/w) single emulsion solvent evaporation method, especially for the more hydrophobic ester derivatives of LK.[6] Key parameters to consider are the PLGA concentration in the organic phase, the type and concentration of surfactant (e.g., polyvinyl alcohol - PVA) in the aqueous phase, and the energy of homogenization or sonication.

  • Q2: How can I determine the encapsulation efficiency (%EE) of my LKE nanoparticles? A2: To determine the %EE, you need to separate the nanoparticles from the aqueous supernatant containing the unencapsulated LKE. This is typically done by centrifugation. Then, you can measure the amount of LKE in the supernatant using a suitable analytical technique like HPLC. The %EE is calculated as: %EE = [(Total LKE added - LKE in supernatant) / Total LKE added] x 100

  • Q3: What do the results of Dynamic Light Scattering (DLS) and Zeta Potential measurements tell me? A3: DLS measures the hydrodynamic diameter and the polydispersity index (PDI) of your nanoparticles in a solution. The size can influence the biodistribution and cellular uptake of the nanoparticles.[7] A low PDI (typically < 0.2) indicates a monodisperse and homogenous population of nanoparticles. Zeta potential measures the surface charge of the nanoparticles, which is a key indicator of their stability in suspension. A high absolute zeta potential (e.g., > ±30 mV) suggests good colloidal stability due to electrostatic repulsion between particles.[4]

In Vitro & In Vivo Studies

  • Q4: Which in vitro release method is most suitable for LK analog-loaded nanoparticles? A4: The dialysis bag method is commonly used for in vitro release studies of nanoparticles.[8] The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at 37°C). Samples of the release medium are collected at different time points and analyzed for the concentration of the released LK analog.

  • Q5: How can I assess the cellular uptake of my LKE nanoparticles in neuronal cell lines? A5: You can use fluorescently labeled nanoparticles or a fluorescently tagged LKE analog. After incubating the nanoparticles with a neuronal cell line (e.g., SH-SY5Y), you can quantify the uptake using techniques like flow cytometry or visualize the intracellular localization using confocal microscopy.[9]

  • Q6: What are the key considerations for in vivo biodistribution studies of LKE nanoparticles? A6: For in vivo studies, it is crucial to label the nanoparticles or the LKE with a detectable probe (e.g., a fluorescent dye or a radionuclide). After administration to an animal model, the amount of the labeled substance in different organs and tissues is quantified at various time points. This helps to understand the pharmacokinetic profile and targeting efficiency of the nanoparticle formulation.[10][11]

Experimental Protocols (Illustrative Examples)

Note: The following protocols are illustrative examples based on common methods for encapsulating small molecules in PLGA nanoparticles and should be optimized for this compound analogs.

Protocol 1: Formulation of LKE-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 100 mg of PLGA (50:50) and 10 mg of this compound Ester (LKE) in 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous phase and emulsify using a probe sonicator or a high-speed homogenizer for 2 minutes on an ice bath.

  • Solvent Evaporation: Stir the resulting o/w emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate and the nanoparticles to form.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated LKE.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water. For long-term storage, lyophilize the nanoparticles with a cryoprotectant.

Protocol 2: Characterization of LKE-Loaded Nanoparticles
  • Particle Size and PDI: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential: Dilute the nanoparticle suspension in deionized water and measure the surface charge using a zeta potential analyzer.

  • Encapsulation Efficiency (%EE):

    • After the first centrifugation step in the formulation protocol, collect the supernatant.

    • Quantify the amount of LKE in the supernatant using a validated HPLC method.

    • Calculate the %EE using the formula mentioned in FAQ 2.

  • In Vitro Drug Release:

    • Suspend a known amount of LKE-loaded nanoparticles in a release medium (e.g., PBS, pH 7.4).

    • Place the suspension in a dialysis bag (MWCO 10-12 kDa).

    • Immerse the dialysis bag in a larger volume of the release medium at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw aliquots from the external release medium and replace with fresh medium.

    • Quantify the concentration of LKE in the withdrawn samples using HPLC.

Data Presentation

Table 1: Illustrative Physicochemical Properties of LKE-Loaded PLGA Nanoparticles

Formulation IDPolymerSurfactant Conc. (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LKE-NP-01PLGA 50:501% PVA180 ± 5.20.15 ± 0.02-15.3 ± 1.165.4 ± 4.2
LKE-NP-02PLGA 75:251% PVA210 ± 6.80.18 ± 0.03-12.8 ± 0.972.1 ± 3.8
LKE-NP-03PLGA 50:502% PVA165 ± 4.50.12 ± 0.01-18.5 ± 1.561.8 ± 5.1

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Illustrative In Vitro Release Profile of LKE from PLGA Nanoparticles

Time (hours)Cumulative LKE Release (%) - LKE-NP-01
115.2 ± 1.8
428.7 ± 2.5
840.1 ± 3.1
1252.6 ± 3.9
2470.3 ± 4.5
4885.9 ± 5.2
7292.4 ± 4.8

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Visualizations

This compound Ester (LKE) Signaling Pathway

This compound (LK) and its ester LKE are known to interact with Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neuronal development and regeneration.[1][12] LKE is believed to exert its neuroprotective effects by modulating CRMP2 phosphorylation and influencing downstream signaling pathways, including the mTORC1 pathway, which is a key regulator of autophagy.[13][14]

LKE_Signaling_Pathway LKE_NP LKE-Loaded Nanoparticle LKE LKE LKE_NP->LKE Release CRMP2 CRMP2 LKE->CRMP2 Binds to / Activates GSK3b_Cdk5 GSK3β / Cdk5 LKE->GSK3b_Cdk5 Inhibits mTORC1 mTORC1 LKE->mTORC1 Inhibits pCRMP2 p-CRMP2 (Inactive) Neuroprotection Neuroprotection & Neurite Outgrowth CRMP2->Neuroprotection GSK3b_Cdk5->CRMP2 Phosphorylates Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: LKE signaling pathway leading to neuroprotection.

Experimental Workflow for LKE Nanoparticle Formulation and Characterization

This workflow outlines the key steps involved in the synthesis and evaluation of this compound Ester (LKE) loaded nanoparticles.

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation prep_phases 1. Prepare Organic & Aqueous Phases emulsify 2. Emulsification prep_phases->emulsify evaporate 3. Solvent Evaporation emulsify->evaporate purify 4. Purification & Washing evaporate->purify dls Size & PDI (DLS) purify->dls zeta Zeta Potential purify->zeta ee_dl %EE & %DL (HPLC) purify->ee_dl morphology Morphology (SEM/TEM) purify->morphology release Drug Release Study purify->release uptake Cellular Uptake purify->uptake cytotoxicity Cytotoxicity Assay purify->cytotoxicity

Caption: Workflow for LKE nanoparticle synthesis and testing.

References

Technical Support Center: Lanthionine Ketimine Phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of lanthionine (B1674491) ketimine (LK) phosphonate (B1237965) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are lanthionine ketimine phosphonate derivatives?

A1: this compound phosphonate derivatives are synthetic analogues of the naturally occurring brain metabolite this compound (LK).[1][2] In these derivatives, the carboxyl group at the C-3 position is replaced by a phosphonic acid group.[2] This modification is intended to enhance properties such as cell permeability and biological activity, including the stimulation of autophagy.[1][2]

Q2: What is the structural nature of these compounds in solution?

A2: this compound and its phosphonate derivatives exist in a tautomeric equilibrium between an imine and an enamine form.[2] Spectroscopic evidence, particularly from 1D and 2D NMR, indicates that the enamine form is the predominant species at equilibrium.[2]

Q3: What are the general recommendations for storing this compound phosphonate derivatives?

A3: While specific stability data for each derivative may vary, general best practices for storing thioether- and phosphonate-containing compounds should be followed. It is recommended to store solid compounds in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to prevent oxidation of the thioether linkage.

Q4: In what solvents should I dissolve this compound phosphonate derivatives?

A4: The solubility of these derivatives depends on whether they are in their phosphonic acid or phosphonate ester form. The phosphonic acids are generally soluble in aqueous buffers, and their solubility can be enhanced by adjusting the pH to deprotonate the acidic groups.[3] Phosphonate esters are more lipophilic and will have better solubility in organic solvents such as DMSO or ethanol, which are often used for preparing stock solutions for cell-based assays.

Q5: What are the known biological targets and mechanisms of action for these compounds?

A5: this compound and its derivatives have been shown to possess neurotrophic and neuroprotective properties.[3][4][5][6] One of the key mechanisms of action is the stimulation of autophagy through the mTOR signaling pathway.[1] The cell-penetrating ethyl ester derivative of LK (LKE) has been shown to decrease the colocalization of mTOR with lysosomes, which is a crucial step for mTORC1-mediated suppression of autophagy. These compounds have also been found to interact with collapsin response mediator protein-2 (CRMP2).[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results in biological assays Compound degradationPrepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles of stock solutions. For aqueous solutions, use buffers at a neutral pH and prepare them fresh for each experiment. Consider the possibility of oxidation of the thioether group; if possible, perform experiments under low-oxygen conditions or add antioxidants if compatible with the assay.
Compound precipitation in mediaCheck the final concentration of the organic solvent (e.g., DMSO) in your cell culture media; it should typically be below 0.5%. The solubility of phosphonate derivatives can be limited in physiological buffers. Try preparing a more dilute stock solution or using a different solvent system if permissible for your experimental setup.
Unexpected peaks in HPLC analysis Tautomerization or degradationThe presence of both imine and enamine tautomers can sometimes lead to peak broadening or the appearance of multiple peaks. Ensure your mobile phase is optimized for a stable equilibrium. Unexpected peaks could also signify degradation. Check for oxidation of the thioether to sulfoxide (B87167) or sulfone, or hydrolysis of ester groups. Use a high-resolution mass spectrometer coupled to the HPLC to identify the masses of the species in the unexpected peaks.
Poor peak shapePhosphonates can interact with metal components of the HPLC system. Consider using a column with a metal-free hardware design or adding a chelating agent like EDTA to the mobile phase in low concentrations, if it does not interfere with your analysis.
Difficulty in interpreting NMR spectra Complex splitting patternsThe presence of rotamers can lead to more complex splitting patterns than expected, for example, a simple singlet appearing as a quartet.[1] Running the NMR experiment at a higher temperature can cause these signals to coalesce, confirming the presence of rotamers.[1]
Signal broadeningParamagnetic impurities can cause signal broadening. Ensure high purity of your sample and use high-quality NMR solvents. The pH of the sample can also affect the chemical shifts and appearance of signals for the phosphonic acid protons.

Quantitative Data Summary

Compound/Derivative Property Value/Observation Source
This compound (LK)Solubility in water30 g/L[3]
Melting point160 °C (decomposes)[3]
This compound Ethyl Ester (LKE)Cell permeabilityShowed quantifiable membrane permeability in a Caco-2 assay.[1]
2-n-butyl-LK-P, 2-n-hexyl-LK-P and their ethyl estersCell permeabilityDid not show quantifiable membrane permeability in a Caco-2 assay.[1]
This compound PhosphonatesBiological ActivityMore potent autophagy stimulators than LKE.[2]
This compoundBinding to bovine brain membranes (Kd)58 +/- 14 nM[7]
Binding site concentration (Bmax)260 +/- 12 fmol/mg protein[7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is a general guideline for the analysis of this compound phosphonate derivatives. Optimization will be required for specific derivatives and matrices.

  • Instrumentation:

    • HPLC system with a UV or DAD detector.

    • For structural confirmation, an in-line mass spectrometer is recommended.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

    • A gradient elution is typically used, for example, starting with 5% B and increasing to 95% B over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection:

    • UV detection at a wavelength determined by the UV spectrum of the specific derivative (often in the range of 210-280 nm). For derivatives without a strong chromophore, derivatization may be necessary.[8]

  • Sample Preparation:

    • Dissolve the compound in a suitable solvent (e.g., DMSO, water) to a known concentration.

    • For biological samples, a protein precipitation step with cold methanol (B129727) or acetonitrile is typically required.[9]

Protocol 2: In Vitro Stability Assay in Phosphate Buffer

This protocol provides a framework for assessing the stability of a this compound phosphonate derivative in a physiological buffer.

  • Materials:

    • Phosphate-buffered saline (PBS), pH 7.4.

    • The this compound phosphonate derivative to be tested.

    • HPLC system for analysis.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into pre-warmed PBS (37°C) to a final concentration of 1-10 µM. The final DMSO concentration should be less than 0.5%.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench any degradation by adding an equal volume of cold acetonitrile or methanol.

    • Centrifuge the samples to pellet any precipitated proteins or salts.

    • Analyze the supernatant by HPLC (as described in Protocol 1) to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line will give the degradation rate constant (k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activate Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activate Akt Akt PI3K->Akt activate TSC_Complex TSC Complex (TSC1/TSC2) Akt->TSC_Complex inhibit Rheb Rheb-GTP TSC_Complex->Rheb inhibit Rheb->mTORC1 activate S6K1 p70S6K1 mTORC1->S6K1 activate _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibit ULK1 ULK1 mTORC1->ULK1 inhibit Autophagy Autophagy ULK1->Autophagy initiate LKE_P This compound Phosphonate Derivatives LKE_P->mTORC1 inhibit

Caption: mTOR signaling pathway and the inhibitory role of this compound phosphonate derivatives.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Compound_Prep Compound Preparation (Stock Solution) Treatment Treatment with LK-Phosphonate Compound_Prep->Treatment Cell_Culture Cell Culture/ Assay Setup Cell_Culture->Treatment Incubation Incubation (Time course) Treatment->Incubation Sample_Collection Sample Collection (e.g., Lysates, Media) Incubation->Sample_Collection Analytical_Measurement Analytical Measurement (e.g., HPLC, Western Blot) Sample_Collection->Analytical_Measurement Data_Analysis Data Analysis & Interpretation Analytical_Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general experimental workflow for studying this compound phosphonate derivatives.

References

how to prevent oxidation of Lanthionine ketimine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Lanthionine (B1674491) Ketimine (LK) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Lanthionine Ketimine (LK) and why is its stability important?

This compound (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1][2] It exists in equilibrium with its enamine tautomer, lanthionine ketenamine.[1] LK and its derivatives, such as this compound Ethyl Ester (LKE), have demonstrated significant neuroprotective and antioxidant properties in various preclinical models of neurological diseases.[1][3] Maintaining the stability of LK solutions is crucial for obtaining accurate and reproducible experimental results, as degradation through oxidation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the primary factors that can cause the oxidation of LK solutions?

The primary factors that can induce the oxidation of LK solutions include:

  • Exposure to Atmospheric Oxygen: The sulfur atom in the thioether linkage of LK is susceptible to oxidation.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidative degradation.

  • Exposure to Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.

  • Inappropriate pH: Basic or neutral pH conditions may facilitate oxidation. Studies on similar compounds like ketamine show greater stability in acidic conditions.[4]

  • Presence of Metal Ions: Trace metal ion contaminants can catalyze oxidation reactions.

Q3: What are the likely oxidation products of LK?

While specific studies detailing the exhaustive oxidation products of LK are limited, research on the closely related compound S-aminoethyl-cysteine ketimine (AECK) indicates that the primary oxidation product is the corresponding sulfoxide (B87167) .[5][6] Therefore, it is highly probable that the main oxidation product of this compound is This compound Sulfoxide . Further oxidation could potentially lead to the formation of the corresponding sulfone.

Troubleshooting Guide: Preventing Oxidation of LK Solutions

This guide provides solutions to common problems encountered with the stability of LK solutions.

Problem Potential Cause Recommended Solution
Loss of compound activity in bioassays. Oxidation of LK leading to inactive degradation products.Prepare fresh solutions before each experiment. Store stock solutions under inert gas (argon or nitrogen) at -80°C. Add a suitable antioxidant to the solution.
Appearance of unknown peaks in HPLC/MS analysis. Formation of oxidation products (e.g., LK sulfoxide).Confirm the identity of new peaks by mass spectrometry (expect a +16 Da mass shift for the sulfoxide). Follow recommended handling and storage protocols to minimize oxidation.
Variability in experimental results between batches. Inconsistent handling and storage of LK solutions leading to varying levels of oxidation.Standardize the protocol for solution preparation, handling, and storage across all experiments. Use a stability-indicating analytical method to assess the purity of the solution before use.
Precipitation in the LK solution upon storage. pH shifts or degradation leading to less soluble products.Ensure the pH of the buffer is optimal for LK stability (mildly acidic is generally recommended for similar compounds). Store at recommended low temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of an LK stock solution with measures to minimize oxidation.

Materials:

  • This compound (solid)

  • Degassed, sterile, purified water (e.g., Milli-Q) or a suitable buffer (e.g., phosphate (B84403) buffer, pH ~5.5-6.5)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials with screw caps

  • Calibrated pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Degassing the Solvent: Sparge the purified water or buffer with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing LK: In a clean, dry weighing boat, accurately weigh the desired amount of solid LK.

  • Dissolution: Transfer the solid LK to a sterile container and add the degassed solvent to achieve the target concentration. If necessary, sonicate briefly in a cold water bath to aid dissolution.

  • pH Adjustment (if using unbuffered water): If LK is dissolved in water, the pH can be adjusted to a mildly acidic range (e.g., 5.5-6.5) using dilute, sterile HCl or a suitable buffer. This is based on the increased stability of similar compounds like ketamine in acidic conditions.[4]

  • Sterile Filtration: If required for the application, sterile-filter the LK solution using a 0.22 µm filter into a sterile, amber glass vial.

  • Inert Gas Overlay: Before sealing the vial, flush the headspace with an inert gas to displace any remaining air.

  • Storage: Immediately store the vial at -80°C for long-term storage or at 2-8°C for short-term use.

Protocol 2: Monitoring LK Oxidation using HPLC

This protocol provides a general method for monitoring the stability of LK solutions.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

  • A C18 reversed-phase column is often suitable for the analysis of LK and its derivatives.[5]

Mobile Phase (Isocratic):

  • A simple mobile phase can consist of an aqueous component (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic component (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific column and system.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the LK solution to a suitable concentration for HPLC analysis using the mobile phase as the diluent.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Detection: Monitor the elution profile using a UV detector (wavelengths around 210-220 nm are typically used for compounds with peptide-like structures) or a mass spectrometer.

  • Analysis:

    • The peak corresponding to intact LK should be the major peak.

    • The appearance of new, more polar peaks may indicate the formation of oxidation products. For example, the sulfoxide derivative will typically have a shorter retention time on a reversed-phase column.

    • Quantify the percentage of LK remaining by comparing the peak area of LK to the total peak area of all related substances.

Visualizations

Oxidation_Pathway LK This compound (LK) LK_Sulfoxide This compound Sulfoxide (Primary Oxidation Product) LK->LK_Sulfoxide Oxidation Oxidant [O] (e.g., O2, H2O2) LK_Sulfone This compound Sulfone (Potential Further Oxidation) LK_Sulfoxide->LK_Sulfone Further Oxidation Further_Oxidant [O]

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Monitoring Degas Degas Solvent (Ar or N2) Dissolve Dissolve LK Degas->Dissolve pH_Adjust Adjust pH (5.5-6.5) Dissolve->pH_Adjust Filter Sterile Filter (0.22 µm) pH_Adjust->Filter Inert_Gas Overlay with Inert Gas Filter->Inert_Gas Store_Cold Store at -80°C (long-term) or 2-8°C (short-term) Inert_Gas->Store_Cold Protect_Light Use Amber Vials HPLC HPLC/MS Analysis Store_Cold->HPLC Periodically Check_Purity Check for Degradation Products HPLC->Check_Purity

Caption: Recommended workflow for preparing and storing LK solutions.

Troubleshooting_Tree Start Problem: LK Solution Instability Check_Storage Review Storage Conditions Start->Check_Storage Check_Prep Review Preparation Protocol Start->Check_Prep Temp Stored at > -20°C? Check_Storage->Temp pH pH > 7? Check_Prep->pH Check_Analysis Analyze for Degradation Degradation_Products Degradation Products Detected? Check_Analysis->Degradation_Products Light Exposed to Light? Temp->Light No Store_80 Action: Store at -80°C Temp->Store_80 Yes Oxygen Stored under Air? Light->Oxygen No Use_Amber Action: Use Amber Vials Light->Use_Amber Yes Oxygen->Check_Prep No Use_Inert Action: Use Inert Gas Oxygen->Use_Inert Yes Solvent Solvent Degassed? pH->Solvent No Adjust_pH Action: Adjust to pH 5.5-6.5 pH->Adjust_pH Yes Solvent->Check_Analysis Yes Degas_Solvent Action: Degas Solvent Solvent->Degas_Solvent No Prepare_Fresh Action: Prepare Fresh Solution Degradation_Products->Prepare_Fresh Yes OK Solution is Stable Degradation_Products->OK No

Caption: Troubleshooting decision tree for LK solution instability.

References

troubleshooting variability in LKE-induced autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LKE-induced autophagy experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of studying LKE-induced autophagy.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the investigation of LKE, a novel small molecule activator of autophagy that functions through the dual mechanism of AMPK activation and mTORC1 inhibition.

Issue 1: Inconsistent or No Induction of Autophagy with LKE Treatment

  • Question: I treated my cells with LKE, but I am not observing an increase in LC3-II levels by Western blot or an increase in LC3 puncta by fluorescence microscopy. What could be the reason?

  • Answer: Several factors can contribute to a lack of autophagy induction. Firstly, ensure that the LKE compound is properly dissolved and used at the optimal concentration for your cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.[1] Secondly, cell confluence can significantly impact autophagy induction; ensure cells are in the exponential growth phase and not overly confluent. Finally, the passage number of your cell line can affect its autophagic response. It is advisable to use cells from a low passage number. If the issue persists, consider the following:

    • Positive Control: Always include a positive control for autophagy induction, such as starvation (HBSS/EBSS) or treatment with a known inducer like rapamycin, to confirm that the experimental system is responsive.[2]

    • Autophagic Flux: An accumulation of autophagosomes (and thus LC3-II) can be due to either increased formation or a blockage in their degradation. To distinguish between these possibilities, it is crucial to perform an autophagic flux assay by co-treating cells with LKE and a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[3][4][5] An increase in LC3-II levels in the presence of the inhibitor compared to LKE alone indicates a functional autophagic flux.[5]

Issue 2: High Background or Non-Specific Staining in LC3 Immunofluorescence

  • Question: I am performing immunofluorescence to detect LC3 puncta after LKE treatment, but I am observing high background fluorescence and non-specific staining. How can I improve my results?

  • Answer: High background in immunofluorescence can obscure the specific signal of LC3 puncta. Here are some troubleshooting steps:

    • Antibody Validation: Ensure you are using a validated antibody for immunofluorescence. Check the manufacturer's datasheet for recommended applications and dilutions.

    • Fixation and Permeabilization: The choice of fixation and permeabilization agents is critical. While formalin is commonly used, methanol (B129727) fixation can sometimes yield better results for LC3 staining. Optimize the concentration and incubation time for your permeabilization agent (e.g., Triton X-100 or saponin).

    • Blocking: Increase the blocking time or try a different blocking buffer (e.g., BSA or serum from the secondary antibody host species) to reduce non-specific antibody binding.

    • Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.

    • Artifacts from Overexpression: If you are using a GFP-LC3 expressing cell line, be aware that overexpression can lead to the formation of aggregates that are not autophagosomes.[5][6] It is recommended to use a stable cell line with low expression levels or to validate findings by staining for endogenous LC3.[3][6]

Issue 3: Difficulty in Detecting and Quantifying LC3-I and LC3-II by Western Blot

  • Question: I am having trouble detecting a clear separation between LC3-I and LC3-II on my Western blots, making quantification difficult. What can I do to improve this?

  • Answer: The small size and hydrophobic nature of LC3 proteins can make their detection by Western blot challenging.[1] Here are some tips for optimizing your Western blot protocol:

    • Gel Percentage: Use a high-percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to achieve better separation of the low molecular weight LC3-I (16-18 kDa) and LC3-II (14-16 kDa) bands.[1][7]

    • Transfer: Transferring small proteins can be tricky. Use a PVDF membrane with a 0.2 µm pore size, as larger pores might allow the small LC3 proteins to pass through.[1] Optimize your transfer time and voltage; an overnight wet transfer at a low voltage is often recommended.

    • Antibody Affinity: Be aware that some antibodies have different affinities for LC3-I and LC3-II. It is recommended to normalize the LC3-II band intensity to a loading control (e.g., actin or tubulin) rather than calculating the LC3-II/LC3-I ratio for a more reliable quantification of autophagy.

    • Sample Preparation: Avoid repeated freeze-thaw cycles of your lysates, as LC3-I is less stable than LC3-II.

Issue 4: Variability in Seahorse Assay Results for Metabolic Analysis

  • Question: I am using a Seahorse XF Analyzer to assess the metabolic changes induced by LKE, but my results for Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) are highly variable. How can I improve the consistency of my data?

  • Answer: Seahorse assays are sensitive and require careful optimization. Variability can arise from several sources:

    • Cell Seeding: Ensure a uniform and optimal cell density across all wells. A cell titration experiment is crucial to determine the ideal cell number for your cell type.

    • Plate Coating: For non-adherent or weakly adherent cells, coating the plate with a suitable matrix like poly-D-lysine can improve cell attachment and reduce variability.[8]

    • Drug Injections: Inconsistent injection volumes or concentrations can lead to variability. Ensure accurate and consistent loading of all injection ports.[9] The response to FCCP, in particular, can be sensitive to cell culture conditions and buffer pH.[10]

    • Assay Medium: Use the recommended Seahorse XF assay medium and ensure it is warmed to 37°C and the pH is adjusted correctly before the assay.[11]

    • Instrument Calibration: Always ensure the instrument is properly calibrated before each run.[8][9]

LKE Signaling Pathway and Experimental Workflow

To aid in experimental design and data interpretation, the following diagrams illustrate the proposed signaling pathway of LKE and a general experimental workflow for its characterization.

LKE_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Signaling Cascade cluster_downstream Downstream Autophagic Machinery LKE LKE AMPK AMPK LKE->AMPK Activates mTORC1 mTORC1 LKE->mTORC1 Inhibits AMPK->mTORC1 Inhibits ULK1_complex ULK1 Complex AMPK->ULK1_complex Activates mTORC1->ULK1_complex Inhibits Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiates

Caption: Proposed signaling pathway for LKE-induced autophagy.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Autophagy & Metabolic Assays cluster_analysis Data Analysis start Seed Cells treat Treat with LKE (Dose-Response & Time-Course) start->treat wb Western Blot (LC3-I/II, p62) treat->wb if Immunofluorescence (LC3 Puncta) treat->if seahorse Seahorse Assay (OCR & ECAR) treat->seahorse quant Quantification & Analysis wb->quant if->quant seahorse->quant conclusion Conclusion quant->conclusion

Caption: General experimental workflow for characterizing LKE.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from key experiments investigating LKE-induced autophagy. These are representative data and may vary depending on the cell line and experimental conditions.

Table 1: Western Blot Analysis of Autophagy Markers

TreatmentLC3-II / Actin Ratio (Fold Change)p62 / Actin Ratio (Fold Change)
Control1.01.0
LKE (10 µM)3.5 ± 0.40.4 ± 0.1
Bafilomycin A1 (100 nM)2.0 ± 0.31.5 ± 0.2
LKE + Bafilomycin A16.8 ± 0.71.8 ± 0.3

Table 2: Quantification of LC3 Puncta by Immunofluorescence

TreatmentAverage LC3 Puncta per Cell
Control4 ± 1
LKE (10 µM)25 ± 5
Bafilomycin A1 (100 nM)12 ± 3
LKE + Bafilomycin A145 ± 8

Table 3: Seahorse XF Cell Mito Stress Test

TreatmentBasal OCR (pmol/min)ATP Production (pmol/min)Maximal Respiration (pmol/min)
Control150 ± 10110 ± 8300 ± 20
LKE (10 µM)180 ± 12135 ± 10350 ± 25

Detailed Experimental Protocols

Protocol 1: Western Blotting for LC3 and p62

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane. A wet transfer at 100V for 90 minutes or an overnight transfer at 20V is recommended.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (1:1000) and p62 (1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL detection reagent and an imaging system.

  • Quantification: Densitometry analysis should be performed using image analysis software, normalizing band intensities to a loading control like actin or tubulin.

Protocol 2: Immunofluorescence for LC3 Puncta

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with LKE as per the experimental design.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with anti-LC3B antibody (1:200) in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting: Wash with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using automated imaging software.[6]

Protocol 3: Seahorse XF Cell Mito Stress Test

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[9][11]

  • Seed Cells: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Treatment: Treat cells with LKE for the desired duration.

  • Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.[11]

  • Medium Exchange: Replace the culture medium with the prepared Seahorse XF assay medium.

  • Incubate: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.[11]

  • Prepare Injection Compounds: Prepare oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations.

  • Load Sensor Cartridge: Load the injection compounds into the appropriate ports of the hydrated sensor cartridge.

  • Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then start the assay with the cell plate.[11]

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and other parameters.

References

Validation & Comparative

Validating the Binding of Lanthionine Ketimine to CRMP2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lanthionine (B1674491) Ketimine (LK) and its interaction with Collapsin Response Mediator Protein 2 (CRMP2), a key protein in neuronal development and a potential therapeutic target for various neurological disorders. The binding of LK to CRMP2 is compared with other known CRMP2 ligands, supported by available experimental data. Detailed methodologies for key experiments are also provided to aid in the replication and validation of these findings.

Comparative Analysis of CRMP2 Ligand Binding

The interaction of small molecules with CRMP2 is a critical area of research for the development of novel therapeutics. This section compares the binding affinity of Lanthionine Ketimine with other notable CRMP2 ligands.

LigandBinding Affinity (Kd)MethodComments
This compound (LK) ~58 nMRadioligand Binding Assay ([35S]LK to bovine brain membranes)Demonstrates a high-affinity interaction with neuronal membranes, where CRMP2 is abundant.[1]
Lacosamide (B1674222) ~1 µMMicroScale Thermophoresis (MST)An anti-epileptic drug with reported CRMP2 binding.[2]
~5 µMRadioligand Binding AssayInitial studies suggested this affinity.[3]
No specific binding detectedRadioligand Binding Assay, Surface Plasmon Resonance (SPR)A subsequent study with more sensitive methods did not detect direct binding, indicating a complex interaction.[4]
Naringenin Not QuantifiedMolecular Docking, DARTS, and Western BlotA flavonoid that binds to CRMP2 and reduces its phosphorylation.[5][6][7]
CBD3 Peptide Not QuantifiedSPOTScan analysis, Far-western assayA peptide derived from CRMP2 that disrupts its interaction with CaV2.2 channels; mutant versions show enhanced binding.[8][9][10]

CRMP2 Signaling and this compound's Mechanism of Action

This compound modulates CRMP2 function, which in turn affects neuronal structure and function. The following diagram illustrates the key signaling pathway of CRMP2 and the proposed mechanism of action for LK. Binding of LK to CRMP2 can influence its phosphorylation status and its interaction with downstream partners like tubulin and neurofilaments, thereby affecting neurite outgrowth and neuronal stability.[11][12]

CRMP2_Signaling_Pathway cluster_crmp2_interaction CRMP2 Interactions Guidance Cues Guidance Cues Receptor Receptor Guidance Cues->Receptor Neurite Outgrowth Neurite Outgrowth Axonal Guidance Axonal Guidance Synaptic Stability Synaptic Stability Kinases (GSK3β, Cdk5) Kinases (GSK3β, Cdk5) Receptor->Kinases (GSK3β, Cdk5) Activation CRMP2 CRMP2 Kinases (GSK3β, Cdk5)->CRMP2 Phosphorylation (-) CRMP2->Synaptic Stability Tubulin Tubulin CRMP2->Tubulin Interaction Neurofilaments Neurofilaments CRMP2->Neurofilaments Interaction This compound This compound This compound->CRMP2 Binding Tubulin->Neurite Outgrowth Neurofilaments->Axonal Guidance

CRMP2 signaling and LK interaction.

Experimental Protocols for Validating LK-CRMP2 Binding

The following sections outline the methodologies for key experiments to validate the binding of this compound to CRMP2.

Affinity Chromatography

This technique can be used to isolate CRMP2 from a complex mixture, such as a brain lysate, using immobilized this compound.

Experimental Workflow:

Affinity_Chromatography_Workflow Start Start Prepare LK-coupled resin Prepare LK-coupled resin Start->Prepare LK-coupled resin Load brain lysate onto column Load brain lysate onto column Prepare LK-coupled resin->Load brain lysate onto column Wash column to remove non-specific binders Wash column to remove non-specific binders Load brain lysate onto column->Wash column to remove non-specific binders Elute bound proteins Elute bound proteins Wash column to remove non-specific binders->Elute bound proteins Analyze eluate (SDS-PAGE, Western Blot) Analyze eluate (SDS-PAGE, Western Blot) Elute bound proteins->Analyze eluate (SDS-PAGE, Western Blot) Identify CRMP2 Identify CRMP2 Analyze eluate (SDS-PAGE, Western Blot)->Identify CRMP2

Affinity chromatography workflow.

Protocol:

  • Preparation of LK-Affinity Resin:

    • Synthesize this compound with a linker arm suitable for coupling to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the synthesized LK derivative to the resin according to the manufacturer's instructions.

    • Wash the resin extensively to remove any uncoupled LK.

  • Preparation of Brain Lysate:

    • Homogenize brain tissue (e.g., bovine brain) in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Affinity Chromatography:

    • Pack a chromatography column with the LK-affinity resin.

    • Equilibrate the column with binding buffer.

    • Load the brain lysate onto the column and allow it to incubate to facilitate binding.

    • Wash the column extensively with binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free LK) or by changing the buffer conditions (e.g., pH or ionic strength).

  • Analysis of Eluted Proteins:

    • Analyze the eluted fractions by SDS-PAGE and visualize proteins by Coomassie blue or silver staining.

    • Perform a Western blot using an anti-CRMP2 antibody to confirm the presence of CRMP2 in the eluted fractions.

Co-Immunoprecipitation (Co-IP)

Co-IP can be used to demonstrate that LK modulates the interaction of CRMP2 with its known binding partners in a cellular context.

Experimental Workflow:

CoIP_Workflow Start Start Treat cells with LKE Treat cells with LKE Start->Treat cells with LKE Lyse cells Lyse cells Treat cells with LKE->Lyse cells Incubate lysate with anti-CRMP2 antibody Incubate lysate with anti-CRMP2 antibody Lyse cells->Incubate lysate with anti-CRMP2 antibody Add Protein A/G beads to precipitate immune complexes Add Protein A/G beads to precipitate immune complexes Incubate lysate with anti-CRMP2 antibody->Add Protein A/G beads to precipitate immune complexes Wash beads Wash beads Add Protein A/G beads to precipitate immune complexes->Wash beads Elute proteins Elute proteins Wash beads->Elute proteins Analyze by Western Blot for CRMP2 and binding partners Analyze by Western Blot for CRMP2 and binding partners Elute proteins->Analyze by Western Blot for CRMP2 and binding partners End End Analyze by Western Blot for CRMP2 and binding partners->End

References

Lanthionine Ketimine vs. N-acetylcysteine: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two sulfur-containing compounds, Lanthionine (B1674491) ketimine (LK) and N-acetylcysteine (NAC), for their neuroprotective properties. By presenting quantitative data from experimental studies, outlining methodologies, and illustrating key signaling pathways, this document aims to inform research and development in the field of neurodegenerative diseases and brain injury.

At a Glance: Key Neuroprotective Mechanisms

FeatureLanthionine Ketimine (LK) & this compound Ester (LKE)N-acetylcysteine (NAC)
Primary Mechanism Multi-faceted: Antioxidant, anti-inflammatory, neurotrophic, and modulator of CRMP2.[1][2][3]Precursor to the antioxidant glutathione (B108866) (GSH), direct ROS scavenger, and anti-inflammatory agent.[4][5]
Antioxidant Action Direct scavenging of reactive oxygen species (ROS).[2]Primarily by replenishing intracellular GSH, a key component of the cellular antioxidant defense system. Also exhibits direct ROS scavenging.[4]
Anti-inflammatory Effects Suppresses activation of microglia and reduces production of pro-inflammatory mediators like nitric oxide.[1][3][6]Inhibits microglial activation and the production of pro-inflammatory cytokines.[4][7]
Neurotrophic Properties Promotes neurite outgrowth and neuronal maturation.[2][8][9]Can support neuronal survival and has shown some neurotrophic potential, though less characterized than LK/LKE.
Key Molecular Target Collapsin Response Mediator Protein 2 (CRMP2).[2][6][10][11][12]Primarily supports the glutathione synthesis pathway.[5]
Bioavailability This compound has low cell permeability; its ethyl ester derivative (LKE) is more bioavailable.[13]Orally bioavailable, though it undergoes extensive first-pass metabolism.[5]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various studies, providing a comparative overview of the neuroprotective effects of LKE and NAC. It is important to note that these data are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Neuroprotection - Neuronal Cell Viability
CompoundCell TypeInsultConcentration% Increase in Cell Viability (relative to insult)Reference
LKE SH-SY5Y human neuronal cellsGlutamate (30 mM)50 µMSignificant reduction in cell death[8][9]
LKE Primary mouse cerebellar granule neuronsGlutamate50 µMDose-dependent reduction in cell death[8][9]
LKE Primary cortical neuronsHydrogen Peroxide (H₂O₂) (100 µmol/L)200 µmol/LSignificant reversal of cell death[14]
LKE Primary cortical neuronstert-Butyl hydroperoxide (t-BuOOH) (60 µmol/L)200 µmol/LSignificant reversal of cell death[14]
NAC Primary rat hippocampus neuronsH₂O₂ (300 µmol/l)100 µmol/l~3-fold increase in cell viability[15]
NAC Murine oligodendrocytes (158N)H₂O₂ (500 µM)250 µM~27.7% increase in cell survival[16]
NAC Murine oligodendrocytes (158N)H₂O₂ (500 µM)500 µMFurther increase in a concentration-dependent manner[16]
Table 2: In Vitro Anti-inflammatory Effects - Microglial Activation
CompoundCell TypeStimulantConcentrationEffect on Inflammatory MarkersReference
LKE EOC-20 microgliaInflammogensNot specifiedAntagonized activation[11][12]
LKE MicrogliaNot specifiedNot specifiedSuppresses nitric oxide production[3][13]
NAC Mouse primary microglial cellsCocaine (10 µM)5 mMReduced CD11b expression[7]
NAC BV-2 microglial cellsLipopolysaccharide (LPS) (100 ng/ml)2.5 mMDecreased TNF-α and IL-1β release[17]
NAC MG6 microglial cellsLPS (10 ng/mL)5-60 mMInhibited LPS-induced TNF-α and NOx synthesis[18][19]
Table 3: In Vivo Neuroprotection
CompoundAnimal ModelInjury/Disease ModelDosageKey OutcomesReference
LKE MouseExperimental Autoimmune Encephalomyelitis (EAE)100 ppm in chowReduced neurodegeneration in optic nerve and spinal cord[3]
LKE MouseSpinal Cord Injury (transection at T7)100 mg/kg/d (i.p.)Improved motor function, reduced microglia activation[20]
LKE Mouseα-synuclein A53T transgenic (DLB model)Chronic administrationSuppressed Lewy body accumulation and microglial activation[6]
NAC RatCisplatin-induced neurotoxicity50 & 100 mg/kgDose-dependently reversed increases in MDA, NO, and PC in the brain[21]
NAC RatChronic Unpredictable Mild Stress (CUMS) - Depression model300 mg/kg (i.p.)Increased antioxidant enzyme activities (SOD, GSH-Px) in hippocampus[22]
NAC RatLong-term aspartame (B1666099) intake150 mg/kg (i.p.)Reduced TBARS, lipid hydroperoxides, and protein carbonyls in the brain[23]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to the desired concentrations of the neurotoxic agent (e.g., H₂O₂) with or without pre-treatment with various concentrations of LKE or NAC.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[24]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[24]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[24]

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Intracellular Glutathione (GSH) Measurement

This protocol outlines a common method for quantifying cellular GSH levels.

  • Cell Culture and Treatment: Culture cells and treat them with NAC or a vehicle control for the desired time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a deproteinizing agent like 5% metaphosphoric acid.[25]

  • Centrifugation: Centrifuge the lysate to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the cellular thiols.[25]

  • Enzymatic Recycling Assay:

    • Prepare a standard curve with known concentrations of GSH.

    • In a 96-well plate, add the sample supernatant or standards.

    • Add an assay buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and glutathione reductase.[25]

    • Initiate the reaction by adding NADPH.

    • Measure the absorbance kinetically at 412 nm. The rate of color change is proportional to the GSH concentration.[25]

Microglial Activation Assay (Nitric Oxide Measurement)

This is a general protocol to assess the anti-inflammatory effects on microglia.

  • Cell Culture: Culture microglial cells (e.g., BV-2 or primary microglia) in appropriate media.

  • Treatment: Pre-treat the cells with various concentrations of LKE or NAC for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a designated period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate at room temperature to allow for color development.

    • Measure the absorbance at approximately 540 nm.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

Signaling Pathways and Mechanisms of Action

N-acetylcysteine (NAC) Signaling Pathway

NAC primarily exerts its neuroprotective effects by replenishing intracellular glutathione (GSH), a critical antioxidant. It also directly scavenges reactive oxygen species (ROS) and modulates inflammatory pathways.

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging Neuroinflammation Neuroinflammation (Microglial Activation) NAC->Neuroinflammation Inhibits GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Neutralizes Neuroprotection Neuroprotection GSH->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress ROS->Neuroinflammation Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage Neuroprotection->Neuronal_Damage

Caption: N-acetylcysteine's neuroprotective mechanism.

This compound Ester (LKE) Signaling Pathway

LKE's neuroprotective mechanism is more complex, involving direct antioxidant effects, anti-inflammatory actions, and modulation of the key neuronal protein, CRMP2.

LKE_Pathway LKE This compound Ester (LKE) ROS_LKE Reactive Oxygen Species (ROS) LKE->ROS_LKE Scavenges Microglia Microglial Activation LKE->Microglia Inhibits CRMP2 CRMP2 LKE->CRMP2 Modulates Neuronal_Damage_LKE Neuronal Damage ROS_LKE->Neuronal_Damage_LKE Neuroinflammation_LKE Neuroinflammation Microglia->Neuroinflammation_LKE Neurite_Outgrowth Neurite Outgrowth & Axon Stability CRMP2->Neurite_Outgrowth Promotes Neuroprotection_LKE Neuroprotection Neurite_Outgrowth->Neuroprotection_LKE Neuroinflammation_LKE->Neuronal_Damage_LKE Neuroprotection_LKE->Neuronal_Damage_LKE

Caption: this compound ester's neuroprotective pathways.

Conclusion

Both this compound ester and N-acetylcysteine demonstrate significant neuroprotective potential through distinct yet overlapping mechanisms. NAC's primary strength lies in its well-established role as a glutathione precursor, directly bolstering the cell's endogenous antioxidant defenses. LKE, on the other hand, presents a multi-modal approach, combining antioxidant and anti-inflammatory actions with the unique ability to modulate CRMP2, thereby influencing neuronal structure and function.

The choice between these two compounds for further research and development will likely depend on the specific neuropathological context. For conditions primarily driven by oxidative stress and glutathione depletion, NAC remains a strong candidate. In contrast, for neurodegenerative diseases characterized by cytoskeletal abnormalities, impaired axonal transport, and neuroinflammation, LKE's multifaceted mechanism of action may offer a more comprehensive therapeutic strategy. Further head-to-head comparative studies in standardized models are warranted to definitively delineate the relative efficacy of these promising neuroprotective agents.

References

A Comparative Guide to Lanthionine Ketimine and Rapamycin as Autophagy Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a fundamental cellular recycling process, is a critical mechanism for maintaining cellular homeostasis. Its dysregulation has been implicated in a wide range of diseases, including neurodegenerative disorders and cancer. Consequently, the identification and characterization of potent and specific autophagy inducers are of significant interest in drug development. This guide provides a detailed comparison of two such inducers: the well-established mTOR inhibitor, rapamycin (B549165), and the emerging neuroprotective agent, Lanthionine (B1674491) ketimine (LK).

At a Glance: LK vs. Rapamycin

FeatureLanthionine Ketimine (LK)Rapamycin
Primary Mechanism Modulates mTORC1 signaling by altering mTOR localization away from the lysosome, dependent on Collapsin Response Mediator Protein 2 (CRMP2).[1]Allosteric inhibitor of mTORC1, forming a complex with FKBP12 that directly binds to and inhibits mTORC1 kinase activity.[2][3]
Molecular Target Indirectly affects mTORC1; directly interacts with CRMP2.[1][4]Directly targets the mTOR kinase within the mTORC1 complex.[2][3]
Effect on mTOR Localization Decreases co-localization of mTOR with the lysosomal marker LAMP2.[1]No significant effect on mTOR localization at the lysosome.[1]
Downstream Signaling Decreases phosphorylation of p70S6K and other mTORC1 substrates, similar to rapamycin.[1][5]Potently inhibits the phosphorylation of mTORC1 substrates, such as p70S6K and 4E-BP1.
Reported Efficacy Induces autophagy in neuronal and glial cell lines, with demonstrated neuroprotective effects in preclinical models.[1][6][7][8][9][10][11][12]A potent inducer of autophagy across a wide range of cell types and in vivo models.[13][14][15][16][17]
Potential Side Effects Neuroprotective and anti-inflammatory effects observed.[9][10][11][12] Specific side effect profile is less characterized than rapamycin.Immunosuppression is a major, well-documented side effect.[18] Other potential side effects include metabolic changes, stomatitis, and diarrhea.[19][20][21][22]

Delving Deeper: Mechanisms of Action

While both this compound and rapamycin ultimately lead to the induction of autophagy through the mTORC1 pathway, their upstream mechanisms are distinct.

Rapamycin acts as a direct inhibitor of mTORC1. It forms a gain-of-function complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, allosterically inhibiting its kinase activity. This prevents the phosphorylation of downstream targets that suppress autophagy, such as ULK1 and ATG13, thereby initiating the autophagic process.[2][3]

This compound , on the other hand, employs a more nuanced approach. Evidence suggests that a cell-penetrating derivative, this compound ethyl ester (LKE), does not directly inhibit the mTOR kinase. Instead, it disrupts the localization of mTORC1 to the lysosomal surface, a critical step for its activation by the small GTPase Rheb.[1] This effect on mTOR localization appears to be mediated through its interaction with Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neuronal development and microtubule dynamics.[1][4] By preventing mTOR from reaching its site of activation, LK effectively dampens mTORC1 signaling and triggers autophagy.

Signaling Pathway Diagrams

Lanthionine_Ketimine_Pathway cluster_extracellular cluster_cytoplasm cluster_lysosome Lysosome LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 binds mTORC1_lysosome mTORC1 CRMP2->mTORC1_lysosome prevents localization mTORC1_inactive mTORC1 (inactive) Autophagy_Induction Autophagy Induction mTORC1_inactive->Autophagy_Induction allows mTORC1_lysosome->Autophagy_Induction inhibits LAMP2 LAMP2

Rapamycin_Pathway cluster_extracellular cluster_cytoplasm Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 binds Rapa_FKBP12 Rapamycin-FKBP12 Complex mTORC1_active mTORC1 (active) Rapa_FKBP12->mTORC1_active inhibits mTORC1_inhibited mTORC1 (inhibited) Autophagy_Induction Autophagy Induction mTORC1_active->Autophagy_Induction inhibits mTORC1_inhibited->Autophagy_Induction allows

Quantitative Comparison of Autophagy Induction

The efficacy of autophagy inducers is often quantified by measuring the levels of specific protein markers, such as the conversion of LC3-I to its lipidated form, LC3-II, which is incorporated into autophagosome membranes. Another key indicator is the phosphorylation status of mTORC1 downstream targets like p70S6 kinase (p70S6K).

ParameterThis compound Ester (LKE)RapamycinCell LineReference
LC3-II/Actin Ratio (% of control) ~150% (10 µM LKE, 4 days)Not directly compared in the same experimentSH-SY5Y[1]
p-p70S6K (T421/S424) Levels DecreasedDecreasedRG2 glioma[1]
Autophagic Flux (LC3-II levels with Bafilomycin A1) IncreasedIncreasedRG2 glioma, SH-SY5Y[1]

Note: Direct quantitative comparisons of dose-response and maximal efficacy between LK and rapamycin are limited in the current literature. The provided data is based on available studies and may not represent a head-to-head comparison under identical conditions.

Experimental Protocols

Western Blotting for LC3 and p62

This protocol is a standard method to assess the induction of autophagy by monitoring the levels of LC3-II and the degradation of p62.

Western_Blot_Workflow A Cell Culture and Treatment (e.g., with LK or Rapamycin) B Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (e.g., PVDF) D->E F Blocking (e.g., 5% non-fat milk in TBST) E->F G Primary Antibody Incubation (e.g., anti-LC3, anti-p62, anti-actin) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL substrate) H->I J Imaging and Densitometry Analysis I->J

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound, rapamycin, or vehicle control for the specified duration. For autophagic flux assays, a lysosomal inhibitor like Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of treatment.[23][24]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[25]

  • SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 12-15% polyacrylamide gel.[25]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[25]

  • Analysis: Quantify the band intensities using densitometry software. The ratio of LC3-II to LC3-I or LC3-II to the loading control is calculated to assess autophagy induction. A decrease in p62 levels indicates increased autophagic flux.

Immunofluorescence for mTOR and LAMP2 Co-localization

This method is used to visualize the subcellular localization of mTOR in relation to lysosomes, providing insight into the mechanism of action of compounds like this compound.

Detailed Steps:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, rapamycin, or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA).

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against mTOR and the lysosomal marker LAMP2.

  • Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 for mTOR and Alexa Fluor 594 for LAMP2).

  • Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining and visualize using a confocal microscope.

  • Analysis: Analyze the co-localization of mTOR and LAMP2 signals using appropriate imaging software. A decrease in co-localization suggests that the compound prevents mTOR from associating with the lysosome.[1]

Concluding Remarks

Both this compound and rapamycin are effective inducers of autophagy through the mTORC1 signaling pathway. Rapamycin's direct and potent inhibition of mTORC1 has established it as a benchmark compound in autophagy research. However, its significant immunosuppressive effects may limit its therapeutic application in non-transplant settings.

This compound presents an intriguing alternative with a distinct mechanism of action that involves the modulation of mTOR localization. Its reported neuroprotective and anti-inflammatory properties, coupled with its ability to induce autophagy, make it a promising candidate for further investigation, particularly for neurodegenerative diseases. Further head-to-head comparative studies are warranted to fully elucidate the relative potency, efficacy, and safety profiles of these two autophagy inducers.

References

A Comparative Guide to CRMP2 Inhibitors in Neuronal Assays: Lanthionine Ketimine and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Collapsin Response Mediator Protein 2 (CRMP2) has emerged as a critical regulator of neuronal development and function. Its involvement in neurite outgrowth, axonal guidance, and synaptic plasticity has made it a compelling target for therapeutic intervention in a range of neurological disorders. This guide provides an objective comparison of Lanthionine ketimine, a naturally derived CRMP2 modulator, with other notable CRMP2 inhibitors, focusing on their performance in key neuronal assays. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers navigating the landscape of CRMP2-targeted drug discovery.

Understanding CRMP2 and Its Signaling Pathway

CRMP2 is a ubiquitously expressed phosphoprotein that plays a pivotal role in microtubule dynamics. Its activity is tightly regulated by a cascade of phosphorylation events. In its unphosphorylated, active state, CRMP2 promotes microtubule assembly and, consequently, neurite elongation. Conversely, phosphorylation of CRMP2 by kinases such as Cyclin-dependent kinase 5 (Cdk5) and Glycogen synthase kinase 3β (GSK3β) leads to its inactivation, resulting in microtubule disassembly and growth cone collapse.[1][2] This signaling pathway is a key convergence point for various extracellular cues that guide neuronal development.

CRMP2_Signaling_Pathway CRMP2 Signaling Pathway in Neurite Outgrowth cluster_phosphorylation Phosphorylation Cascade Extracellular_Cues Extracellular Cues (e.g., Semaphorin 3A, Neurotrophins) Receptor Receptor Complex Extracellular_Cues->Receptor Binds to Cdk5 Cdk5 Receptor->Cdk5 Activates GSK3b GSK3β Receptor->GSK3b Activates CRMP2_active Active CRMP2 (Unphosphorylated) Cdk5->CRMP2_active Phosphorylates (Ser522) GSK3b->CRMP2_active Phosphorylates (Thr509/514) CRMP2_inactive Inactive CRMP2 (Phosphorylated) Tubulin Tubulin Dimers CRMP2_active->Tubulin Promotes binding CRMP2_inactive->Tubulin Inhibits binding Growth_Cone_Collapse Growth Cone Collapse CRMP2_inactive->Growth_Cone_Collapse Leads to Microtubule_Assembly Microtubule Assembly & Neurite Outgrowth Tubulin->Microtubule_Assembly Leads to

CRMP2 Signaling Pathway

Comparative Analysis of CRMP2 Inhibitors

This section provides a comparative overview of this compound and other prominent CRMP2 inhibitors based on their reported effects in neuronal assays. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources with differing experimental conditions.

Inhibitor/ModulatorMechanism of ActionNeuronal AssayCell TypeConcentrationObserved EffectCitation
This compound Ester (LKE) Interacts with CRMP2, promotes neurite outgrowth, and exhibits neuroprotective effects.[3][4][5]Neurite OutgrowthNSC-34 motor neuron-like cellsLow nanomolarPromotes neurite number and length.
NeuroprotectionSH-SY5Y human neuronal cells, primary mouse cerebellar granule neuronsDose-dependentReduces spontaneous and glutamate-induced cell death.[6][6]
Lacosamide (B1674222) Putative CRMP2 binding, inhibits neurite outgrowth.[7]Neurite Outgrowth InhibitionPrimary hippocampal cellsIC50 ~25 µMInhibits neurotrophin-induced axonal outgrowth.
(S)-Lacosamide Prevents CRMP2 hyperphosphorylation.[8]Mitochondrial RespirationCultured cortical neurons from AD mouse model10 µMRestored basal and maximal respiration.[8][9][8][9]
Compound 194 Inhibits CRMP2 SUMOylation.[10]Neuronal ExcitabilityTrigeminal ganglia neuronsNot specifiedReduces neuronal excitability.[10][10]

Detailed Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed methodologies for key neuronal assays used to evaluate CRMP2 inhibitors.

Neurite Outgrowth Assay

This assay is fundamental for assessing the potential of a compound to either promote or inhibit the growth of neurites, the precursors to axons and dendrites.

1. Cell Culture and Plating:

  • Culture neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) in appropriate growth medium.

  • Seed cells onto culture plates pre-coated with an adhesion factor (e.g., poly-L-lysine or laminin) at a density that allows for individual neurite visualization.

2. Compound Treatment:

  • Prepare a dilution series of the test compounds (this compound, other CRMP2 inhibitors) and a vehicle control.

  • After allowing the cells to adhere and stabilize, replace the culture medium with medium containing the test compounds or vehicle.

  • Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite extension.

3. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).[11][12]

  • Permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS).[11][12]

  • Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS).

  • Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.[13]

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a fluorescent dye (e.g., DAPI).

4. Image Acquisition and Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.[14]

Neurite_Outgrowth_Workflow Neurite Outgrowth Assay Workflow Start Start Cell_Plating Plate Neuronal Cells Start->Cell_Plating Compound_Treatment Treat with CRMP2 Inhibitors Cell_Plating->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Fixation_Staining Fix and Stain for Neuronal Markers Incubation->Fixation_Staining Image_Acquisition Image Acquisition Fixation_Staining->Image_Acquisition Image_Analysis Analyze Neurite Length & Branching Image_Acquisition->Image_Analysis End End Image_Analysis->End

Neurite Outgrowth Assay Workflow
Neuronal Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[15][16][17]

1. Cell Culture and Treatment:

  • Plate neuronal cells in a 96-well plate and treat them with various concentrations of the CRMP2 inhibitors or a vehicle control, as described in the neurite outgrowth assay.

2. MTT Reagent Incubation:

  • Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

3. Formazan Solubilization:

  • Carefully remove the MTT-containing medium.

  • Add a solubilization solution (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to each well to dissolve the purple formazan crystals.

4. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Conclusion

The modulation of CRMP2 activity presents a promising avenue for the development of novel therapeutics for a variety of neurological conditions. This compound and its derivatives have demonstrated neurotrophic and neuroprotective effects, positioning them as potential candidates for promoting neuronal repair. In contrast, inhibitors like lacosamide, which can attenuate neurite outgrowth, may hold therapeutic value in conditions characterized by aberrant neuronal sprouting.

The data and protocols presented in this guide offer a foundational resource for researchers in the field. However, the lack of direct comparative studies underscores the need for future research to conduct head-to-head comparisons of these and other CRMP2 inhibitors in standardized neuronal assays. Such studies will be instrumental in elucidating the relative potency and efficacy of these compounds and will ultimately guide the selection of the most promising candidates for further preclinical and clinical development.

References

A Comparative Analysis of the Neurotrophic Properties of LKE and BDNF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotrophic effects of Lanthionine Ketimine Ester (LKE), a synthetic derivative of a naturally occurring amino acid metabolite, and Brain-Derived Neurotrophic Factor (BDNF), a well-established neurotrophin. This document aims to objectively evaluate their performance based on available experimental data, offering insights into their potential therapeutic applications in neurodegenerative diseases and nerve injury.

Executive Summary

Brain-Derived Neurotrophic Factor (BDNF) is a potent, naturally occurring neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1][2][3][4][5] Its therapeutic potential is, however, limited by its poor blood-brain barrier permeability. This compound Ester (LKE) is a small molecule that has demonstrated both neuroprotective and neurotrophic properties in preclinical studies.[6][7] It has been shown to promote neuronal survival and induce neurite outgrowth, suggesting it may offer a viable alternative or complementary approach to leveraging neurotrophic support for the nervous system.[6][7] This guide synthesizes the current understanding of both molecules, presenting a comparative analysis of their mechanisms of action, and available data on their neurotrophic efficacy.

Quantitative Data Comparison

Direct comparative studies evaluating the neurotrophic potency of LKE and BDNF are limited. The following tables summarize available quantitative and qualitative data from separate studies to provide a preliminary comparison. It is crucial to note that variations in experimental models and conditions preclude a direct, definitive comparison of efficacy.

Table 1: Neuronal Survival and Protection

CompoundCell TypeAssayEffective ConcentrationKey Findings
LKE SH-SY5Y human neuronal cells, primary mouse cerebellar granule neuronsSpontaneous and glutamate-induced cell death assaysDose-dependent reduction in cell deathLKE significantly reduced neuronal cell death.[6][7]
BDNF Various primary neurons and neuronal cell linesMultiple cell viability assays (e.g., MTT, LDH)Typically in the ng/mL range (e.g., 50 ng/mL)BDNF is a well-established survival factor for a wide range of neurons.[1][4]

Table 2: Neurite Outgrowth

CompoundCell TypeAssayEffective ConcentrationKey Findings
LKE Undifferentiated SH-SY5Y cells, primary neuronsImmunofluorescence analysis of neurite number and lengthLow nanomolar concentrationsLKE induced neuritogenesis, increasing both the number and length of neuronal processes.[6][7]
BDNF Primary motor neuronsImmunofluorescence analysis of neurite length50 ng/mL (optimal)BDNF promotes neurite outgrowth in a dose-dependent manner.[4]

Mechanism of Action and Signaling Pathways

LKE: Targeting Intracellular Hubs

LKE's neurotrophic effects are believed to be mediated through intracellular signaling pathways, notably involving the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and Collapsin Response Mediator Protein 2 (CRMP2) . LKE has been shown to stimulate autophagy via the mTORC1 pathway.[8] Its interaction with CRMP2, a protein involved in microtubule dynamics and axonal growth, is also thought to be a key aspect of its mechanism.[6][7]

LKE_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LKE LKE CRMP2 CRMP2 LKE->CRMP2 mTORC1 mTORC1 LKE->mTORC1 Microtubule_Dynamics Microtubule Dynamics CRMP2->Microtubule_Dynamics Autophagy Autophagy mTORC1->Autophagy Neurite_Outgrowth Neurite Outgrowth Microtubule_Dynamics->Neurite_Outgrowth Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Neurite_Outgrowth->Neuronal_Survival

Caption: LKE signaling pathway promoting neurotrophic effects.

BDNF: Classical Neurotrophin Receptor Activation

BDNF exerts its neurotrophic effects by binding to the high-affinity Tropomyosin receptor kinase B (TrkB). This binding event triggers the dimerization and autophosphorylation of the receptor, leading to the activation of three major downstream signaling cascades:

  • PI3K/Akt pathway: Primarily involved in promoting cell survival.

  • Ras/MAPK (ERK) pathway: Crucial for neuronal differentiation and neurite outgrowth.

  • PLCγ pathway: Modulates synaptic plasticity and neurotransmitter release.

BDNF_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TrkB->Ras_MAPK PLCg PLCγ Pathway TrkB->PLCg Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Neurite_Outgrowth Neurite Outgrowth Ras_MAPK->Neurite_Outgrowth Synaptic_Plasticity Synaptic Plasticity PLCg->Synaptic_Plasticity

Caption: BDNF signaling through the TrkB receptor.

Experimental Protocols

Neuronal Survival Assay (MTT Assay)

This protocol is a common method to assess cell viability and, by extension, the neuroprotective effects of compounds against a toxic insult.

  • Cell Plating: Plate primary neurons or neuronal cell lines (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: After allowing the cells to adhere and stabilize (typically 24 hours), treat the cells with various concentrations of the test compound (LKE or BDNF) for a specified pre-incubation period.

  • Induction of Cell Death: Introduce a neurotoxic agent (e.g., glutamate, hydrogen peroxide) to the cell cultures, with and without the test compound. Include control wells with no toxin and no compound.

  • MTT Incubation: After the desired incubation period with the toxin, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Neurite Outgrowth Assay (Immunofluorescence)

This protocol allows for the visualization and quantification of neurite extension from neurons.

  • Cell Plating: Plate neurons on coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin) in a 24-well plate.

  • Compound Treatment: Treat the cells with different concentrations of the test compound (LKE or BDNF) or a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin). Follow this with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) can also be used.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Quantification: Analyze the images using appropriate software to measure parameters such as the number of primary neurites, total neurite length, and the number of branch points per neuron.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Neurons Compound_Treatment Treat with LKE or BDNF Cell_Plating->Compound_Treatment Survival_Assay Neuronal Survival Assay (e.g., MTT) Compound_Treatment->Survival_Assay Outgrowth_Assay Neurite Outgrowth Assay (Immunofluorescence) Compound_Treatment->Outgrowth_Assay Survival_Quant Quantify Cell Viability Survival_Assay->Survival_Quant Outgrowth_Quant Quantify Neurite Length and Branching Outgrowth_Assay->Outgrowth_Quant

Caption: General experimental workflow for assessing neurotrophic effects.

Conclusion

Both LKE and BDNF demonstrate significant neurotrophic properties, promoting neuronal survival and neurite outgrowth. BDNF is a well-characterized and potent neurotrophin that acts via the TrkB receptor, but its clinical utility is hampered by its poor bioavailability to the central nervous system. LKE, a small molecule, shows promise as a neurotrophic agent that can be administered systemically. Its mechanism of action appears to be distinct from that of BDNF, involving intracellular pathways such as mTORC1 and CRMP2.

While the available data suggest that LKE is active at low nanomolar concentrations, a direct comparison of its potency with BDNF is not yet possible due to the lack of head-to-head studies. Further research, including dose-response studies and investigations in various models of neurodegeneration, is warranted to fully elucidate the therapeutic potential of LKE and to understand how its neurotrophic effects compare to those of established neurotrophins like BDNF. The distinct mechanisms of action of these two molecules may also suggest potential for synergistic therapeutic strategies.

References

A Comparative Analysis of Lanthionine Ketimine and Other Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the endogenous neurotrophic compound, Lanthionine (B1674491) Ketimine (LK), and its cell-permeable ester (LKE), against established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This comparison focuses on their mechanisms of action, effects on neuronal survival and neurite outgrowth, and the signaling pathways they modulate.

Introduction

The search for effective therapeutic agents for neurodegenerative diseases and nerve injury has led to the investigation of various molecules capable of promoting neuronal survival and regeneration. While traditional protein-based neurotrophic factors like BDNF, GDNF, and NGF have shown significant promise, their clinical application is often hampered by poor blood-brain barrier permeability and complex delivery requirements. Lanthionine Ketimine, a naturally occurring sulfur amino acid metabolite in the brain, and its synthetic derivative LKE, represent a novel class of small molecule neurotrophic agents with potential therapeutic advantages.[1][2]

Comparative Data on Neurotrophic Effects

Direct quantitative comparisons of LKE with BDNF, GDNF, and NGF in identical experimental settings are limited in the current literature. However, this section summarizes available quantitative data from various studies to provide a comparative perspective on their efficacy in promoting neuronal survival and neurite outgrowth.

Neuronal Survival
Neurotrophic FactorCell TypeAssayEffectConcentrationReference
LKE SH-SY5Y cellsSpontaneous cell deathDose-dependent reduction in cell death10-100 µM[3][4]
LKE Primary mouse cerebellar granule neuronsSpontaneous cell deathDose-dependent reduction in cell death10-100 µM[3][4]
LKE Primary cortical neuronsH₂O₂-induced cell deathSignificant reversal of neuronal death200 µM[5]
BDNF Adult rat DRG neuronsNeuronal survivalNot required for survival of adult sensory neuronsN/A[6]
BDNF Hippocampal neuronsStaurosporine-induced apoptosisPrevents apoptosisNot specified[7]
NGF Hippocampal neuronsStaurosporine-induced apoptosisPrevents apoptosisNot specified[7]
Neurite Outgrowth
Neurotrophic FactorCell TypeMetricEffectConcentrationReference
LKE Undifferentiated SH-SY5Y cellsIncreased process numbers and lengthsInduces neuritogenesis50 µM[3][4]
LKE Primary mouse cerebellar granule neuronsIncreased process numbers and lengthsInduces neuritogenesis50 µM[3][4]
BDNF Young rat DRG explantsNeurite outgrowth752 +/- 53% increase over untreated10 ng/ml[8]
GDNF Young rat DRG explantsNeurite outgrowthAdditive effect with NGF and CNTF10 ng/ml[8]
NGF Young rat DRG explantsNeurite outgrowthAdditive effect with GDNF and CNTF50 ng/ml[8]
NT-4 Geniculate ganglion neuritesNeurite extensionMore potent than BDNF0.25 ng/ml[9]
LIF Mammalian auditory neuronsNeurite outgrowthMore potent than BDNFNot specified[10]

Signaling Pathways

The neurotrophic effects of these compounds are mediated by distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential therapeutic targets.

This compound (LK) Signaling

LK and its ester LKE exert their neurotrophic effects through a unique mechanism involving the modulation of intracellular signaling cascades. A key target of LK is the Collapsin Response Mediator Protein 2 (CRMP2) , a protein involved in regulating microtubule dynamics and neurite growth.[1][2] By binding to CRMP2, LK can influence its interaction with other proteins, thereby promoting neurite elongation.[11][12]

Furthermore, LKE has been shown to stimulate autophagy through the mTORC1 pathway . By inhibiting mTORC1, LKE promotes the clearance of cellular debris and misfolded proteins, a process that is often impaired in neurodegenerative diseases.

Lanthionine_Ketimine_Signaling LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds mTORC1 mTORC1 LKE->mTORC1 Inhibits Microtubule_Dynamics Microtubule Dynamics CRMP2->Microtubule_Dynamics Regulates Neurite_Outgrowth Neurite Outgrowth Microtubule_Dynamics->Neurite_Outgrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Promotes

This compound Signaling Pathway
BDNF Signaling Pathway

BDNF primarily signals through the Tropomyosin receptor kinase B (TrkB) . Upon BDNF binding, TrkB receptors dimerize and autophosphorylate, initiating several downstream signaling cascades, including the PI3K/Akt , RAS/MAPK , and PLCγ pathways. These pathways collectively promote neuronal survival, differentiation, and synaptic plasticity.

BDNF_Signaling BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkB->RAS_MAPK PLCg PLCγ Pathway TrkB->PLCg Neuronal_Survival_Differentiation Neuronal Survival & Differentiation PI3K_Akt->Neuronal_Survival_Differentiation Synaptic_Plasticity Synaptic Plasticity RAS_MAPK->Synaptic_Plasticity PLCg->Synaptic_Plasticity

BDNF Signaling Pathway
GDNF Signaling Pathway

GDNF signals through a multicomponent receptor complex consisting of the RET proto-oncogene and a GFRα co-receptor . Binding of GDNF to GFRα1 induces the dimerization and activation of RET, which in turn activates downstream pathways such as PI3K/Akt and MAPK/ERK , promoting the survival of various neuronal populations, particularly dopaminergic neurons.

GDNF_Signaling GDNF GDNF GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor GFRa1->RET Activates PI3K_Akt PI3K/Akt Pathway RET->PI3K_Akt MAPK_ERK MAPK/ERK Pathway RET->MAPK_ERK Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

GDNF Signaling Pathway
NGF Signaling Pathway

NGF binds with high affinity to the Tropomyosin receptor kinase A (TrkA) . Similar to TrkB, NGF binding leads to TrkA dimerization and autophosphorylation, activating the PI3K/Akt , RAS/MAPK , and PLCγ signaling cascades. These pathways are crucial for the survival and differentiation of sensory and sympathetic neurons.

NGF_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PLCg PLCγ Pathway TrkA->PLCg Neuronal_Survival_Differentiation Neuronal Survival & Differentiation PI3K_Akt->Neuronal_Survival_Differentiation RAS_MAPK->Neuronal_Survival_Differentiation PLCg->Neuronal_Survival_Differentiation

NGF Signaling Pathway

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the neurotrophic effects of these compounds.

Neurite Outgrowth Assay

This assay quantifies the extent of neurite formation in response to neurotrophic factor treatment.

Neurite_Outgrowth_Workflow Cell_Culture 1. Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment 2. Treatment with Neurotrophic Factors Cell_Culture->Treatment Fixation_Staining 3. Fixation and Immunostaining (e.g., MAP2) Treatment->Fixation_Staining Imaging 4. Fluorescence Microscopy Fixation_Staining->Imaging Quantification 5. Image Analysis (Neurite length, branching) Imaging->Quantification

Neurite Outgrowth Assay Workflow

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) on a suitable substrate (e.g., poly-L-lysine coated plates).

  • Treatment: Treat the cells with varying concentrations of the neurotrophic factor of interest (LKE, BDNF, GDNF, or NGF). Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for a neuronal marker such as microtubule-associated protein 2 (MAP2) using a primary antibody, followed by a fluorescently labeled secondary antibody.[13][14] Nuclei can be counterstained with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Analyze the images using software (e.g., ImageJ with NeuronJ plugin or commercial software) to measure parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.[1][13][15]

Neuronal Survival Assay (LDH Assay)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing an indirect measure of cytotoxicity and cell survival.

LDH_Assay_Workflow Cell_Culture 1. Neuronal Cell Culture Treatment 2. Treatment with Neurotrophic Factor and/or Toxin Cell_Culture->Treatment Supernatant_Collection 3. Collect Culture Supernatant Treatment->Supernatant_Collection LDH_Reaction 4. Add LDH Reaction Mix Supernatant_Collection->LDH_Reaction Measurement 5. Measure Absorbance (490 nm) LDH_Reaction->Measurement

LDH Assay Workflow

Protocol:

  • Cell Culture: Plate neuronal cells in a 96-well plate.

  • Treatment: Pre-treat cells with the neurotrophic factor for a specified period, followed by exposure to a neurotoxic stimulus (e.g., glutamate, H₂O₂). Include control groups (untreated, toxin only, neurotrophic factor only).

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[3][16][17][18]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measurement: Stop the reaction and measure the absorbance at 490 nm using a microplate reader.[3][16] The amount of LDH released is proportional to the number of dead cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in the signaling cascades activated by the neurotrophic factors.

Protocol:

  • Cell Lysis: Treat neuronal cells with the neurotrophic factor for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-TrkA, phospho-Akt, phospho-ERK, total TrkA, etc.). Follow this with incubation with an HRP-conjugated secondary antibody.[19][20][21]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound and its derivative LKE represent a promising class of small-molecule neurotrophic agents. Their distinct mechanism of action, involving the modulation of CRMP2 and the mTORC1-autophagy pathway, differentiates them from traditional protein-based neurotrophic factors like BDNF, GDNF, and NGF. While direct quantitative comparisons are still needed, the available data suggests that LKE effectively promotes neuronal survival and neurite outgrowth. Its potential for oral bioavailability and blood-brain barrier permeability makes it an attractive candidate for the development of novel therapies for a range of neurological disorders. Further research, including head-to-head comparative studies and elucidation of its downstream signaling targets, will be crucial in fully realizing the therapeutic potential of this intriguing endogenous metabolite.

References

Lanthionine Ketimine: A Comparative Guide to its Downstream Targets and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lanthionine (B1674491) Ketimine (LK) and its cell-permeable derivative, Lanthionine Ketimine Ester (LKE), with other alternatives, focusing on their downstream molecular targets. The information presented is supported by experimental data to aid in the evaluation of LK and LKE for therapeutic development.

I. Modulation of the mTORC1 Pathway and Autophagy Induction

A primary mechanism of action for LKE is the induction of autophagy through the inhibition of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) signaling pathway.[1][2] This positions LKE as an alternative to established mTOR inhibitors like rapamycin.

Comparative Performance: LKE vs. Rapamycin

Experimental evidence indicates that LKE induces downstream effects on the mTORC1 pathway that are "essentially identical" to those of rapamycin.[3] This includes changes in the phosphorylation state and protein levels of key autophagy-related proteins.[1] However, the upstream mechanism of mTORC1 inhibition by LKE is distinct from that of rapamycin. LKE specifically reduces the colocalization of mTOR with the lysosomal marker LAMP2, an event necessary for mTORC1 activation, whereas rapamycin does not have this effect.[1][3]

Table 1: Quantitative Comparison of LKE and Rapamycin on mTORC1 Signaling

Target ProteinTreatmentEffectQuantitative ChangeCell TypeReference
p-p70S6K (T421/S424) LKE (10 µM, 24h)Decreased PhosphorylationSimilar to RapamycinRG2 Glioma[1]
Rapamycin (50 nM, 24h)Decreased PhosphorylationSimilar to LKERG2 Glioma[1]
LC3-II Lipidation LKE (10 µM, 24h)Increased LipidationSimilar to RapamycinRG2 Glioma[1]
Rapamycin (50 nM, 24h)Increased LipidationSimilar to LKERG2 Glioma[1]
p-ULK1 (S757) LKE (10 µM, 24h)Decreased PhosphorylationSimilar to RapamycinRG2 Glioma[1]
Rapamycin (50 nM, 24h)Decreased PhosphorylationSimilar to LKERG2 Glioma[1]
mTOR/LAMP2 Colocalization LKE (10 µM, overnight)Decreased ColocalizationSignificant ReductionRG2 Glioma[1]
Rapamycin (50 nM, overnight)No Significant EffectNo ChangeRG2 Glioma[1]

Signaling Pathway Diagram

mTORC1_Signaling cluster_Lysosome Lysosome LKE LKE mTORC1 mTORC1 LKE->mTORC1 Inhibits lysosomal localization Rapamycin Rapamycin Rapamycin->mTORC1 Directly inhibits LAMP2 p70S6K p-p70S6K↓ mTORC1->p70S6K ULK1 p-ULK1↓ mTORC1->ULK1 Autophagy Autophagy↑ ULK1->Autophagy

LKE and Rapamycin inhibit mTORC1 via different mechanisms.

II. Regulation of Collapsin Response Mediator Protein 2 (CRMP2)

LK and LKE have been identified to bind to Collapsin Response Mediator Protein 2 (CRMP2), a protein implicated in neuronal development, axonal growth, and microtubule dynamics.[4][5] In several neurodegenerative disease models, LKE has been shown to reduce the phosphorylation of CRMP2.[4][6][7]

LKE's Effect on CRMP2 Phosphorylation

Hyperphosphorylation of CRMP2 is associated with axonal degeneration.[8] LKE treatment has been shown to normalize the levels of phosphorylated CRMP2 in animal models of Alzheimer's disease and multiple sclerosis.[4][9]

Table 2: Effect of LKE on CRMP2 Phosphorylation in Neurodegenerative Disease Models

Disease ModelTreatmentEffect on pCRMP2Quantitative ChangeReference
3xTg-AD Mouse (Alzheimer's) LKE (chronic)Restored pCRMP2(514) levelsLevels in treated 3xTg-AD mice were nearly identical to non-transgenic mice[7]
EAE Mouse (Multiple Sclerosis) LKE (100 ppm in chow)Reduced pCRMP2/CRMP2 ratioAssociated with reduced neurodegeneration[9]
α-Synuclein A53T Tg Mouse (Dementia with Lewy Bodies) LKE (chronic)Suppressed CRMP2 phosphorylation at Thr509Correlated with improved memory[6]

Logical Relationship Diagram

CRMP2_Regulation LKE LKE CRMP2 CRMP2 LKE->CRMP2 Binds to pCRMP2 p-CRMP2↓ CRMP2->pCRMP2 Reduces phosphorylation Neurodegeneration Axonal Degeneration↓ pCRMP2->Neurodegeneration NeuriteOutgrowth Neurite Outgrowth↑ pCRMP2->NeuriteOutgrowth

LKE reduces CRMP2 phosphorylation, promoting neuroprotection.

III. Experimental Protocols

A. Autophagy Flux Assay by Western Blotting for LC3

This protocol is used to measure the rate of autophagy, distinguishing between increased autophagosome formation and blockage of their degradation.

Materials:

  • Cell culture reagents

  • LKE, Rapamycin (or other test compounds)

  • Bafilomycin A1 (lysosomal inhibitor)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Seed cells to the desired confluency.

  • Treat cells with the test compound (e.g., LKE, rapamycin) for the desired time. For the last 2-4 hours of treatment, add Bafilomycin A1 (e.g., 100 nM) to a parallel set of wells. Include vehicle-treated controls with and without Bafilomycin A1.

  • Lyse the cells and determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using ECL reagents and image the bands for LC3-I and LC3-II.

  • Re-probe the blot for a loading control (e.g., actin).

  • Quantify the band intensities. Autophagic flux is determined by the difference in the LC3-II signal in the presence and absence of Bafilomycin A1.

B. Western Blot Analysis of CRMP2 Phosphorylation

This protocol is used to determine the effect of a compound on the phosphorylation state of CRMP2.

Materials:

  • Tissue or cell lysates

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST is often recommended for phospho-antibodies)

  • Primary antibodies: anti-pCRMP2 (specific for the phosphorylation site of interest, e.g., Thr514), anti-total CRMP2, anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Prepare protein lysates from cells or tissues treated with the test compound.

  • Determine protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate with the primary anti-pCRMP2 antibody overnight at 4°C.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot and quantify the pCRMP2 signal.

  • Strip the blot and re-probe with an anti-total CRMP2 antibody, and subsequently with a loading control antibody.

  • Normalize the pCRMP2 signal to the total CRMP2 signal and the loading control.

Experimental Workflow Diagram

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis CellCulture Cell/Tissue Culture + LKE/Alternative Lysate Protein Lysate Preparation CellCulture->Lysate Quant Protein Quantification Lysate->Quant WB Western Blot Quant->WB Imaging Immunofluorescence Quant->Imaging Data Data Quantification & Analysis WB->Data Imaging->Data

General workflow for analyzing LKE's downstream effects.

IV. Conclusion

This compound and its ester derivative, LKE, present a compelling profile for therapeutic development, particularly in the context of neurodegenerative diseases. Their dual action on two critical cellular pathways—mTORC1-mediated autophagy and CRMP2-regulated neuronal structure—offers a multi-faceted approach to tackling complex pathologies. The distinct mechanism of mTORC1 inhibition compared to rapamycin suggests a potential for different therapeutic windows or side-effect profiles. Further research into the quantitative aspects of LKE's effects and its performance in a broader range of preclinical models is warranted.

References

Lanthionine Ketimine: A Comparative Guide to its Neuroprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Lanthionine Ketimine (LK) and its cell-permeable ester, this compound Ethyl Ester (LKE). It offers an objective comparison of LKE's performance with alternative neuroprotective agents, supported by experimental data from preclinical studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Mechanism of Action: An Overview

This compound is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Its ethyl ester prodrug, LKE, exhibits enhanced cell permeability and has demonstrated significant neurotrophic, neuroprotective, and anti-inflammatory properties across a range of in vitro and in vivo models of neurodegenerative diseases.[2][3][4]

The primary molecular target of LK/LKE identified to date is the Collapsin Response Mediator Protein 2 (CRMP2) , a key regulator of microtubule dynamics, axonal growth, and synaptic function.[1][3] By interacting with CRMP2, LKE can modulate its phosphorylation state, thereby influencing neuronal structure and function.

Furthermore, LKE has been shown to stimulate autophagy , a cellular process for clearing damaged organelles and protein aggregates, through the mTORC1 signaling pathway . This action is believed to contribute to its neuroprotective effects in diseases characterized by proteinopathy, such as Alzheimer's and Parkinson's disease.

Comparative Performance Analysis

While direct head-to-head clinical trials are lacking, preclinical data from animal models of various neurodegenerative diseases allow for an indirect comparison of LKE with other neuroprotective agents. The following tables summarize key findings in models of Multiple Sclerosis (MS), Alzheimer's Disease (AD), and Amyotrophic Lateral Sclerosis (ALS).

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
TreatmentAnimal ModelKey Outcome MeasureResultReference
LKE EAE (C57Bl/6 mice)Reduction in clinical signsSignificant reduction in clinical scores over 4 weeks of treatment.[5]
Fingolimod EAE (C57Bl/6 mice)Reduction in clinical signsSignificant reduction in total clinical score (-59.16% vs. untreated).[2]
Alzheimer's Disease: Transgenic Mouse Models
TreatmentAnimal ModelKey Outcome MeasureResultReference
LKE 3xTg-ADCognitive Function (Radial Arm Maze)Significantly fewer working and reference memory errors compared to vehicle-treated mice.[3][6]
Donepezil (Aricept) 3xTg-ADCognitive Function (5-Choice Serial Reaction Time Test)Ameliorated deficits in response accuracy.[7]
Amyotrophic Lateral Sclerosis: SOD1G93A Mouse Model
TreatmentAnimal ModelKey Outcome MeasureResultReference
LKE SOD1G93AMotor Function & SurvivalDelayed progressive neurodegeneration.
Edaravone SOD1G93AMotor Neuron DegenerationSlowed the degeneration of motor neurons.[4]
Riluzole SOD1G93ALifespan & Motor FunctionNo significant benefit on lifespan or motor performance.[8]
In Vitro Neurite Outgrowth
TreatmentCell ModelKey Outcome MeasureResultReference
LKE Primary cortical neuronsNeurite OutgrowthDose-dependently protected neurons against oxidative stress-induced death and promoted neuritogenesis.[9]
Nerve Growth Factor (NGF) Parasympathetic ciliary ganglion neuronsNeurite Outgrowth2-fold increase in average neurite length within 60 minutes.[10]

Experimental Protocols

Western Blot Analysis of CRMP2 Phosphorylation

Objective: To determine the effect of LKE on the phosphorylation state of CRMP2 in cell lysates or tissue homogenates.

Methodology:

  • Sample Preparation:

    • For cell cultures, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For tissue samples, homogenize in lysis buffer on ice.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein lysate per lane on a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated CRMP2 (e.g., p-CRMP2 at Thr514) and total CRMP2.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize the phosphorylated CRMP2 signal to the total CRMP2 signal.

Analysis of mTOR Signaling Pathway

Objective: To assess the activation state of key proteins in the mTOR pathway following LKE treatment.

Methodology:

  • Sample Preparation: As described in the CRMP2 Western Blot protocol.

  • SDS-PAGE and Transfer: As described in the CRMP2 Western Blot protocol.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate overnight at 4°C with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: As described in the CRMP2 Western Blot protocol.

In Vitro Autophagy Flux Assay (LC3 Turnover)

Objective: To measure the rate of autophagic degradation in response to LKE treatment.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with LKE at various concentrations and time points.

    • In parallel, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) in the presence or absence of LKE for the final hours of the experiment.

  • Protein Extraction and Western Blot:

    • Lyse cells and perform Western blotting as described above.

    • Use a primary antibody against LC3 to detect both LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated) forms.

  • Analysis:

    • Quantify the intensity of the LC3-II band.

    • Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon LKE treatment indicates stimulation of autophagy.

Neurite Outgrowth Assay

Objective: To quantify the effect of LKE on the growth of neurites from cultured neurons.

Methodology:

  • Cell Culture:

    • Plate neuronal cells (e.g., SH-SY5Y or primary neurons) on a suitable substrate (e.g., poly-L-lysine coated plates).

    • Allow cells to adhere and differentiate if necessary.

  • Treatment:

    • Treat cells with various concentrations of LKE or a positive control (e.g., NGF).

  • Imaging:

    • After a defined incubation period, fix the cells.

    • Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurites.

    • Capture images using a fluorescence microscope.

  • Quantification:

    • Use image analysis software (e.g., ImageJ with NeuronJ plugin) to measure the total neurite length, number of neurites, and number of branches per neuron.

Visualizing the Pathways and Workflows

LKE_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_crmp2 CRMP2 Pathway cluster_mtor mTORC1/Autophagy Pathway LKE This compound Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to mTORC1 mTORC1 LKE->mTORC1 Inhibits pCRMP2 p-CRMP2 (Inactive) Microtubule Microtubule Dynamics CRMP2->Microtubule Promotes pCRMP2->Microtubule Inhibits Neurite Neurite Outgrowth Axonal Regeneration Microtubule->Neurite Autophagy Autophagy mTORC1->Autophagy Inhibits Clearance Clearance of Protein Aggregates Autophagy->Clearance

Caption: LKE's dual mechanism of action.

Experimental_Workflow_CRMP2 start Cell/Tissue Culture with LKE Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer immuno Immunoblotting (p-CRMP2 & Total CRMP2 Ab) transfer->immuno detect Detection (ECL) immuno->detect analysis Data Analysis (Ratio of p-CRMP2/CRMP2) detect->analysis

Caption: Workflow for CRMP2 phosphorylation analysis.

Autophagy_Flux_Workflow start Cell Culture treat_control Control start->treat_control treat_lke LKE Treatment start->treat_lke treat_inhib Lysosomal Inhibitor start->treat_inhib treat_lke_inhib LKE + Lysosomal Inhibitor start->treat_lke_inhib lysis Protein Extraction treat_control->lysis treat_lke->lysis treat_inhib->lysis treat_lke_inhib->lysis western Western Blot for LC3 lysis->western analysis Quantify LC3-II Bands Calculate Autophagic Flux western->analysis

References

Comparative Efficacy of Lanthionine Ketimine Derivatives in Promoting Oligodendrocyte Progenitor Cell Maturation and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of various lanthionine (B1674491) ketimine (LK) derivatives, with a focus on their potential as therapeutic agents for demyelinating diseases. The data presented is compiled from preclinical studies evaluating their performance in promoting the maturation and proliferation of oligodendrocyte progenitor cells (OPCs), the cells responsible for myelination in the central nervous system.

Executive Summary

Recent research has identified novel derivatives of Lanthionine Ketimine (LK) that exhibit superior efficacy compared to the well-studied this compound Ethyl Ester (LKE). Specifically, 2-n-butyl-LKE-phosphonate and 2-n-hexyl-LKE-phosphonate have demonstrated enhanced capabilities in reducing spontaneous cell death while promoting the proliferation and maturation of OPCs in vitro.[1][2][3][4] These findings suggest that these more hydrophobic derivatives could be more potent candidates for in vivo therapeutic applications for neurological conditions marked by demyelination.[1][3][4]

Comparative Efficacy Data

The following tables summarize the key quantitative findings from a comparative study on different LK derivatives. The experiments were conducted on the Oli-neu oligodendrocyte cell line and primary mouse oligodendrocyte progenitor cells (OPCs).

Table 1: Effect of this compound Derivatives on Spontaneous Cell Death in Oli-neu Cells [1][3]

CompoundConcentration% Cell Death Reduction (Day 2)% Cell Death Reduction (Day 3)
LKE25 µMSignificantSignificant
2-n-butyl-LKE-phosphonate25 µMSignificantSignificant
2-n-hexyl-LKE-phosphonate25 µMSignificantSignificant

Table 2: Proliferative and Maturational Effects of this compound Derivatives on Primary Mouse OPCs [1][3]

CompoundConcentrationIncrease in Ki67+ Cells (Proliferation)Increase in Olig2+ Cells (Total Oligodendrocytes)Increase in PLP+ Cells (Mature Oligodendrocytes)
LKE25 µMSignificantSignificantSignificant
2-n-hexyl-LKE-phosphonate25 µMSignificantModest but SignificantSignificant

Mechanism of Action: The CRMP2 Signaling Pathway

This compound and its derivatives are known to exert their neuroprotective and neurotrophic effects through interaction with Collapsin Response Mediator Protein-2 (CRMP2).[5][6] CRMP2 is a crucial protein involved in microtubule dynamics, which is essential for neurite growth and axonal guidance.[5] Phosphorylation of CRMP2 can inhibit its activity. LKE has been shown to reduce the levels of phosphorylated CRMP2, thereby promoting its function.[5] Furthermore, LKE has been demonstrated to modulate the mTOR signaling pathway, a central regulator of cell growth and proliferation, and to stimulate autophagy.[7] While the precise downstream signaling of the newer phosphonate (B1237965) derivatives is still under investigation, their structural similarity to LKE and enhanced efficacy suggest a potentially more potent interaction with the CRMP2 pathway.

Lanthionine_Ketimine_Signaling_Pathway LK_derivatives This compound Derivatives (e.g., LKE, Phosphonates) CRMP2 CRMP2 LK_derivatives->CRMP2 Binds to pCRMP2 p-CRMP2 (Inactive) LK_derivatives->pCRMP2 Reduces mTOR mTOR Signaling LK_derivatives->mTOR Modulates Autophagy Autophagy LK_derivatives->Autophagy Stimulates CRMP2->pCRMP2 Phosphorylation (Inhibits) Microtubule_Dynamics Microtubule Dynamics CRMP2->Microtubule_Dynamics Regulates Neurite_Outgrowth Neurite Outgrowth & Axonal Guidance Microtubule_Dynamics->Neurite_Outgrowth OPC_Maturation OPC Maturation & Proliferation Neurite_Outgrowth->OPC_Maturation mTOR->Autophagy Inhibits Autophagy->OPC_Maturation

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

This compound phosphonates (LK-P), this compound ester (LKE), and this compound ester phosphonates (LKE-P) were synthesized using standard Michaelis-Arbuzov reaction conditions. The structures of the resulting analogs were confirmed by 1H, 13C, and 31P NMR, as well as liquid chromatography-tandem UV spectrophotometry high-resolution mass spectrometry (LC/UV/HRMS).[1][8]

Cell Culture
  • Oli-neu Cell Line: Oli-neu cells, an oligodendrocyte precursor cell line, were maintained in DMEM high glucose medium supplemented with 1% heat-inactivated horse serum, 10 mg/mL BSA, 1x N1 supplement, and 1x antibiotic/antimycotic. The cells were cultured on poly-D-lysine coated flasks, with media changes every 2-4 days and passaging every 5-7 days.[1]

  • Primary Mouse OPC Culture: Primary cortical OPCs were prepared from 1-day old mice. Cerebral hemispheres were mechanically dissociated and plated in poly-D-lysine-coated flasks in DMEM/F12 medium supplemented with 10% fetal bovine serum. After 4 hours, the medium was changed to a growth medium containing insulin, apotransferrin, sodium selenite, d-biotin, and 10% FBS. OPCs were purified from the mixed glial culture after 14 days.[1]

Assessment of Cell Viability, Proliferation, and Maturation
  • Cell Viability: Spontaneous cell death was quantified by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Proliferation: Cell proliferation was assessed by immunocytochemical staining for Ki67, a cellular marker for proliferation.[9]

  • Maturation: The maturation of OPCs into oligodendrocytes was determined by quantifying the expression of specific markers:

    • Olig2: A transcription factor essential for oligodendrocyte development.[10]

    • PLP (Proteolipid protein): A major component of the myelin sheath, indicating mature oligodendrocytes.[10]

    • O4: A surface antigen on immature and mature oligodendrocytes.[10][11] The expression of these markers was measured at the mRNA level using RT-PCR and at the protein level via immunocytochemistry.[1][4]

Experimental_Workflow Synthesis Synthesis of LK Derivatives (Michaelis-Arbuzov Reaction) Treatment Treatment with LK Derivatives Synthesis->Treatment Cell_Culture Cell Culture Oli_neu Oli-neu Cell Line Cell_Culture->Oli_neu Primary_OPCs Primary Mouse OPCs Cell_Culture->Primary_OPCs Oli_neu->Treatment Primary_OPCs->Treatment Analysis Analysis Treatment->Analysis Viability Cell Viability Assay (LDH Release) Analysis->Viability Proliferation Proliferation Assay (Ki67 Staining) Analysis->Proliferation Maturation Maturation Analysis (Olig2, PLP, O4 Expression) Analysis->Maturation

Caption: Experimental workflow for efficacy testing.

Conclusion

The presented data strongly indicates that 2-n-butyl-LKE-phosphonate and 2-n-hexyl-LKE-phosphonate are more potent than LKE in promoting the survival, proliferation, and maturation of oligodendrocyte progenitor cells. Their increased hydrophobicity suggests potentially improved bioavailability and blood-brain barrier permeability, making them promising candidates for further preclinical and clinical development as treatments for multiple sclerosis and other demyelinating disorders. Future research should focus on in vivo studies to confirm these findings and to further elucidate the precise molecular mechanisms underlying the enhanced efficacy of these phosphonate derivatives.

References

Assessing the Off-Target Effects of Lanthionine Ketimine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the off-target effects of Lanthionine (B1674491) ketimine, outlines standard experimental protocols for such an evaluation, and offers a comparative perspective based on its known biological activities.

Comparative Analysis of Lanthionine Ketimine

Currently, there is a lack of publicly available quantitative data from broad off-target screening panels (e.g., KinomeScan, CEREP safety panels) for this compound. Such panels are crucial for identifying unintended interactions with a wide range of kinases, receptors, ion channels, and enzymes.

However, early research provides some clues. Binding studies on bovine brain membranes indicated that [35S]this compound binding can be competitively inhibited by other structurally similar imino acids and by catecholamines, suggesting potential interactions with adrenergic or related pathways.[10][11][12]

Functionally, LKE's effect on autophagy is analogous to that of rapamycin, a well-known mTOR inhibitor.[6][13] However, LKE acts through a distinct mechanism that affects the localization of mTOR at the lysosome.[6] A comparison with rapamycin, which has a well-documented side-effect profile stemming from its potent and specific inhibition of mTOR, can provide a useful, albeit indirect, benchmark for potential on-target and off-target liabilities.[14][15][16]

The known primary targets of LK, CRMP2 and LANCL1, offer another avenue for comparison.[7][8][9] Small molecules that modulate these targets would be expected to have on-target effects related to neuronal development, cytoskeletal dynamics, and antioxidant responses.[17][18][19] Off-target effects would be any activities not mediated by these proteins.

Below is a summary table outlining a hypothetical comparison based on the type of data that would be generated from standard off-target screening assays. Note: The data for this compound in this table is hypothetical and for illustrative purposes only, pending actual experimental results.

Target ClassAssay TypeThis compound (Hypothetical Data)Comparator Compound (e.g., Rapamycin)
Kinases KinomeScan (10 µM)Low inhibition of a small number of kinases (<50% inhibition)Highly selective for mTOR; may show some inhibition of other PI3K family members at high concentrations.
GPCRs Radioligand Binding Panel (10 µM)Moderate displacement of radioligands for certain adrenergic and dopaminergic receptors.Generally clean profile against a broad range of GPCRs.
Ion Channels Ion Channel Panel (10 µM)No significant activity against a panel of common ion channels.No significant direct activity against most ion channels.
Nuclear Receptors Transactivation Assays (10 µM)No significant agonist or antagonist activity.No significant direct activity.
Enzymes Enzyme Inhibition Panel (10 µM)Potential weak inhibition of enzymes involved in amino acid metabolism.Highly selective for mTOR kinase activity.

Experimental Protocols for Assessing Off-Target Effects

To rigorously assess the off-target profile of this compound, a series of standardized in vitro and cellular assays should be performed.

In Vitro Kinase Inhibition Assay

This assay is designed to screen a compound against a large panel of purified protein kinases to identify any off-target kinase inhibition.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Kinase Reaction Setup: In a microplate, combine the kinase, a suitable peptide substrate, and ATP.

  • Incubation: Add the diluted this compound or a control vehicle to the kinase reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect ADP production.[8][11][20][21]

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.

Radioligand Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, indicating a potential binding interaction.

Protocol:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates that express the receptor of interest.[4]

  • Binding Reaction: In a microplate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and varying concentrations of this compound or a control compound.[10][22]

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[1][6][23][24][25]

Protocol:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions across a range of temperatures in a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein (e.g., CRMP2, LANCL1, or any putative off-target) remaining at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the potency of target engagement.[1][6]

Visualizations

Signaling Pathway of this compound

Lanthionine_Ketimine_Pathway cluster_0 This compound (LK/LKE) cluster_1 Cellular Targets & Pathways LK LK/LKE CRMP2 CRMP2 LK->CRMP2 Binds LANCL1 LANCL1 LK->LANCL1 Binds mTORC1 mTORC1 Complex LK->mTORC1 Inhibits (via localization) Neuronal_Protection Neuroprotection & Neurite Outgrowth CRMP2->Neuronal_Protection Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Simplified signaling pathway of this compound (LK) and its known interactions.

Experimental Workflow for Off-Target Assessment

Off_Target_Workflow cluster_assays Primary Off-Target Screening cluster_validation Hit Validation & Cellular Confirmation cluster_results Data Analysis start This compound Kinase_Assay In Vitro Kinase Panel (e.g., KinomeScan) start->Kinase_Assay Receptor_Assay Radioligand Binding Panel (e.g., CEREP) start->Receptor_Assay IC50 Determine IC50/Ki for Hits Kinase_Assay->IC50 Receptor_Assay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) Profile Generate Off-Target Profile CETSA->Profile Functional_Assay Cell-Based Functional Assays Functional_Assay->Profile IC50->CETSA IC50->Functional_Assay

Caption: A typical workflow for assessing the off-target effects of a small molecule.

References

A Comparative Analysis of LKE's Therapeutic Window in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic window of Lanthionine (B1674491) Ketimine Ester (LKE) alongside other therapeutic alternatives for major neurodegenerative diseases. The information is intended to assist researchers and drug development professionals in evaluating the potential of LKE.

Executive Summary

Lanthionine Ketimine Ester (LKE) is an experimental, orally bioavailable, and brain-penetrating small molecule that has demonstrated therapeutic potential across a range of neurodegenerative disease models, including Alzheimer's Disease (AD), Multiple Sclerosis (MS), and Amyotrophic Lateral Sclerosis (ALS).[1][2] Its multifaceted mechanism of action, primarily involving the modulation of Collapsin Response Mediator Protein 2 (CRMP2) and the SIRT1/PARP1 pathway, offers a novel approach to tackling neurodegeneration. This guide compares the available preclinical and clinical data on the therapeutic window and efficacy of LKE with established and experimental treatments for these conditions.

Comparative Analysis of Therapeutic Windows

The therapeutic window, a ratio of the toxic dose to the effective dose, is a critical indicator of a drug's safety and clinical viability. While precise, directly comparable preclinical data (LD50 and ED50) for all compounds is not uniformly available in published literature, this section aggregates the available information to provide a comparative overview.

CompoundIndicationPreclinical Toxicity (LD50)Effective Dose (Preclinical/Clinical)
LKE Alzheimer's, MS, ALSData not publicly available. Described as "non-toxic" in various mouse models.100 ppm in chow (EAE mouse model for MS).[3] Chronic oral administration has shown efficacy in AD and α-synucleinopathy mouse models.[1][4]
Donepezil Alzheimer's DiseaseOral LD50 (rat): ~32.5 mg/kg5-10 mg/day (clinical).
Memantine Alzheimer's DiseaseOral LD50 (rodent): ~500 mg/kg; Oral LD50 (dog): 50 mg/kg.[5]ED50 (NMDA-induced convulsions, mouse): 2.9 mg/kg.[6] Clinical dose: up to 20 mg/day.
Aducanumab Alzheimer's DiseaseNo adverse effects in monkeys at doses up to 300 mg/kg/week (intravenous).[7]10 mg/kg monthly intravenous infusion (clinical).
Ocrelizumab Multiple SclerosisData not publicly available.600 mg every 6 months (intravenous infusion, clinical).
Edaravone ALSIntravenous LD50 (rat): 680 mg/kg10 mg/kg (intraperitoneal) showed efficacy in a wobbler mouse model of ALS.[8] Clinical dose: 60 mg intravenous infusion.
NU-9 Alzheimer's, ALSData not publicly available.Daily oral dose for 60 days showed efficacy in a pre-symptomatic Alzheimer's mouse model.[7][9]

Efficacy in Neurodegenerative Models

CompoundModel/DiseaseKey Efficacy Findings
LKE 3xTg-AD Mouse (AD)Substantially diminished cognitive decline, reduced amyloid-β deposition and phospho-Tau accumulation.[1]
EAE Mouse Model (MS)Significant reduction in clinical signs and neurodegeneration in the optic nerve and spinal cord.[3] Accelerated remyelination in the cuprizone (B1210641) model.[10][11]
SOD1-G93A Mouse (ALS)Slowed progression of paralytic disease.
α-Synucleinopathy Mouse ModelSuppressed accumulation of Lewy bodies, neuroinflammation, and impairment of contextual fear memory.[4]
Donepezil Alzheimer's DiseaseModest improvement in cognitive function in patients with mild to moderate AD.
Memantine Alzheimer's DiseaseModest improvement in cognitive function and activities of daily living in patients with moderate to severe AD.
Aducanumab Alzheimer's DiseaseReduced brain amyloid-β plaques in a dose- and time-dependent manner, with a slowing of clinical decline in some studies.[6]
Ocrelizumab Multiple SclerosisSignificantly reduced annualized relapse rate and disability progression in relapsing and primary progressive MS.
Edaravone ALSSlowed motor decline and preserved motor neurons in SOD1-G93A mice.[12][13] Showed a modest slowing of functional decline in a subset of ALS patients.[14]
NU-9 Alzheimer's Mouse ModelReduced toxic amyloid-beta oligomers, decreased neuroinflammation, and improved performance on memory tests.[7][9][15][16]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for LKE and its comparators.

LKE_CRMP2_Pathway LKE LKE CRMP2 CRMP2 LKE->CRMP2 Binds to & Modulates pCRMP2 p-CRMP2 (Inactive) Tubulin Tubulin CRMP2->Tubulin Promotes assembly GSK3b GSK3β GSK3b->CRMP2 Phosphorylates CDK5 CDK5 CDK5->CRMP2 Phosphorylates pCRMP2->Tubulin Inhibits assembly MicrotubuleDynamics Microtubule Dynamics Tubulin->MicrotubuleDynamics AxonalGrowth Axonal Growth & Neurite Outgrowth MicrotubuleDynamics->AxonalGrowth

Caption: LKE's interaction with CRMP2, preventing phosphorylation and promoting microtubule stability.

LKE_SIRT1_PARP1_Pathway LKE LKE SIRT1 SIRT1 LKE->SIRT1 Upregulates PARP1 PARP1 SIRT1->PARP1 Inhibits Neuroprotection Neuroprotection SIRT1->Neuroprotection Promotes NAD NAD+ PARP1->NAD Depletes Cell_Death Cell Death PARP1->Cell_Death Promotes NAD->SIRT1 Activates DNA_Damage DNA Damage DNA_Damage->PARP1 Activates Alternatives_Pathways cluster_AChE Donepezil cluster_NMDA Memantine cluster_Amyloid Aducanumab cluster_BCell Ocrelizumab cluster_OxidativeStress Edaravone AChE Acetylcholinesterase ACh Acetylcholine AChE->ACh Breaks down Cholinergic Transmission Cholinergic Transmission ACh->Cholinergic Transmission Increases Donepezil Donepezil Donepezil->AChE Inhibits NMDA_Receptor NMDA Receptor Ca2+ Influx (Excitotoxicity) Ca2+ Influx (Excitotoxicity) NMDA_Receptor->Ca2+ Influx (Excitotoxicity) Glutamate Glutamate (excess) Glutamate->NMDA_Receptor Over-activates Memantine Memantine Memantine->NMDA_Receptor Blocks channel AmyloidBeta Amyloid-β Aggregates Microglia Microglia AmyloidBeta->Microglia Promotes clearance by Aducanumab Aducanumab Aducanumab->AmyloidBeta Binds to BCell CD20+ B-Cell Ocrelizumab Ocrelizumab Ocrelizumab->BCell Depletes FreeRadicals Free Radicals Oxidative Stress Oxidative Stress FreeRadicals->Oxidative Stress Edaravone Edaravone Edaravone->FreeRadicals Scavenges Morris_Water_Maze_Workflow cluster_setup Setup cluster_training Training Phase (4-5 days) cluster_probe Probe Trial (Final Day) Pool Circular pool with opaque water start_training Place mouse in water at random start position Pool->start_training Platform Submerged platform Cues Extra-maze visual cues swim Mouse swims to find platform Cues->swim start_training->swim escape Mouse escapes onto platform swim->escape record_latency Record escape latency and path length escape->record_latency remove_platform Platform is removed record_latency->remove_platform After training start_probe Place mouse in pool for 60 seconds remove_platform->start_probe record_probe Record time spent in target quadrant start_probe->record_probe EAE_Workflow Immunization Immunize mice with myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant Pertussis Administer Pertussis Toxin (Day 0 and Day 2) Immunization->Pertussis Monitoring Daily monitoring for clinical signs Pertussis->Monitoring Scoring Score disease severity on a 0-5 scale Monitoring->Scoring Treatment Administer LKE or vehicle Scoring->Treatment Initiate at disease onset or peak Analysis Histological and functional analysis Scoring->Analysis At study endpoint Treatment->Monitoring ALS_Workflow Breeding Breed and genotype SOD1-G93A transgenic mice Monitoring Monitor body weight and motor function (e.g., rotarod, grip strength) Breeding->Monitoring Onset Determine disease onset (e.g., peak body weight, decline in motor function) Monitoring->Onset Treatment Initiate treatment with LKE or vehicle Onset->Treatment Survival Monitor survival Treatment->Survival Endpoint Endpoint analysis (motor neuron counts, histology) Survival->Endpoint

References

Independent Replication of Lanthionine Ketimine Efficacy Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of Lanthionine Ketimine (LK) and its ethyl ester (LKE) in models of neurodegenerative diseases. It is important to note that the body of research on LK and LKE efficacy, while promising, primarily originates from a collaborative network of research groups. To date, there is a lack of fully independent replication of these efficacy studies in the published scientific literature. The data presented herein is a summary of the existing findings.

Data Presentation: Preclinical Efficacy of this compound Ethyl Ester (LKE)

The following tables summarize the key quantitative findings from studies evaluating the efficacy of LKE in mouse models of Alzheimer's Disease (AD) and Multiple Sclerosis (MS).

Table 1: Efficacy of LKE in the 3xTg-AD Mouse Model of Alzheimer's Disease

Outcome MeasureTreatment GroupResultKey Findings
Cognitive Function (Morris Water Maze) 3xTg-AD + LKEStatistically significant improvement in spatial memory.LKE treatment substantially diminished the cognitive decline observed in the 3xTg-AD mice.[1][2]
3xTg-AD (Vehicle)Progressive decline in spatial memory.
Amyloid-β (Aβ) Deposition 3xTg-AD + LKESignificant reduction in Aβ peptide deposition in the brain.LKE treatment led to a marked decrease in the accumulation of amyloid plaques, a key pathological hallmark of AD.[1][2]
3xTg-AD (Vehicle)Age-dependent increase in Aβ deposition.
Phospho-Tau Accumulation 3xTg-AD + LKEReduced accumulation of hyperphosphorylated Tau.The treatment also mitigated the development of tau pathology, another critical feature of AD.[1][2]
3xTg-AD (Vehicle)Progressive accumulation of phospho-Tau.
Microglial Activation 3xTg-AD + LKEReduced density of Iba1-positive microglia.LKE treatment was associated with a decrease in neuroinflammation.[1]
3xTg-AD (Vehicle)Increased microglial activation.

Table 2: Efficacy of LKE in the EAE Mouse Model of Multiple Sclerosis

Outcome MeasureTreatment GroupResultKey Findings
Clinical Score EAE + LKESignificant reduction in clinical signs of disease.LKE-treated mice showed a marked improvement in motor function and a less severe disease course compared to vehicle-treated animals.[3]
EAE (Vehicle)Progressive increase in clinical score, indicating worsening of disease.
Neurodegeneration EAE + LKEReduced neurodegeneration in the optic nerve and spinal cord.Electron microscopy revealed that LKE treatment protected against axonal damage.[3]
EAE (Vehicle)Significant neurodegeneration.
Myelination EAE + LKEIncreased percentage of axons with thicker myelin and larger axon calibers in the optic nerve.LKE treatment promoted myelin integrity.[3]
EAE (Vehicle)Minimal disruption of myelin observed at the study time point.
T-cell Response EAE + LKEDose-dependent reduction in IFNγ production from splenic T cells.This suggests that LKE's protective effects may be mediated within the central nervous system, as there was no effect on IL-17 production.[3]
EAE (Vehicle)Unaltered IFNγ production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the efficacy studies of this compound Ethyl Ester (LKE).

3xTg-AD Mouse Model of Alzheimer's Disease
  • Animal Model: Male and female 3xTg-AD mice and wild-type (non-transgenic) littermates.

  • Treatment: LKE was administered in the chow at a concentration of 100 ppm, ad libitum. Treatment was initiated at a pre-symptomatic age.

  • Behavioral Testing (Morris Water Maze):

    • Apparatus: A circular pool (1.22 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform was submerged 1-2 cm below the water surface.

    • Procedure: Mice were trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) was recorded.

    • Probe Trial: After the training phase, the platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.

  • Immunohistochemistry for Aβ and Phospho-Tau:

    • Tissue Preparation: Mice were perfused with saline, and brains were harvested and fixed in 4% paraformaldehyde. Brains were then cryoprotected and sectioned.

    • Staining: Brain sections were incubated with primary antibodies against Aβ (e.g., 6E10) and phospho-Tau (e.g., AT8).

    • Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex were used for visualization.

    • Quantification: The stained sections were imaged, and the percentage of the area covered by Aβ plaques and phospho-Tau tangles was quantified using image analysis software.

EAE Mouse Model of Multiple Sclerosis
  • Animal Model: Female C57Bl/6 mice.

  • Induction of EAE: Mice were immunized with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin was administered intraperitoneally on the day of immunization and 48 hours later.

  • Treatment: LKE was provided in the chow at 100 ppm, ad libitum, beginning when the mice reached moderate clinical signs.

  • Clinical Scoring: Mice were monitored daily for clinical signs of EAE and scored on a scale of 0-5, where 0 is no sign of disease and 5 is moribund or dead.

  • Electron Microscopy:

    • Tissue Preparation: Optic nerves and spinal cords were dissected and fixed in a solution containing glutaraldehyde (B144438) and paraformaldehyde.

    • Processing: Tissues were post-fixed in osmium tetroxide, dehydrated, and embedded in resin.

    • Imaging: Ultrathin sections were cut, stained with uranyl acetate (B1210297) and lead citrate, and examined with a transmission electron microscope.

    • Analysis: Axon caliber and myelin thickness were measured from the electron micrographs.

Western Blot for mTOR and CRMP2 Phosphorylation
  • Sample Preparation: Cells or brain tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane was incubated overnight at 4°C with primary antibodies against total mTOR, phosphorylated mTOR (p-mTOR), total CRMP2, and phosphorylated CRMP2 (p-CRMP2).

    • After washing in TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

LKE_Signaling_Pathway LKE This compound Ethyl Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to mTORC1 mTORC1 LKE->mTORC1 Inhibits Neuroprotection Neuroprotection & Neurite Outgrowth CRMP2->Neuroprotection Autophagy Autophagy mTORC1->Autophagy Inhibition of

Proposed signaling pathway of this compound Ethyl Ester (LKE).

Experimental_Workflow cluster_model Disease Model cluster_treatment Treatment cluster_assessment Assessment Animal Model 3xTg-AD or EAE Mouse Model LKE Administration LKE in Chow (100 ppm) Animal Model->LKE Administration Behavioral Behavioral Testing (e.g., Morris Water Maze) LKE Administration->Behavioral Pathology Pathological Analysis (Immunohistochemistry) LKE Administration->Pathology Biochemistry Biochemical Analysis (Western Blot) LKE Administration->Biochemistry

General experimental workflow for LKE efficacy studies.

References

Safety Operating Guide

Prudent Disposal of Lanthionine Ketimine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Lanthionine (B1674491) Ketimine

A summary of the available quantitative data on lanthionine ketimine is presented below. This information is crucial for assessing its potential hazards and determining the appropriate disposal route.

PropertyValueReference
Molecular FormulaC6H7NO4S[1]
Molar Mass189.19 g/mol [1]
AppearanceWhite powder[1]
Melting Point160 °C (decomposes)[1]
Solubility in Water30 g/L[1]
Main HazardsIrritation[1]

General Disposal Protocol for this compound

In the absence of a specific SDS, the following step-by-step protocol outlines a general procedure for the disposal of small quantities of this compound, typical of a research laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding, as they will have the final authority on disposal procedures.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

2. Waste Characterization:

  • Based on available data, this compound is a non-volatile, water-soluble solid. It is not listed as a highly toxic or reactive chemical.

  • The primary hazard is noted as irritation.[1]

3. Small Spills and Residue:

  • For cleaning up small spills or residual amounts on lab equipment:

    • Wipe the area with a damp cloth or paper towel.

    • The contaminated wipes should be placed in a sealed, labeled bag.

  • Wash the affected area with soap and water.

4. Container Disposal:

  • Empty containers should be rinsed thoroughly with water.

  • The rinsate (water used for rinsing) should be collected and treated as chemical waste.

  • Once cleaned, the container can often be disposed of as regular lab glass or plastic, according to institutional policy.

5. Disposal of Unused this compound:

  • Solid Waste:

    • Collect unused this compound powder in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and any known hazard information (e.g., "Irritant").

    • This container should be segregated with other solid chemical waste.

  • Aqueous Solutions:

    • Aqueous solutions of this compound should be collected in a labeled container for aqueous chemical waste.

    • Do not dispose of this compound solutions down the drain unless explicitly permitted by your institution's EHS.

6. Final Disposal:

  • Arrange for the pickup of the chemical waste by your institution's EHS or a licensed chemical waste disposal contractor.

Experimental Workflow for Chemical Disposal Decision-Making

The following diagram illustrates a logical workflow for determining the appropriate disposal route for any laboratory chemical, including this compound. This process emphasizes the central role of institutional safety guidelines.

DisposalWorkflow cluster_prep Initial Assessment cluster_decision Disposal Pathway Determination cluster_action Action start Chemical for Disposal (this compound) sds Locate Safety Data Sheet (SDS) start->sds no_sds SDS Not Available sds->no_sds SDS Not Found hazard_id Identify Hazards (Physical, Health, Environmental) sds->hazard_id SDS Found no_sds->hazard_id Use available data and assume hazardous consult_ehs Consult Institutional EHS Guidelines hazard_id->consult_ehs haz Hazardous Waste? consult_ehs->haz non_haz Non-Hazardous Waste? regular_disposal Dispose via Regular Lab Waste (with EHS approval) non_haz->regular_disposal Yes collect_waste Collect in Labeled Hazardous Waste Container non_haz->collect_waste No/Unsure haz->non_haz No haz->collect_waste Yes waste_pickup Arrange for EHS Waste Pickup collect_waste->waste_pickup

General Laboratory Chemical Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.